molecular formula C27H37ClN2O5 B602484 Ivabradine-d3 Hydrochloride CAS No. 1217809-61-4

Ivabradine-d3 Hydrochloride

货号: B602484
CAS 编号: 1217809-61-4
分子量: 508.1 g/mol
InChI 键: HLUKNZUABFFNQS-AFMQDYKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ivabradine-d3 Hydrochloride is a deuterium-labeled analog of Ivabradine Hydrochloride, a selective and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, often referred to as the "funny" channel (I f ). This channel is responsible for the pacemaker current that controls the spontaneous diastolic depolarization in the sinoatrial node, thereby regulating heart rate. By selectively blocking the I f current in a dose-dependent manner, compounds like Ivabradine lower heart rate without affecting myocardial contractility or ventricular repolarization, making them valuable pure heart rate-lowering agents for research. The introduction of deuterium atoms is designed to enhance the metabolic stability of the molecule, potentially prolonging its action in biochemical assays without altering its intrinsic pharmacological mechanism. Consequently, this compound is primarily applied as a stable isotopic tracer in pharmacokinetic and metabolic studies. It serves as an internal standard for the quantitative analysis of Ivabradine and its metabolites using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and reliability in research data. Its use is focused on investigating heart rate regulation mechanisms and cardiovascular dynamics in a laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-AFMQDYKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675983
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217809-61-4
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-d3 Hydrochloride is the deuterated analog of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Ivabradine in complex biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use and synthesis, and relevant quantitative data to support research and development activities.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated form are summarized below.

PropertyThis compoundIvabradine Hydrochloride
Chemical Formula C₂₇H₃₃D₃N₂O₅ • HCl[1]C₂₇H₃₆N₂O₅ • HCl[2]
Molecular Weight 508.1 g/mol [1]505.05 g/mol [2]
CAS Number 1217809-61-4[1]148849-67-6
Melting Point >190°C (decomposed)[3]135-140°C[4]
Solubility DMSO: Slightly Soluble, Methanol: Slightly Soluble[1][3]Water: 50.51 mg/mL, DMSO: 50.51 mg/mL
Appearance Solid[3]White to off-white crystalline powder
Purity ≥99% deuterated forms (d₁-d₃)[1]>95% (HPLC)[5]

Mechanism of Action of Ivabradine

Ivabradine exerts its pharmacological effect by selectively inhibiting the "funny" current (I_f) in the sinoatrial (SA) node of the heart.[6] This current, mediated by HCN channels (primarily the HCN4 isoform in the SA node), is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus regulating the heart rate.[7][8] By binding to the intracellular side of the open HCN4 channel, Ivabradine blocks the influx of Na⁺ and K⁺ ions, which slows the rate of diastolic depolarization.[9] This leads to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[6][10]

Signaling Pathway of Ivabradine's Effect on Cardiac Pacemaker Cells

cluster_intracellular Intracellular Space HCN4 HCN4 Channel (Open State) Na_K_in Na+/K+ Influx (If) Depolarization Slower Diastolic Depolarization Na_K_in->Depolarization Reduces Na_K_out Na+/K+ Ivabradine Ivabradine Ivabradine->HCN4 Binds to intracellular pore ActionPotential Decreased Firing Rate of Action Potentials Depolarization->ActionPotential HeartRate Reduced Heart Rate ActionPotential->HeartRate

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Pharmacological and Pharmacokinetic Data of Ivabradine

This section provides key quantitative data for the non-deuterated form, Ivabradine.

In Vitro Pharmacology
ParameterValueChannel/System
IC₅₀ ~0.5 - 2.5 µMHCN Channels
IC₅₀ 2.9 µM[11][12]I_f Inhibitor
EC₅₀ 4.5 µMMouse HCN1
EC₅₀ 4.52 µMHuman HCN2
EC₅₀ 4.28 µMHuman HCN4
Clinical Pharmacokinetics (Oral Administration)
ParameterValue
Bioavailability ~40%[6][13]
Time to Cₘₐₓ ~1 hour (fasting)[13]
Plasma Protein Binding ~70%[6]
Elimination Half-life ~6 hours[6]
Metabolism Primarily by CYP3A4 in the liver and intestines[6]
Cₘₐₓ (maintenance dose) 28 ng/mL[14]
AUC (maintenance dose) 197 ng*h/mL[14]

Experimental Protocols

Synthesis of Ivabradine Hydrochloride

The synthesis of Ivabradine Hydrochloride is a multi-step process. The following is a generalized protocol based on patented synthesis routes.[4][15][16]

Step 1: Reaction of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one [4]

  • To a solution of 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one in dimethylsulfoxide (DMSO), add potassium tert-butoxide and stir until a clear solution is formed.

  • Add a solution of 3-(Chloro-propyl)-(3,4-dimethoxy-bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl)-methyl-amine in DMSO dropwise to the reaction mixture at 25-30°C.

  • Stir the reaction mixture for 4-5 hours at the same temperature.

  • Upon completion, pour the reaction mass into chilled water and stir.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the Ivabradine free base.

Step 2: Conversion to Ivabradine Hydrochloride [16]

  • Dissolve the Ivabradine free base in a suitable solvent (e.g., a mixture of acetone and methanol).

  • Treat the solution with alcoholic hydrogen chloride.

  • Heat the solution and then distill off the solvent under reduced pressure.

  • The resulting solid can be further purified by stirring with a non-polar solvent like n-heptane, followed by filtration and drying under vacuum.

Quantification of Ivabradine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a typical bioanalytical method for the determination of Ivabradine in human plasma.

A. Sample Preparation (Protein Precipitation) [17]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a specific amount of this compound solution (internal standard).

  • Add 100 µL of 7% perchloric acid to precipitate the plasma proteins.

  • Vortex the mixture for a few minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[18]
Mobile Phase Methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v)[18]
Flow Rate 1.0 mL/min[19]
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Ivabradine: m/z 469 → 177 + 262[17], Ivabradine-d6: m/z 644.37 → 130.41[19]
Linear Range 0.49 ng/mL to 49.30 ng/mL[17]

Experimental Workflows

Workflow for Pharmacokinetic Study using this compound

cluster_study Clinical/Preclinical Study cluster_analysis Bioanalytical Laboratory cluster_data Data Analysis Dosing Oral Administration of Ivabradine Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spiking Spike Plasma with Ivabradine-d3 HCl (IS) Plasma->Spiking Extraction Protein Precipitation (e.g., with Perchloric Acid) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Ivabradine (Ratio to IS) LCMS->Quantification PK_params Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Quantification->PK_params

Caption: Workflow for a pharmacokinetic study of Ivabradine.

Conclusion

This compound is an essential tool for the accurate quantification of Ivabradine in biological samples, which is critical for pharmacokinetic and pharmacodynamic studies in drug development. This guide has provided a detailed technical overview of its properties, the mechanism of action of its non-deuterated form, and practical experimental protocols. The presented quantitative data and workflows are intended to support researchers and scientists in their ongoing and future work with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Ivabradine-d3 Hydrochloride

Introduction: this compound is the deuterated form of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for the quantification of ivabradine in various biological matrices using mass spectrometry-based techniques like GC-MS or LC-MS.[1][2][3] Ivabradine itself is a crucial therapeutic agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure by selectively lowering the heart rate.[4][5][6] This document provides a comprehensive overview of the core chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. For comparative purposes, the properties of the non-deuterated parent compound, Ivabradine Hydrochloride, are also provided.

Table 1: Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 1217809-61-4[1][7][8]
Molecular Formula C₂₇H₃₃D₃N₂O₅ • HCl[1][3]
C₂₇H₃₄D₃ClN₂O₅[2][7][8]
Molecular Weight 508.1 g/mol [1][3]
508.06 g/mol [2][7]
Formal Name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d₃)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1][3]
Synonyms Ivabradine-d3 HCl, Corlentor-d3, Procoralan-d3[7]
Purity ≥99% deuterated forms (d₁-d₃)[1][3]
Physical Form Solid[3]
Solubility DMSO: Slightly Soluble; Methanol: Slightly Soluble[1][3]
SMILES COC(C(OC)=C1)=CC2=C1--INVALID-LINK--CN(C([2H])([2H])[2H])CCCN3CCC(C=C(OC)C(OC)=C4)=C4CC3=O.Cl[1][3]
InChIKey HLUKNZUABFFNQS-AFMQDYKRSA-N[1][7]
Table 2: Comparative Properties of Ivabradine Hydrochloride (Parent Compound)
PropertyValueSource(s)
CAS Number 148849-67-6[6][9][10]
Molecular Formula C₂₇H₃₆N₂O₅ • HCl[9]
C₂₇H₃₇ClN₂O₅[6]
Molecular Weight 505.1 g/mol [9]
505.0 g/mol [6]
505.05 g/mol [10]
Formal Name 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride[9]
Synonyms S 16257[9]
Physical Form Crystalline solid[9]
Melting Point >190°C (Decomposes)[10]
Solubility DMF: 25 mg/ml; DMSO: 20 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml[9]

Mechanism of Action: I_f_ Channel Inhibition

Ivabradine acts as a selective and specific inhibitor of the I_f_ (funny) current in the sinoatrial (SA) node of the heart.[4][11] The I_f_ current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a crucial component of the cardiac pacemaker activity, controlling the heart rate.[4][12][13]

By binding to the intracellular side of the HCN4 channel pore, Ivabradine blocks the flow of ions, which reduces the rate of diastolic depolarization in the SA node.[4][5][11] This action specifically slows the firing rate of pacemaker cells, resulting in a dose-dependent reduction of the heart rate.[4][5] Unlike other rate-lowering agents such as beta-blockers or calcium channel blockers, Ivabradine's mechanism does not affect myocardial contractility, ventricular repolarization, or blood pressure.[4][12][13]

G cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN4 Channel (Funny Current - I_f) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Reduction Action_Potential->Heart_Rate Determines Ivabradine Ivabradine-d3 (as Ivabradine) Ivabradine->HCN_Channel

Mechanism of Action of Ivabradine.

Experimental Protocols & Methodologies

Quantification of Ivabradine using LC-MS with Ivabradine-d3 HCl as Internal Standard

This compound is primarily used as an internal standard (IS) for the accurate quantification of Ivabradine in biological samples.

Objective: To determine the concentration of Ivabradine in a plasma sample.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of Ivabradine-d3 HCl (Internal Standard) into all samples, calibration standards, and quality controls.

    • Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation (LC):

    • Inject the supernatant into a Liquid Chromatography system.

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). This separates Ivabradine and Ivabradine-d3 from other matrix components.

  • Mass Spectrometric Detection (MS):

    • The eluent from the LC column is directed to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for both Ivabradine and Ivabradine-d3 HCl using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Ivabradine) to the internal standard (Ivabradine-d3).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Ivabradine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with Ivabradine-d3 HCl (IS) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 LC Separation (C18 Column) s4->a1 Inject a2 MS/MS Detection (MRM Mode) a1->a2 d1 Calculate Peak Area Ratio (Analyte / IS) a2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Workflow for LC-MS Quantification.
Synthesis and Purification of Ivabradine Hydrochloride

The following is a generalized protocol for the synthesis of Ivabradine and its conversion to the hydrochloride salt, based on described chemical synthesis routes.[14][15]

Objective: To synthesize Ivabradine base and convert it to Ivabradine Hydrochloride with high purity.

Methodology:

  • Catalytic Hydrogenation (Reduction):

    • Charge a reaction vessel with the precursor, (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one.[14]

    • Add a solvent such as glacial acetic acid and a palladium-on-carbon (Pd/C) catalyst.[14]

    • Purge the vessel with nitrogen and then introduce hydrogen gas at a controlled temperature (e.g., 15-25°C).[14]

    • Allow the reaction to proceed for several hours until completion.[14]

  • Work-up and Isolation of Ivabradine Base:

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • Add water and an organic solvent like ethyl acetate to the filtrate.[14]

    • Adjust the pH to 9-10 with a base (e.g., sodium hydroxide solution) to neutralize the acid and deprotonate the amine.[14]

    • Perform a liquid-liquid extraction. Combine the organic phases, wash with saturated sodium bicarbonate and brine, then dry over a drying agent.[14]

    • Evaporate the solvent under reduced pressure to yield the crude Ivabradine base.[14]

  • Salt Formation (Hydrochloride):

    • Dissolve the isolated Ivabradine base in a suitable organic solvent, such as ethyl acetate.[14]

    • Cool the solution (e.g., to 0-10°C).[14]

    • Slowly add a solution of hydrogen chloride in a solvent (e.g., 20 wt% HCl in isopropanol) with stirring.[14]

    • A white solid, Ivabradine Hydrochloride, will precipitate.[14]

  • Purification and Analysis:

    • Collect the solid precipitate by filtration and wash with cold ethyl acetate.[14]

    • Dry the product under vacuum.

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).[14]

G Start Precursor + Pd/C + Acetic Acid Step1 Hydrogenation (H₂ Gas) Start->Step1 Step2 Filtration (Remove Catalyst) Step1->Step2 Step3 Extraction & pH Adjustment (Isolate Ivabradine Base) Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Dissolve Base (Ethyl Acetate) Step4->Step5 Step6 Add HCl Solution (Precipitation) Step5->Step6 Step7 Filter & Wash Solid Step6->Step7 End Dry Ivabradine HCl & Analyze (HPLC) Step7->End

Generalized Synthesis Workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, represents a targeted therapeutic approach for the management of chronic stable angina pectoris and heart failure. Its deuterated analogue, Ivabradine-d3 Hydrochloride, serves as a valuable tool in pharmacokinetic and metabolic research, exhibiting an identical mechanism of action to the parent compound. This technical guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental validation of Ivabradine's mechanism of action. Through a detailed examination of its binding to HCN channels, the resultant inhibition of the "funny" current (If), and the subsequent reduction in sinoatrial node firing rate, this document offers an in-depth resource for researchers and professionals in the field of cardiovascular drug development. Quantitative data from preclinical and clinical studies are systematically presented, alongside detailed experimental protocols and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective If Current Inhibition

Ivabradine's primary mechanism of action is the selective and specific inhibition of the If "funny" current in the sinoatrial (SA) node of the heart.[1][2] This current, predominantly carried by HCN4 channels in the SA node, is a mixed Na+-K+ inward current crucial for the spontaneous diastolic depolarization of pacemaker cells.[2][3] By inhibiting this current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][3][4][5][6]

Ivabradine-d3 is the deuterium-labeled version of Ivabradine. Deuteration is a process where hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This modification does not alter the fundamental mechanism of action of the drug but is often utilized in research to study the pharmacokinetics and metabolism of the compound, for instance, as a tracer or internal standard in analytical methods.[7] Therefore, the mechanism of action described herein for Ivabradine is directly applicable to this compound.

Molecular Target: The HCN Channel

The molecular targets of Ivabradine are the HCN channels, with a particular prominence for the HCN4 isoform expressed in the sinoatrial node.[2][3] Ivabradine exhibits a state-dependent binding mechanism, preferentially interacting with the open state of the HCN4 channel from the intracellular side.[8][9] This "open channel block" contributes to its use-dependent nature, meaning its inhibitory effect is more pronounced at higher heart rates.[8]

Mutagenesis and in silico modeling studies have identified the binding site for ivabradine within a cavity below the channel pore. Specifically, residues Y506, F509, and I510 in the S6 transmembrane domain of the hHCN4 channel have been shown to be critical for ivabradine binding and stabilization.[10]

Signaling Pathway of If Current Inhibition

The inhibition of the If current by ivabradine directly impacts the pacemaker potential of sinoatrial node cells. The following diagram illustrates the signaling pathway leading to heart rate reduction.

HCN4 HCN4 Channel (Open State) If_current Funny Current (If) (Na+/K+ influx) HCN4->If_current generates HCN4->If_current inhibits Diastolic_Depolarization Slow Diastolic Depolarization If_current->Diastolic_Depolarization drives Action_Potential Action Potential Threshold Diastolic_Depolarization->Action_Potential reaches Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine-d3 Hydrochloride Ivabradine->HCN4 binds to intracellular pore

Figure 1. Signaling pathway of Ivabradine's action.

Quantitative Data

The inhibitory effect of ivabradine on HCN channels and its clinical efficacy in heart rate reduction have been quantified in numerous studies.

Preclinical Data: HCN Channel Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ivabradine for different HCN channel isoforms.

HCN IsoformIC50 (µM)Species/Cell LineReference
hHCN4~0.5 - 2.5HEK293 cells
HCN1~2.0Recombinantly expressed[11]
HCN2Not specified (equipotent to other isoforms)-[12]
HCN3Not specified (equipotent to other isoforms)-[12]
Native Ih~1.4Small sensory neurons[11]
Clinical Data: Heart Rate Reduction

Clinical trials have demonstrated a consistent and significant reduction in heart rate in patients treated with ivabradine.

Trial NamePatient PopulationBaseline Heart Rate (bpm)Ivabradine-induced Heart Rate Reduction (bpm)Reference
SHIFTHeart Failure with Reduced Ejection Fraction~8010.9 (placebo-corrected)[1]
J-SHIFTJapanese patients with Chronic Heart Failure≥7515.2 (vs. 6.1 in placebo)[13]
Pooled AnalysisChronic Coronary Syndrome~7711.4 (vs. placebo)[2]
Systematic ReviewCardiogenic and Septic ShockNot specified18.7 (pooled mean)[14]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of ivabradine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effect of ivabradine on HCN channel currents.

Objective: To measure the inhibition of HCN channel currents by Ivabradine.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the desired human HCN isoform (e.g., hHCN4) are cultured under standard conditions.

  • Cells are plated on glass coverslips 24-48 hours before the experiment.

Solutions:

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.[15]

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 Glucose, pH adjusted to 7.4 with NaOH. To isolate HCN currents, blockers of other channels such as 1 mM BaCl2 and 2 mM MnCl2 can be added.[15]

Voltage-Clamp Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at a depolarized level where HCN channels are closed (e.g., -35 mV).[15][16]

  • Apply hyperpolarizing voltage steps to activate the HCN channels (e.g., to -140 mV for 0.6 seconds).[15]

  • Follow with a depolarizing step to deactivate the channels (e.g., to +5 mV for 0.3 seconds).[15]

  • Repeat this pulse protocol at a set frequency (e.g., 0.5 Hz) to elicit stable HCN currents.[15]

  • Perfuse the bath with the external solution containing various concentrations of Ivabradine.

  • Record the current traces before and after drug application to determine the extent of inhibition.

Data Analysis:

  • The fractional block is calculated as (Icontrol - Iivabradine) / Icontrol.

  • Plot the fractional block against the ivabradine concentration and fit the data with the Hill equation to determine the IC50.[15]

cluster_0 Experimental Workflow A Cell Culture (HEK293 with HCN4) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline I(f) Current B->C D Apply Voltage Protocol C->D E Perfuse with Ivabradine-d3 D->E F Record I(f) Current with Ivabradine E->F G Data Analysis (IC50 determination) F->G

Figure 2. Patch-clamp experimental workflow.
Radioligand Binding Assay (Conceptual)

Objective: To determine the binding affinity of Ivabradine-d3 to HCN channels.

Materials:

  • Cell membranes prepared from cells overexpressing the target HCN channel.

  • A radiolabeled ligand that binds to the HCN channel (e.g., [³H]-Ivabradine or another suitable radioligand).

  • Unlabeled Ivabradine-d3 (as the competitor).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand.

  • In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled Ivabradine-d3.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • The amount of bound radioligand will decrease as the concentration of unlabeled Ivabradine-d3 increases.

  • Plot the percentage of specific binding against the concentration of Ivabradine-d3.

  • Fit the data to a one-site competition model to determine the IC50 (concentration of Ivabradine-d3 that displaces 50% of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound, through its selective inhibition of the If current in the sinoatrial node, provides a targeted approach to heart rate reduction. Its mechanism, identical to that of non-deuterated ivabradine, is well-characterized at the molecular, cellular, and clinical levels. The use-dependent and open-channel blocking properties of ivabradine underscore its specificity for the HCN4 channel, the primary driver of cardiac pacemaker activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study of cardiovascular pharmacology and the development of novel therapeutic agents. Further research into the subtle differences in the kinetics of ivabradine's interaction with various HCN isoforms may provide opportunities for the development of even more selective If inhibitors.

References

Synthesis and Characterization of Ivabradine-d3 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivabradine-d3 Hydrochloride, a deuterated analog of the anti-anginal drug Ivabradine. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents quantitative data in a structured format. It is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[2] Isotopic labeling of drug molecules, such as the introduction of deuterium, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds, like this compound, can serve as internal standards for quantitative bioanalysis by mass spectrometry, aiding in the accurate determination of drug concentrations in biological matrices.[3] The deuterium substitution can also subtly alter the metabolic profile of a drug, a field of growing interest in drug discovery.[4]

This guide focuses on this compound where the three hydrogen atoms of the N-methyl group are replaced by deuterium.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying established synthetic routes for Ivabradine. The key step involves the introduction of a trideuterated methyl group. A proposed synthetic pathway starts from the precursor, (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, and involves a reductive amination with a deuterated formaldehyde source or direct alkylation with a deuterated methylating agent. A plausible and efficient method is the N-methylation of the secondary amine precursor using a deuterated methylating agent like trideuteromethyl iodide (CD₃I).

A potential synthetic route is outlined below:

cluster_0 Synthesis of Ivabradine-d3 Precursor cluster_1 Deuteration and Final Product Formation Start Starting Materials Intermediate_1 (S)-4,5-dimethoxy-1- (aminomethyl)benzocyclobutane Start->Intermediate_1 Multi-step synthesis Intermediate_2 N-Desmethyl Ivabradine Precursor Intermediate_1->Intermediate_2 Coupling Reaction Deuteration N-Deuteromethylation (CD3I, Base) Intermediate_2->Deuteration Ivabradine_d3_base Ivabradine-d3 (free base) Deuteration->Ivabradine_d3_base HCl_salt Salt Formation (HCl in isopropanol) Ivabradine_d3_base->HCl_salt Final_Product This compound HCl_salt->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed method based on analogous syntheses of Ivabradine and general deuteromethylation procedures.

Step 1: N-Deuteromethylation of the Secondary Amine Precursor

  • To a solution of (S)-3-(3-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methylamino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trideuteromethyl iodide (CD₃I, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ivabradine-d3 free base.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

  • Dissolve the purified Ivabradine-d3 free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (e.g., 20 wt%) dropwise with stirring.[5]

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to obtain the final product.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The characterization will involve confirming the molecular structure and assessing the purity of the final compound.

Data Presentation

The following tables summarize the expected and reported characterization data for both Ivabradine Hydrochloride and its deuterated analog.

Table 1: Physicochemical Properties

PropertyIvabradine HydrochlorideThis compound
Molecular Formula C₂₇H₃₇ClN₂O₅C₂₇H₃₄D₃ClN₂O₅[6]
Molecular Weight 505.05 g/mol [1]508.07 g/mol [7]
Appearance White to off-white crystalline powderExpected to be a white to off-white solid
Solubility Soluble in water and methanol[8]Expected to be soluble in water and methanol

Table 2: Spectroscopic Data

TechniqueIvabradine HydrochlorideThis compound (Expected)
¹H NMR (DMSO-d₆) δ (ppm): ~2.7 (s, 3H, N-CH₃) and other characteristic peaks for the molecule.[9]Absence of the singlet at ~2.7 ppm. Other peaks should remain largely unchanged.
¹³C NMR (DMSO-d₆) Characteristic peaks for all 27 carbon atoms.The signal for the N-CH₃ carbon will likely show a multiplet due to C-D coupling and a slight upfield shift.
Mass Spectrometry (ESI+) m/z: 469.27 [M+H]⁺m/z: 472.29 [M+H]⁺
MS/MS Fragmentation (of [M+H]⁺) Key fragments at m/z 177.1.[10]Expected key fragments at m/z 177.1 (no deuterium in this fragment) and others showing a +3 Da shift if they contain the N-CD₃ group.

Table 3: Chromatographic Data

ParameterIvabradine HydrochlorideThis compound (Expected)
HPLC Purity >99%[5]>98%
Retention Time (RP-HPLC) Dependent on method, e.g., ~6.9 min.[8]A slight shift in retention time compared to the non-deuterated standard may be observed.
Isotopic Purity N/A>98% (as determined by MS)
Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Method: A reverse-phase HPLC method can be employed.[8]

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). For example, a mobile phase of ammonium acetate buffer (pH 6.2) and methanol (40:60 v/v) can be used.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detection at 281 nm.[8]

    • Injection Volume: 10 µL.[8]

    • Procedure: Dissolve a known amount of this compound in the mobile phase to prepare a standard solution. Inject the solution into the HPLC system and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area.

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and isotopic incorporation of this compound.

  • Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.

    • Ionization Mode: Positive ion mode.

    • Procedure: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) into the mass spectrometer. Acquire the full scan mass spectrum to observe the protonated molecular ion [M+H]⁺. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and the position of deuterium labeling.

  • Method: ¹H and ¹³C NMR spectra should be recorded.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Procedure: Dissolve the sample in the deuterated solvent. For ¹H NMR, the absence of the N-methyl proton signal will confirm successful deuteration. For ¹³C NMR, the signal corresponding to the N-methyl carbon will appear as a multiplet due to coupling with deuterium.

Workflow and Signaling Pathway Diagrams

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Start Synthesis of N-Desmethyl Precursor Deuteromethylation Deuteromethylation (CD3I, Base) Start->Deuteromethylation Purification_1 Purification (Column Chromatography) Deuteromethylation->Purification_1 Salt_Formation HCl Salt Formation Purification_1->Salt_Formation Purification_2 Final Product Purification & Drying Salt_Formation->Purification_2 Characterization Characterization Purification_2->Characterization HPLC HPLC (Purity) Characterization->HPLC MS Mass Spectrometry (MW & Isotopic Purity) Characterization->MS NMR NMR (Structure & D-labeling) Characterization->NMR Final_Product Ivabradine-d3 HCl Characterization->Final_Product

Caption: Analytical workflow for this compound.

Ivabradine Signaling Pathway

Ivabradine exerts its therapeutic effect by specifically inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

cluster_0 Sinoatrial (SA) Node Pacemaker Cell cluster_1 Mechanism of Ivabradine Action Hyperpolarization Membrane Hyperpolarization HCN_Channel HCN Channel (If 'Funny' Current) Hyperpolarization->HCN_Channel activates Na_K_Influx Na+ and K+ Influx HCN_Channel->Na_K_Influx Diastolic_Depolarization Slow Diastolic Depolarization Na_K_Influx->Diastolic_Depolarization Action_Potential Action Potential Threshold Diastolic_Depolarization->Action_Potential Heart_Rate Increased Heart Rate Action_Potential->Heart_Rate Ivabradine Ivabradine / Ivabradine-d3 HCN_Block Blocks HCN Channel Ivabradine->HCN_Block HCN_Block->HCN_Channel Reduced_Depolarization Reduced Slope of Diastolic Depolarization HCN_Block->Reduced_Depolarization Reduced_Heart_Rate Decreased Heart Rate Reduced_Depolarization->Reduced_Heart_Rate

Caption: Mechanism of action of Ivabradine.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. A plausible synthetic route has been proposed, along with detailed, albeit generalized, experimental protocols for its synthesis and characterization using modern analytical techniques. The provided data tables and diagrams are intended to facilitate a deeper understanding of this isotopically labeled compound. While specific experimental data for the deuterated analog is not widely available in the public domain, the information presented here, based on the well-documented chemistry and analysis of Ivabradine, provides a solid foundation for researchers and scientists working in the field of drug development and metabolism.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-d3 Hydrochloride is the deuterated analog of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which plays a crucial role in regulating the pacemaker current (If) in the sinoatrial node of the heart.[1] Its primary application in a research and development setting is as an internal standard for the quantitative analysis of Ivabradine in biological samples and pharmaceutical formulations, typically by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass difference, allowing for precise differentiation from the non-labeled parent drug without significantly altering its chemical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Data for the non-deuterated form, Ivabradine Hydrochloride, is also included for comparison where available.

PropertyThis compoundIvabradine Hydrochloride
Chemical Name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d3)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1]3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride[2]
CAS Number 1217809-61-4[1]148849-67-6[2]
Molecular Formula C₂₇H₃₃D₃N₂O₅ · HCl[1]C₂₇H₃₆N₂O₅ · HCl[2]
Molecular Weight 508.1 g/mol [1]505.05 g/mol [3]
Appearance Solid[1]White to off-white solid[3]
Melting Point Not explicitly reported>190°C (with decomposition)[4]
Solubility Slightly soluble in DMSO and Methanol[1]DMSO: ~20 mg/mL[5], 101 mg/mL[3] Methanol: Soluble[4] Water: Soluble[4] Ethanol: ~1 mg/mL[5] Dimethyl Formamide (DMF): ~25 mg/mL[5] PBS (pH 7.2): ~10 mg/mL[5]
UV Maximum (λmax) Not explicitly reported287 nm[5]
Storage -20°C[1]-20°C[6]
Stability ≥ 4 years at -20°C[1]≥ 4 years at -20°C[5]

Spectral Data

1H NMR (Ivabradine Hydrochloride): A representative 1H-NMR spectrum in D₂O shows characteristic peaks at approximately δ 2.15 (s, 2H), 2.66-2.70 (d, 2H), 2.91 (s, 3H, this signal would be absent in the d3-variant), 3.00-3.03 (t, 2H), 3.12-3.14 (t, 2H), 3.16-3.18 (t, 1H), 3.23-3.29 (t, 1H), 3.41-3.44 (t, 1H), 3.56-3.60 (t, 1H), 3.62-3.66 (d, 6H), 3.68-3.75 (m, 3H), 3.81-3.84 (d, 6H), 3.86-3.90 (q, 2H), 3.93-3.96 (t, 1H), and 6.64-6.80 (q, 4H).[5]

Mass Spectrometry (Ivabradine): The full scan mass spectrum of the Ivabradine free base shows a prominent [M+H]⁺ ion.[7] For Ivabradine-d3, this would be observed at m/z corresponding to [C₂₇H₃₃D₃N₂O₅+H]⁺.

Experimental Protocols

Synthesis of Ivabradine Hydrochloride (General Procedure)

While a specific protocol for the deuterated form is not publicly detailed, the synthesis would likely follow a similar pathway to the non-deuterated compound, with the introduction of the trideuteromethyl group at a suitable stage. A general synthesis of Ivabradine Hydrochloride involves the following key steps[8][9]:

  • Preparation of the Benzazepinone Moiety: Synthesis of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

  • Preparation of the Side Chain: Synthesis of (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methyl-3-chloropropan-1-amine. For the d3-variant, a deuterated methylating agent (e.g., CD₃I) would be used in this step.

  • Coupling Reaction: Condensation of the benzazepinone moiety with the side chain in the presence of a base.

  • Salt Formation: Treatment of the resulting Ivabradine free base with hydrochloric acid to yield Ivabradine Hydrochloride.

  • Purification: Recrystallization from a suitable solvent system to obtain the final product.

A detailed, multi-step synthesis is outlined in various patents, often involving the reaction of 3-{3-[--INVALID-LINK--amino]propyl}-7,8-dimethoxy-1H-3-benzazepin-2-one with a reducing agent like palladium on carbon in the presence of hydrogen gas, followed by conversion to the hydrochloride salt.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Ivabradine Hydrochloride, which can be adapted for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a buffer solution (e.g., 25 mM phosphate buffer, pH 6.5) in a ratio of approximately 60:40 (v/v).

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Detection Wavelength: 287 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Based on the peak area of the analyte compared to a standard curve.

This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Mechanism of Action: Signaling Pathway

Ivabradine exerts its pharmacological effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. The SA node acts as the natural pacemaker, and the If current is a key determinant of the diastolic depolarization rate, which in turn governs the heart rate.

Ivabradine_Mechanism cluster_SANode Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (Hyperpolarization-activated Cyclic Nucleotide-gated) If_Current If Current (Na+/K+ influx) HCN_Channel->If_Current generates Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization initiates Action_Potential Action Potential Frequency Diastolic_Depolarization->Action_Potential determines Heart_Rate Heart Rate Action_Potential->Heart_Rate sets Ivabradine Ivabradine Ivabradine->HCN_Channel

Caption: Mechanism of action of Ivabradine.

By binding to the intracellular side of the HCN channel, Ivabradine blocks the influx of sodium and potassium ions, thereby reducing the slope of diastolic depolarization. This leads to a decrease in the firing rate of the SA node and a consequent reduction in heart rate, without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[1]

Experimental Workflow: Quantification using LC-MS

This compound is primarily used as an internal standard in LC-MS based bioanalytical methods. A typical workflow for such an analysis is depicted below.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma_Sample Plasma Sample Spiking Spike with Ivabradine-d3 HCl (Internal Standard) Plasma_Sample->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection Quantification Quantification based on Peak Area Ratios (Analyte/IS) Detection->Quantification Calibration_Curve Calibration Curve Generation Quantification->Calibration_Curve Result Determination of Ivabradine Concentration Calibration_Curve->Result

Caption: Workflow for bioanalytical quantification.

This workflow ensures accurate and precise measurement of Ivabradine concentrations in biological matrices by compensating for variations in sample preparation and instrument response.

Conclusion

This compound is an essential tool for the accurate quantification of Ivabradine in preclinical and clinical research. This guide has provided a detailed overview of its physical and chemical properties, drawing comparisons with its non-deuterated counterpart. While specific experimental data for the deuterated form remains proprietary to manufacturers, the provided information on the non-deuterated form, along with general experimental protocols and a clear understanding of its mechanism of action, serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Ivabradine-d3 Hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Ivabradine. It is primarily intended for use as an internal standard in analytical and bioanalytical studies. This document covers its core properties, mechanism of action, synthesis, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams as required.

Core Properties and Specifications

This compound is the N-methyl-d3 isotopologue of Ivabradine Hydrochloride. The stable, heavy isotopes of deuterium do not significantly alter its chemical properties but provide a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of Ivabradine in complex biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReferences
CAS Number 1217809-61-4[1][2][3][4]
Formal Name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d₃)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1]
Molecular Formula C₂₇H₃₃D₃N₂O₅ • HCl[1]
Formula Weight 508.1 g/mol [1]
Appearance White to off-white solid[5]
Purity (Deuterated) ≥99% deuterated forms (d₁-d₃)[1]
Solubility DMSO: Slightly Soluble; Methanol: Slightly Soluble[1]
Storage Store at -20°C under an inert atmosphere[6]
Safety and Handling

This compound presents several handling considerations. The following table summarizes key safety data.

Hazard CategoryDescriptionReferences
Acute Toxicity Harmful if swallowed. May be harmful if inhaled or absorbed through the skin.[6][7]
Irritation May cause respiratory tract, skin, and eye irritation.[6]
Reproductive Toxicity Possible human reproductive toxin/teratogen. May damage fertility or the unborn child.[6][7]
Environmental Hazard Very toxic to aquatic life.[7]
Personal Protective Equipment Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood.[6][8]

Mechanism of Action

Ivabradine, the non-deuterated parent compound, is a specific heart rate-lowering agent.[2] Its mechanism of action is centered on the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which is the primary driver of the pacemaker "funny" current (I_f) in the sinoatrial (SA) node of the heart.[9][10][11]

The I_f current is a mixed sodium-potassium current that is responsible for the spontaneous diastolic depolarization in pacemaker cells, thus controlling the heart rate.[9][12] By blocking these channels, Ivabradine reduces the slope of this diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a dose-dependent reduction in heart rate.[10][13][14] This action is achieved without affecting myocardial contractility, ventricular repolarization, or blood pressure, distinguishing its mechanism from that of beta-blockers or calcium channel blockers.[9][11][12]

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN4 HCN4 Channel If_current Funny Current (I_f) Na⁺/K⁺ influx HCN4->If_current generates Depolarization Spontaneous Diastolic Depolarization If_current->Depolarization initiates ActionPotential Action Potential Firing Rate Depolarization->ActionPotential determines HeartRate Heart Rate ActionPotential->HeartRate controls Ivabradine Ivabradine Ivabradine->HCN4 Selectively Inhibits cluster_synthesis General Synthesis Workflow Intermediate_A Intermediate A (Benzazepinone Core) Coupling Coupling Reaction Intermediate_A->Coupling Intermediate_B Intermediate B (Side Chain Precursor) Intermediate_B->Coupling N_Desmethyl N-Desmethyl Ivabradine Intermediate Coupling->N_Desmethyl Methylation N-Methylation (with CD₃I) N_Desmethyl->Methylation Ivabradine_d3_Base Ivabradine-d3 Base Methylation->Ivabradine_d3_Base Salt_Formation Salt Formation (with HCl) Ivabradine_d3_Base->Salt_Formation Final_Product Ivabradine-d3 HCl Salt_Formation->Final_Product cluster_workflow Bioanalytical Workflow Sample_Collection 1. Collect Plasma Sample Spiking 2. Spike with Ivabradine-d3 HCl (Internal Standard) Sample_Collection->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Evaporate & Reconstitute Extraction->Evaporation Injection 5. Inject into LC-MS/MS Evaporation->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM Mode) Separation->Detection Quantification 8. Quantify Ivabradine (Peak Area Ratio) Detection->Quantification

References

An In-depth Technical Guide to the Molecular Properties of Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core molecular properties of Ivabradine-d3 Hydrochloride, a deuterated analog of Ivabradine Hydrochloride. The inclusion of deuterium isotopes is a critical modification for specific applications in research and clinical analysis, primarily in its use as an internal standard for pharmacokinetic studies.

Core Molecular Data

The fundamental identifying characteristics of a chemical compound are its molecular formula and molecular weight. For isotopically labeled compounds such as this compound, these values are distinct from the non-labeled parent compound.

PropertyThis compoundIvabradine Hydrochloride (for comparison)
Chemical Formula C₂₇H₃₃D₃N₂O₅ • HCl[1][2]C₂₇H₃₆N₂O₅ • HCl[3][4]
Molecular Weight 508.1 g/mol [1][2]~505.1 g/mol [3][5]
CAS Number 1217809-61-4[1][2][6]148849-67-6[5]

Note: The molecular weight of the non-deuterated form may vary slightly between sources.

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not presented as a standalone experimental protocol in literature. Instead, it is a fundamental property confirmed during chemical synthesis and characterization using standard analytical techniques. The primary methods for confirming molecular weight are:

  • Mass Spectrometry (MS): This is the most direct method for determining the mass-to-charge ratio of an ionized molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight that can be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can confirm the presence and location of deuterium atoms, thus validating the successful isotopic labeling and, by extension, the expected molecular weight.

  • Elemental Analysis: This technique determines the percentage composition of the individual elements (Carbon, Hydrogen, Nitrogen, etc.) in a sample. The results can be used to confirm the empirical and molecular formula, from which the molecular weight is calculated.

A detailed experimental protocol for these well-established techniques is beyond the scope of this document, as standard validated methods are typically employed.

Logical Relationship of Ivabradine and its Deuterated Analog

The following diagram illustrates the relationship between the parent compound, Ivabradine, and its deuterated form, which serves as an internal standard in analytical methods.

parent Ivabradine Hydrochloride (Analyte) method LC-MS/MS Analysis (Bioanalytical Quantification) parent->method Measured deuterated This compound (Internal Standard) deuterated->method Reference

Relationship between Ivabradine and its deuterated internal standard.

As depicted, this compound is primarily used as an internal standard for the quantification of Ivabradine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2] The known concentration of the deuterated standard allows for precise measurement of the non-deuterated active pharmaceutical ingredient.

References

Solubility Profile of Ivabradine-d3 Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ivabradine-d3 hydrochloride in various organic solvents. The information presented herein is critical for the development of analytical methods, formulation studies, and in vitro/in vivo experimental design involving this isotopically labeled compound. While specific quantitative solubility data for the deuterated form is limited, this guide leverages available data for its non-deuterated counterpart, Ivabradine hydrochloride, to provide a robust predictive profile. It is a well-established principle in medicinal chemistry that deuterium substitution has a negligible effect on the physicochemical properties of a molecule, including its solubility.

Overview of this compound

This compound is the deuterated analog of Ivabradine hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically targeting the If current in the sinoatrial node.[1][2][3] This targeted action results in a reduction in heart rate without affecting myocardial contractility or blood pressure. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry-based detection methods.[1][2]

Chemical Properties:

PropertyValue
Chemical Formula C₂₇H₃₃D₃N₂O₅ • HCl
Molecular Weight 508.1 g/mol
Appearance White to off-white crystalline powder
Storage -20°C[4][5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Ivabradine hydrochloride in various organic and aqueous solvents. This data serves as a strong proxy for the solubility of this compound.

SolventSolubility (mg/mL)Solubility (mM)Remarks
Dimethylformamide (DMF)~25[4]~49.2Soluble
Dimethyl Sulfoxide (DMSO)~20[4]~39.4Soluble
Water50.51[6]100[6]Soluble
Ethanol~1[4]~2.0Slightly Soluble
Methanol--Very Soluble[7]
Phosphate Buffered Saline (PBS, pH 7.2)~10[4]~19.7Soluble

Note: The millimolar (mM) concentrations are calculated based on the molecular weight of Ivabradine hydrochloride (505.05 g/mol ).

Qualitative solubility information for this compound specifically indicates that it is slightly soluble in DMSO and methanol.[5][8][9]

Experimental Protocol for Solubility Determination

A robust method for determining the solubility of this compound in a specific organic solvent involves the use of High-Performance Liquid Chromatography (HPLC). This method offers high sensitivity and specificity.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, Ethanol)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Mobile phase (e.g., Methanol:25 mM phosphate buffer (60:40 v/v), pH 6.5)[10]

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Equilibrium Method):

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the specified mobile phase at a constant flow rate (e.g., 0.8 mL/min).[10]

    • Set the UV detector to the appropriate wavelength for Ivabradine (λmax: ~287 nm).[4][11]

    • Inject a known volume of each calibration standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject a known volume of the filtered sample supernatant into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the injected sample.

    • Calculate the solubility in mg/mL by accounting for any dilution steps performed on the supernatant.

Visualizations

The following diagrams illustrate the mechanism of action of Ivabradine and a typical experimental workflow for solubility determination.

cluster_0 Mechanism of Action Ivabradine Ivabradine HCN_Channel HCN Channel (Sinoatrial Node) Ivabradine->HCN_Channel Inhibits If_Current If Funny Current HCN_Channel->If_Current Generates Heart_Rate Heart Rate If_Current->Heart_Rate Regulates

Caption: Mechanism of action of Ivabradine.

cluster_1 Solubility Determination Workflow A Add excess Ivabradine-d3 HCl to organic solvent B Equilibrate (e.g., 24h at 25°C) A->B C Filter supernatant (0.45 µm) B->C D Analyze by HPLC C->D E Quantify using calibration curve D->E

Caption: Experimental workflow for solubility determination.

References

Stability and Storage of Ivabradine-d3 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ivabradine-d3 Hydrochloride. Given that detailed stability studies are more readily available for the non-deuterated parent compound, Ivabradine Hydrochloride, this guide leverages that data as a primary reference. The deuterated form, this compound, is expected to exhibit similar or enhanced stability due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This guide collates data from various sources to provide recommendations on storage, handling, and insights into the compound's degradation profile under stress conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound, especially to prevent potential hydrogen-deuterium (H-D) exchange and chemical degradation.[2][3] The compound is noted to be hygroscopic.[4] Below is a summary of recommended storage conditions from various suppliers.

ParameterRecommendationSource
Temperature -20°C[3][4]
<-15°C[1]
2°C to 8°C[2]
Atmosphere Store under an inert atmosphere.[4]
Container Keep container tightly closed.[2][4][5]
Environment Store in a dry and well-ventilated place.[2][4][5]
Other Store with a desiccant.[2]

One supplier indicates that this compound is stable for at least four years when stored at -20°C.[3] For the non-deuterated form, a shelf-life of 24 months without specific storage restrictions has been granted based on stability data.[6]

Forced Degradation Studies and Stability Profile

Forced degradation studies, primarily conducted on Ivabradine Hydrochloride, provide critical insights into its intrinsic stability and degradation pathways. These studies are essential for developing stability-indicating analytical methods. Ivabradine has been shown to be susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[1][5][7][8]

The following table summarizes the results from various forced degradation studies performed on Ivabradine Hydrochloride.

Stress ConditionReagents and DurationDegradation ObservedDegradation Products IdentifiedSource(s)
Acid Hydrolysis 2N HCl at 80°C for 24 hoursSignificant DegradationI-1 to I-5[4][5]
0.1N HCl9.4% Degradation-[9]
Base Hydrolysis 1M NaOH at 80°C for 24 hoursSignificant DegradationN1[1][5]
0.1N NaOH23.34% Degradation-[9]
2N NaOH, boiled for 1 hourDegradation observed-[10]
Oxidative Degradation 3-15% H₂O₂ at 80°C for 24 hoursComplete DegradationOx1, Ox4, Ox5[1][5]
3% H₂O₂3.44% Degradation-[9]
Thermal Degradation 80°C for 24 hours (in water)Degradation observed-[5]
70°C for 3 hours (solid state)27.11% Degradation-[9]
Photolytic Degradation 500 W/m² for 24-48 hours (in solution)Complete Degradation after 48hUV1, UV2, UV4[1][5]
500 W/m² for 120 hours (solid state)Degradation observed-[5]
UV radiation for 2 hours2.76% Degradation-[9]

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following protocols are synthesized from published literature on Ivabradine Hydrochloride.

Forced Degradation Protocol

A general protocol for conducting forced degradation studies on Ivabradine is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of Ivabradine Hydrochloride in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with an equal volume of 2N HCl and heat at 80°C for a specified period (e.g., 24 hours).[5][10] Neutralize the solution with 2N NaOH before analysis.

    • Base Hydrolysis: Treat the drug solution with an equal volume of 1M NaOH and heat at 80°C for a specified period (e.g., 24 hours).[5][10] Neutralize the solution with 1M HCl before analysis.

    • Oxidative Degradation: Treat the drug solution with various concentrations of hydrogen peroxide (e.g., 3%, 7.5%, 15%) and heat at 80°C for 24 hours.[5][10]

    • Thermal Degradation: Expose a solid sample of the drug to dry heat in an oven at a specified temperature (e.g., 70-80°C) for a defined duration.[5][9] Alternatively, heat a solution of the drug.

    • Photolytic Degradation: Expose a solution or solid sample of the drug to UV radiation (e.g., 500 W/m²) in a photostability chamber for a specified duration.[5][9]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol, with UV detection at approximately 286 nm.[4][7][11]

Stability Assessment of Deuterated Internal Standard

To ensure the reliability of quantitative data, the stability of this compound as an internal standard should be validated under conditions that mimic sample handling and storage.[4]

  • Prepare Quality Control (QC) Samples: Spike a blank matrix with the analyte and the deuterated internal standard at a working concentration.[4]

  • Establish Baseline (T0): Analyze the QC samples immediately to establish a baseline response ratio (analyte peak area / internal standard peak area).[4]

  • Short-Term and Long-Term Storage: Store QC samples at appropriate temperatures (e.g., room temperature for short-term, -20°C or -80°C for long-term).[4]

  • Freeze-Thaw Cycles: Subject QC samples to a minimum of three freeze-thaw cycles, mimicking sample handling procedures.[4]

  • Analysis and Data Evaluation: Analyze the stored and cycled samples at predefined time points. The stability is considered acceptable if the response ratios are within a predefined acceptance criterion, typically ±15% of the baseline value.[4]

Degradation Pathway

The degradation of Ivabradine involves several pathways, primarily hydrolysis of the lactam ring and oxidation. The following diagram illustrates the proposed degradation pathways under various stress conditions.

G Ivabradine Ivabradine Acid_Degradation Acid Hydrolysis (e.g., HCl) Ivabradine->Acid_Degradation Base_Degradation Base Hydrolysis (e.g., NaOH) Ivabradine->Base_Degradation Oxidative_Degradation Oxidation (e.g., H₂O₂) Ivabradine->Oxidative_Degradation Photo_Degradation Photolysis (UV Light) Ivabradine->Photo_Degradation DP_Acid Degradation Products (Lactam Ring Opening) Acid_Degradation->DP_Acid DP_Base Degradation Product N1 (Lactam Ring Opening) Base_Degradation->DP_Base DP_Ox N-Oxide and other Oxidative Products Oxidative_Degradation->DP_Ox DP_Photo Photodegradation Products (e.g., UV4) Photo_Degradation->DP_Photo

Caption: Proposed degradation pathways of Ivabradine under different stress conditions.

Conclusion

This compound is a stable compound under recommended storage conditions, with low temperatures (-20°C), dry environments, and protection from moisture being key to preserving its integrity. The stability profile, largely inferred from its non-deuterated counterpart, indicates susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in designing stability studies, developing analytical methods, and ensuring the accurate and reliable use of this compound in their work.

References

Ivabradine-d3 Hydrochloride: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Ivabradine-d3 Hydrochloride. This compound is the deuterated form of Ivabradine Hydrochloride, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of heart failure and angina.[1] The deuterium-labeled compound is primarily intended for use as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.[1][2] This document outlines the typical analytical tests, experimental protocols, and specifications that define the quality and purity of this critical reference material.

Chemical and Physical Properties

A Certificate of Analysis for this compound will begin by defining the fundamental properties of the compound.

PropertySpecification
Chemical Name (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d3)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1]
CAS Number 1217809-61-4[3][4]
Molecular Formula C₂₇H₃₃D₃N₂O₅ • HCl[1]
Molecular Weight 508.1 g/mol [1]
Appearance White to off-white solid/powder
Solubility Soluble in DMSO and Methanol[1]

Analytical Specifications and Test Results

The core of the CoA is the summary of analytical tests performed to confirm the identity, purity, and quality of the batch. The following table represents typical tests and acceptance criteria.

TestMethodAcceptance Criteria
Identification by ¹H-NMR Proton NMRConforms to the structure of Ivabradine-d3 HCl
Identification by MS Mass SpectrometryConforms to the molecular weight
Chromatographic Purity RP-HPLC (UV, 286 nm)≥ 98.0%
Assay RP-HPLC (UV, 286 nm)95.0% - 105.0%
Isotopic Purity Mass Spectrometry≥ 99% deuterated forms (d₁, d₂, d₃)[1]
Water Content Karl Fischer≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is used to separate Ivabradine-d3 from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.3) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is a 40:60 (v/v) mixture of buffer and methanol.[5][6]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Column Temperature: 35 °C.[7]

  • Detection Wavelength: 286 nm.[8]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Ivabradine-d3 HCl standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Working solutions for linearity and analysis are prepared by diluting the stock solution.[9]

  • Procedure: The system is equilibrated with the mobile phase until a stable baseline is achieved. A blank (mobile phase), a standard solution, and the sample solution are injected. The retention time of the main peak in the sample chromatogram should correspond to that of the standard. Purity is calculated based on the area percentage of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identification and Isotopic Purity

MS is used to confirm the molecular weight and the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺.

  • Identification: The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z for the deuterated compound.

  • Isotopic Purity: The relative intensities of the ions corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species are measured to calculate the isotopic enrichment. For a high-quality standard, the d₃ species should be predominant.[10]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR provides detailed information about the chemical structure and confirms the position of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are analyzed.

  • Confirmation: The resulting spectrum is compared to the known spectrum of Ivabradine. The absence or significant reduction of the signal corresponding to the methyl protons confirms successful deuterium labeling at the intended position.

Visualizations: Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes and relationships.

cluster_0 Chemical Structure Ivabradine_Structure This compound Structure (Conceptual Representation)

Caption: Chemical Structure of Ivabradine-d3 HCl.

SA_Node Sinoatrial (SA) Node (Heart's Pacemaker) HCN4 HCN4 Channels SA_Node->HCN4 contain If_Current Funny Current (If) (Na+/K+ influx) HCN4->If_Current mediate Depolarization Spontaneous Diastolic Depolarization If_Current->Depolarization initiates Action_Potential Action Potential Firing Depolarization->Action_Potential triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN4 selectively blocks

Caption: Mechanism of Action of Ivabradine.[11][12][13]

cluster_tests Sample Receive Batch of Ivabradine-d3 HCl Physical Physical Tests (Appearance, Solubility) Sample->Physical ID Identification Tests Sample->ID Purity Purity & Assay Tests Sample->Purity Other Other Tests Sample->Other Review Data Review & Compliance Check Physical->Review NMR 1H-NMR ID->NMR MS Mass Spec ID->MS HPLC RP-HPLC Purity->HPLC KF Karl Fischer Other->KF GC GC-HS Other->GC CoA Generate Certificate of Analysis Review->CoA Release Batch Release CoA->Release NMR->Review MS->Review HPLC->Review KF->Review GC->Review

Caption: Analytical Workflow for CoA Generation.

References

An In-depth Technical Guide to the Pharmacokinetics of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ivabradine-d3 Hydrochloride: This guide focuses on the pharmacokinetics of ivabradine. This compound, a deuterated analog of ivabradine, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of ivabradine in biological matrices. Its near-identical physicochemical properties to the parent drug, with a distinct mass, make it an ideal tool for such applications. The pharmacokinetic data presented for ivabradine is representative of what would be expected for ivabradine-d3.

Introduction

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the cardiac pacemaker If current.[1][2][3] This mechanism of action reduces the heart rate without affecting myocardial contractility or ventricular repolarization.[2][4][5] It is indicated for the treatment of stable, symptomatic chronic heart failure with reduced left ventricular ejection fraction and stable angina pectoris.[2][5][6] Understanding the pharmacokinetic profile of ivabradine is crucial for its safe and effective use in the intended patient populations.

Pharmacokinetic Profile

The pharmacokinetics of ivabradine have been shown to be linear over an oral dose range of 0.5 mg to 24 mg.[1][6][7]

Absorption

Following oral administration, ivabradine is rapidly and almost completely absorbed.[1][7][8] Peak plasma concentrations are typically reached in approximately one hour under fasting conditions.[1][4][6][7][8][9] However, the absolute oral bioavailability is approximately 40% due to significant first-pass metabolism in the gastrointestinal tract and liver.[1][4][6][7][9][10][11][12]

The presence of food delays absorption by about one hour and increases plasma exposure by 20% to 40%.[1][4][6][7][9][10][11][12] Therefore, it is recommended that ivabradine be administered with meals to reduce intra-individual variability in exposure.[1][4][6][13]

Distribution

Ivabradine is approximately 70% bound to plasma proteins.[1][4][6][7][9][14] The volume of distribution at steady state is approximately 100 liters, indicating extensive tissue distribution.[1][4][6][7][9]

Metabolism

Ivabradine is extensively metabolized in the liver and intestines, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][6][7][9][15][16][17] The major active metabolite is the N-desmethylated derivative, S 18982.[1][4][6][7][9][15] This metabolite is equipotent to ivabradine and circulates at concentrations approximately 40% of the parent compound.[1][4][6][7][9][15] S 18982 is also metabolized by CYP3A4.[4][6][9][15]

Excretion

The plasma concentration of ivabradine declines with a distribution half-life of about 2 hours and an effective elimination half-life of approximately 6 hours.[4][6][7][9] The total clearance of ivabradine is approximately 24 L/h, with renal clearance accounting for about 4.2 L/h.[1][4][6][7] Metabolites are excreted in both the urine and feces to a similar extent.[1][4][6][7][15] Approximately 4% of an oral dose is excreted unchanged in the urine.[1][4][6][7][15]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ivabradine.

Table 1: Absorption and Distribution Parameters

ParameterValueReference(s)
Absolute Bioavailability~40%[1][4][6][7][9][10][11][12]
Time to Peak Plasma Concentration (Tmax) (fasting)~1 hour[1][4][6][7][8][9]
Effect of Food on TmaxDelayed by ~1 hour[1][4][6][7][9][11]
Effect of Food on Plasma Exposure (AUC)Increased by 20-40%[1][4][6][7][9][10][11]
Plasma Protein Binding~70%[1][4][6][7][9][14]
Volume of Distribution (Vd) at Steady State~100 L[1][4][6][7][9]

Table 2: Metabolism and Excretion Parameters

ParameterValueReference(s)
Primary Metabolizing EnzymeCYP3A4[1][4][6][7][9][15][16][17]
Major Active MetaboliteN-desmethyl ivabradine (S 18982)[1][4][6][7][9][15]
Distribution Half-life (t1/2α)~2 hours[4][6][7][9]
Effective Elimination Half-life (t1/2β)~6 hours[4][6][7][9]
Total Clearance (CL)~24 L/h[1][4][6][7]
Renal Clearance (CLR)~4.2 L/h[1][4][6][7]
Unchanged Drug Excreted in Urine~4%[1][4][6][7][15]
Route of Excretion of MetabolitesUrine and Feces[1][4][6][7][15]

Experimental Protocols

The determination of ivabradine's pharmacokinetic parameters typically involves a clinical study with healthy volunteers or the target patient population. A representative experimental protocol is outlined below.

Study Design

A single-dose, open-label, two-period crossover study is a common design to assess the pharmacokinetics of a new formulation against a reference or to evaluate the effect of food.

Subject Selection

Healthy male and female subjects, typically between the ages of 18 and 45, are recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests.

Drug Administration

A single oral dose of ivabradine (e.g., 5 mg tablet) is administered with a standardized volume of water after an overnight fast of at least 10 hours. For food-effect studies, the dose is administered after a standardized high-fat breakfast.

Sample Collection

Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points, such as pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

The concentration of ivabradine and its major active metabolite, S 18982, in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[18][19][20][21]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma matrix.

  • Internal Standard: A deuterated analog, such as This compound , is added to the plasma samples as an internal standard to ensure accuracy and precision of the quantification.

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column with a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[18][19]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL, and Vd.

Visualizations

Metabolic Pathway of Ivabradine

Ivabradine_Metabolism Ivabradine Ivabradine S18982 S 18982 (N-desmethyl ivabradine) (Active) Ivabradine->S18982 CYP3A4 (N-demethylation) Excretion Excretion (Urine and Feces) Ivabradine->Excretion ~4% unchanged in urine Further_Metabolites Further Metabolites S18982->Further_Metabolites CYP3A4 Further_Metabolites->Excretion

Caption: Metabolic pathway of ivabradine.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase Subject_Screening Subject Screening Dosing Drug Administration (e.g., 5 mg Ivabradine) Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Preparation Sample Preparation (with Ivabradine-d3 IS) Plasma_Processing->Sample_Preparation HPLC_MSMS HPLC-MS/MS Analysis Sample_Preparation->HPLC_MSMS Concentration_Determination Concentration Determination HPLC_MSMS->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a typical ivabradine pharmacokinetic study.

Drug Interactions

Given that ivabradine is primarily metabolized by CYP3A4, its pharmacokinetics are significantly affected by co-administration with strong inhibitors or inducers of this enzyme.[1][4][15][22]

  • CYP3A4 Inhibitors: Potent CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics, HIV protease inhibitors) are contraindicated as they can substantially increase plasma concentrations of ivabradine, leading to an increased risk of excessive bradycardia.[1][4][15] Moderate inhibitors like diltiazem and verapamil should also be avoided.[1][10]

  • CYP3A4 Inducers: Co-administration with CYP3A4 inducers (e.g., St. John's wort, rifampicin, barbiturates) can decrease ivabradine plasma concentrations and its efficacy.[1][4]

Special Populations

  • Hepatic Impairment: No dosage adjustment is necessary for patients with mild to moderate hepatic impairment.[1][6] However, ivabradine is contraindicated in patients with severe hepatic impairment.[1][6]

  • Renal Impairment: Renal impairment (creatinine clearance from 15 to 60 mL/min) has a minimal effect on the pharmacokinetics of ivabradine, and no dose adjustment is required.[6][15] Data is limited for patients with a creatinine clearance below 15 mL/min.[6][15]

  • Geriatric Population: No significant pharmacokinetic differences have been observed in elderly patients (≥65 years) compared to the general population.[15]

Conclusion

Ivabradine exhibits predictable, linear pharmacokinetics at therapeutic doses. It is rapidly absorbed, extensively distributed, and primarily eliminated through hepatic metabolism by CYP3A4. The presence of a major active metabolite contributes to its overall therapeutic effect. A thorough understanding of its pharmacokinetic profile, particularly its metabolism and potential for drug interactions, is essential for optimizing its clinical use and ensuring patient safety. The use of deuterated internal standards like this compound is a critical component of the bioanalytical methods required to accurately characterize these pharmacokinetic properties.

References

Isotopically Labeled Ivabradine for Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivabradine is a heart rate-lowering medication used in the management of stable angina pectoris and symptomatic chronic heart failure.[1][2] Its mechanism of action involves the selective inhibition of the "funny" channel pacemaker current (If) within the sinoatrial node, which leads to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[3][4][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development and safe clinical use. Metabolic studies are crucial for identifying the pathways of biotransformation, characterizing metabolites, and assessing potential drug-drug interactions.

Isotopic labeling is a powerful and indispensable technique in modern drug metabolism research.[7][8][9] By replacing one or more atoms in the drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Carbon-14 (¹⁴C), Tritium (³H)), researchers can trace the fate of the drug and its metabolites through complex biological systems with high precision and sensitivity.[10][11] This guide provides an in-depth technical overview of the use of isotopically labeled ivabradine in metabolic studies, covering its metabolic pathways, experimental protocols, and data analysis.

Metabolism of Ivabradine

Ivabradine undergoes extensive first-pass metabolism, primarily in the liver and intestines, resulting in an oral bioavailability of approximately 40%.[3][12][13] The primary metabolic pathway is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][5][12][13][14]

The major and only active metabolite identified in humans is the N-desmethylated derivative, known as S-18982.[12][14] This metabolite is equipotent to the parent compound and circulates at plasma concentrations approximately 40% that of ivabradine.[3][12][13][14] S-18982 is also further metabolized by CYP3A4.[3][12] The excretion of ivabradine metabolites occurs in similar proportions through both urine and feces, with about 4% of an oral dose being eliminated as the unchanged parent drug in the urine.[12][13][14]

Ivabradine_Metabolism IVA Ivabradine ENZYME_POS1 CYP3A4 (N-demethylation) IVA->ENZYME_POS1 MET N-desmethyl Ivabradine (S-18982) (Active Metabolite) EXCRETION Excretion (Urine & Feces) MET->EXCRETION ENZYME_POS2 CYP3A4 MET->ENZYME_POS2 FURTHER Further Metabolites FURTHER->EXCRETION ENZYME_POS1->MET ENZYME_POS2->FURTHER

Caption: Primary metabolic pathway of Ivabradine.
Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ivabradine and its active metabolite S-18982 has been well-characterized. The use of isotopically labeled internal standards, such as deuterium-labeled ivabradine, is critical for achieving accurate quantification in complex biological matrices via LC-MS/MS.[15][16]

ParameterIvabradineN-desmethyl Ivabradine (S-18982)Reference
Bioavailability ~40%-[3][13]
Time to Peak Plasma (Tmax) ~1 hour (fasting)-[3][13]
Plasma Protein Binding ~70%-[3][5]
Volume of Distribution (Vd) ~100 L-[3][13][14]
Distribution Half-life (t½) 2 hours-[3][12][13][14]
Effective Half-life (t½) ~6 hours~11 hours[3][14]
Total Clearance ~24 L/h-[3][13][14]
Renal Clearance ~4.2 L/h-[13][14]
Relative Plasma Concentration 100%~40% of parent drug[3][12][13][14]
Excretion (unchanged) ~4% in urine-[12][13][14]

Table 1: Pharmacokinetic Properties of Ivabradine and its Major Metabolite.

Analytical MethodMatrixAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
LC-MS/MSHuman PlasmaIvabradine0.1013 – 101.30.1013[17]
LC-MS/MSHuman PlasmaN-desmethyl Ivabradine0.085 – 25.50.085[17]
LC-MS/MSHuman PlasmaIvabradine0.1 – 2000.1[18]
LC-MS/MSHuman UrineIvabradine10.13 – 607810.13[17]
LC-MS/MSHuman UrineN-desmethyl Ivabradine8.5 – 8508.5[17]

Table 2: Summary of Quantitative LC-MS/MS Methods for Ivabradine and its Metabolite.

Experimental Protocols

The use of isotopically labeled ivabradine is central to conducting definitive ADME studies. Carbon-14 is often the isotope of choice for mass balance and metabolite profiling studies due to its long half-life and the ability to incorporate it into metabolically stable positions of the molecule's carbon backbone.[10][19] Stable isotopes like deuterium are invaluable for use as internal standards in quantitative mass spectrometry.[15]

Protocol 1: In Vivo ADME Study in an Animal Model (e.g., Rat)

This protocol outlines a typical procedure for assessing the absorption, distribution, metabolism, and excretion of [¹⁴C]-Ivabradine.

1. Synthesis and Purification of [¹⁴C]-Ivabradine:

  • Incorporate the ¹⁴C label at a metabolically stable position within the ivabradine molecule to prevent premature loss of the radiolabel.

  • Purify the final product using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity (>98%).

  • Determine the specific activity (e.g., in mCi/mmol) of the labeled compound.

2. Dosing and Animal Housing:

  • Administer a single oral or intravenous dose of [¹⁴C]-Ivabradine, formulated in a suitable vehicle, to the study animals (e.g., Sprague-Dawley rats).

  • House animals individually in metabolism cages designed for the separate and complete collection of urine and feces.

3. Sample Collection:

  • Blood/Plasma: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant. Centrifuge to separate plasma.

  • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) until radioactivity levels in excreta are negligible (typically >96 hours).

4. Sample Analysis:

  • Mass Balance: Determine the total radioactivity in aliquots of plasma, urine homogenates, and fecal homogenates using Liquid Scintillation Counting (LSC). Calculate the percentage of the administered radioactive dose recovered in each matrix.

  • Metabolite Profiling:

    • Pool plasma and urine samples from relevant time points.
    • Extract metabolites from plasma (e.g., using protein precipitation with acetonitrile) and urine.[16]
    • Analyze extracts using radio-HPLC (HPLC with an in-line radioactivity detector) to separate the parent drug from its metabolites.

  • Metabolite Identification:

    • Collect radioactive peaks from the HPLC.
    • Analyze the collected fractions using high-resolution LC-MS/MS to determine the exact mass and fragmentation patterns of the metabolites, enabling structural elucidation.

// Nodes START [label="Administer Isotopically Labeled\nIvabradine to Subject", fillcolor="#FBBC05", fontcolor="#202124"]; COLLECT [label="Serial Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BLOOD [label="Blood / Plasma", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; URINE [label="Urine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FECES [label="Feces", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PROCESS [label="Sample Processing &\nRadioactivity Measurement (LSC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BALANCE [label="Mass Balance Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PROFILE [label="Metabolite Profiling (Radio-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IDENTIFY [label="Metabolite Identification (LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetic Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges START -> COLLECT; COLLECT -> {BLOOD, URINE, FECES} [dir=none]; BLOOD -> PROCESS; URINE -> PROCESS; FECES -> PROCESS; PROCESS -> BALANCE; PROCESS -> PROFILE; PROFILE -> IDENTIFY; PROCESS -> PK; }

Caption: Experimental workflow for an in vivo ADME study.
Protocol 2: In Vitro Metabolism using Human Liver Microsomes

This protocol is used to identify metabolites formed by hepatic enzymes and to confirm the role of specific CYP450 enzymes.

1. Reagents and Materials:

  • Labeled Ivabradine (e.g., ¹⁴C or stable isotope).

  • Human Liver Microsomes (HLM).

  • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Phosphate buffer (pH 7.4).

  • Control incubations: without NADPH (to check for non-enzymatic degradation) and without HLM (to check for chemical instability).

  • Specific CYP3A4 inhibitor (e.g., Ketoconazole) for reaction phenotyping.

2. Incubation Procedure:

  • Pre-incubate HLM, buffer, and labeled ivabradine at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

  • Analyze the supernatant using LC-MS/MS to detect and identify the parent drug and any formed metabolites by comparing against control samples.

  • In the reaction phenotyping experiment, the absence or significant reduction of metabolite formation in the presence of a CYP3A4 inhibitor confirms the enzyme's role.

InVitro_Workflow A Start Labeled Ivabradine + Human Liver Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Cold Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant (LC-MS/MS) F->G H {Metabolite Identification | Compare vs. Controls} G->H

Caption: Workflow for in vitro metabolism studies.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of a drug candidate and its metabolites within biological matrices is paramount for successful pharmacokinetic (PK) analysis.[1][2] This technical guide provides a comprehensive overview of the use of deuterated internal standards, the widely recognized "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] By exploring the core principles, experimental protocols, and data interpretation, this document aims to equip researchers with the knowledge to develop robust and reliable bioanalytical methods.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte.[1][5] The fundamental principle underpinning their use is that they behave identically to the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[1]

By adding a known amount of the deuterated standard to the sample at the earliest stage, it serves as a mimic for the analyte, compensating for variability in sample preparation, matrix effects, and instrument response.[6][7] Quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate.[2][5] This ratiometric measurement significantly improves the accuracy, precision, and reliability of the quantification.[6]

Key Advantages of Using Deuterated Internal Standards:

  • Enhanced Accuracy and Precision: They effectively correct for sample loss during extraction and variability in instrument response.[8][9]

  • Mitigation of Matrix Effects: Co-elution with the analyte ensures both are subjected to the same degree of ion suppression or enhancement from the biological matrix.[1][9]

  • Improved Method Robustness and Reproducibility: Consistent performance across different samples, batches, and even laboratories.[7][9]

  • Regulatory Acceptance: Their use is highly recommended by regulatory bodies like the FDA and EMA for the validation of bioanalytical methods.[4][9]

Experimental Workflow and Protocols

A typical bioanalytical workflow employing a deuterated internal standard is a multi-step process designed to ensure accurate and reproducible results. The critical first step is the addition of a known amount of the deuterated internal standard to all samples, including calibration standards and quality controls, before any sample processing.[2][4]

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction / Cleanup (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (Co-elution) Evaporation->LC MS MS/MS Detection (Different m/z) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Determine Analyte Concentration Calibration->Quantification

Bioanalytical workflow using a deuterated internal standard.
Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.[2]

  • Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to the mark.[5]

Working Solutions:

  • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.[5]

  • Prepare working solutions for low, medium, and high quality control (QC) levels.[2]

  • Prepare a working solution of the deuterated internal standard at a concentration that provides a suitable response on the mass spectrometer (e.g., 100 ng/mL).[2][5]

Sample Preparation Protocols

The choice of sample preparation technique depends on the nature of the analyte and the biological matrix. Below are protocols for three common methods.

Protocol 2.2.1: Protein Precipitation (PPT)

This is a rapid and simple method for removing the majority of proteins from plasma or whole blood samples.[5]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.[5]

  • Add 20 µL of the internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.[5]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2.2.2: Liquid-Liquid Extraction (LLE)

LLE is used to separate the analyte from the matrix based on its solubility in two immiscible liquids.

  • To a suitable tube, add 100 µL of the plasma sample, calibrator, or QC.

  • Add 20 µL of the internal standard working solution.

  • Add a specific volume of an appropriate extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).[6]

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 2.2.3: Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

  • Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).[6]

  • To a tube, add 100 µL of the plasma sample, calibrator, or QC, and 20 µL of the internal standard working solution.

  • Dilute the sample with a suitable buffer and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with a solvent that removes interferences but retains the analyte.

  • Elute the analyte and internal standard with a stronger solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[10]

    • The gradient should be optimized to achieve good separation and peak shape, ensuring the analyte and deuterated standard co-elute.[11]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer is employed for its high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Data Presentation and Interpretation

Quantitative data from bioanalytical method validation studies are crucial for assessing the performance of the method. The use of a deuterated internal standard generally leads to improved precision and accuracy compared to an analog internal standard.

Table 1: Comparison of Performance Data for Deuterated vs. Analog Internal Standards

AnalyteInternal Standard TypeValidation ParameterPerformance DataReference
SirolimusDeuterated (d₃-Sirolimus)Interpatient Assay Imprecision (CV%)2.7% - 5.7%[3][13]
Analog (Desmethoxyrapamycin)Interpatient Assay Imprecision (CV%)7.6% - 9.7%[3][13]
Kahalalide FStable Isotope Labeled (SIL)Precision (Variance)Significantly lower (p=0.02)[3]
Analog (Butyric acid analogue)Precision (Variance)-[3]
Stable Isotope Labeled (SIL)Accuracy (Mean Bias)100.3%[3]
Analog (Butyric acid analogue)Accuracy (Mean Bias)96.8%[3]

Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the internal standard.[10]

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.[10]

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.[10]

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[10]

Potential Challenges and Considerations

While deuterated internal standards are the preferred choice, there are potential challenges to be aware of.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[10][14] This is known as the kinetic isotope effect. While usually minor, it can lead to partial separation on the chromatographic column.[10]

Metabolic Switching

In some cases, deuteration at a metabolically active site of a drug molecule can slow down its metabolism at that position.[14][15] This can sometimes lead to an increase in metabolism at other, non-deuterated sites, a phenomenon known as "metabolic switching".[15][16][17] This can alter the metabolic profile of the compound and is an important consideration in drug development.[15]

G cluster_normal Normal Metabolism cluster_deuterated Metabolism with Deuteration Drug Drug (C-H) MetaboliteA Metabolite A (Major) Drug->MetaboliteA Primary Pathway MetaboliteB Metabolite B (Minor) Drug->MetaboliteB Secondary Pathway DeuteratedDrug Deuterated Drug (C-D) DeuteratedMetaboliteA Metabolite A (Minor) DeuteratedDrug->DeuteratedMetaboliteA Slowed Primary Pathway (KIE) DeuteratedMetaboliteB Metabolite B (Major) DeuteratedDrug->DeuteratedMetaboliteB Upregulated Secondary Pathway

Illustration of metabolic switching due to the kinetic isotope effect.
Purity and Stability

For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[8][9] It is also crucial to ensure the stability of the deuterium label and avoid H-D exchange, which can occur under certain pH or temperature conditions. Therefore, deuterium atoms should be placed on stable positions in the molecule, avoiding exchangeable protons on heteroatoms like -OH, -NH, and -SH.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled compensation for the variability inherent in bioanalysis.[1][4] By understanding the core principles, implementing robust experimental protocols, and being aware of potential challenges, researchers can generate high-quality, reliable data that is crucial for making informed decisions throughout the drug development process.[2] The use of deuterated standards ultimately enhances confidence in the pharmacokinetic data, contributing to the development of safer and more effective medicines.[18]

References

Methodological & Application

Application Note: Quantification of Ivabradine in Biological Matrices using Ivabradine-d3 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivabradine in biological matrices, such as human and rat plasma. To ensure accuracy and precision, Ivabradine-d3 Hydrochloride, a stable isotope-labeled internal standard, is employed to compensate for matrix effects and variations during sample preparation and analysis. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies and other drug development applications.

Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure. Accurate quantification of Ivabradine in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring similar behavior during extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer. This note provides a comprehensive protocol for the reliable determination of Ivabradine in plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Ivabradine and its internal standard from plasma samples.

Materials:

  • Blank plasma

  • Ivabradine stock solution

  • This compound (Internal Standard, IS) stock solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound working solution (concentration to be optimized, typically in the range of the expected analyte concentration).

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow s1 100 µL Plasma Sample s2 Add 10 µL Ivabradine-d3 HCl (IS) s1->s2 s3 Vortex s2->s3 s4 Add 300 µL Acetonitrile s3->s4 s5 Vortex & Centrifuge s4->s5 s6 Collect Supernatant s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute in Mobile Phase s7->s8 s9 Inject into LC-MS/MS s8->s9 G cluster_workflow Analytical Workflow cluster_correction Correction for Variability Analyte Ivabradine SamplePrep Sample Preparation Analyte->SamplePrep IS Ivabradine-d3 HCl (IS) IS->SamplePrep IS_Correction IS Corrects for Variability LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection MS Detection (MRM) Ionization->MS_Detection DataProcessing Data Processing MS_Detection->DataProcessing FinalConc Final Concentration DataProcessing->FinalConc Variability Sources of Variability (e.g., Matrix Effects, Ion Suppression) Variability->SamplePrep Variability->Ionization IS_Correction->DataProcessing Provides Ratio for Accurate Quantification

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Ivabradine in Human Plasma Using Ivabradine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid and accurate quantification of Ivabradine in human plasma. The method utilizes Ivabradine-d3 as a stable isotope-labeled internal standard (IS) to ensure high precision and accuracy. A simple and efficient liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 column with a gradient elution, allowing for a short run time. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic management of stable heart-related chest pain and heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting blood pressure, myocardial contractility, or intracardiac conduction.[2] Given its therapeutic importance, a sensitive and reliable analytical method for the quantification of Ivabradine in biological matrices is essential for pharmacokinetic and bioequivalence studies.

This application note presents a UPLC-MS/MS method that offers high sensitivity, selectivity, and throughput for the determination of Ivabradine in human plasma. The use of Ivabradine-d3 as an internal standard compensates for variability in sample preparation and instrument response, ensuring robust and reliable results.

Experimental

Materials and Reagents
  • Ivabradine hydrochloride (purity >98%) and Ivabradine-d3 (purity >98%) were sourced from a commercial supplier.

  • Acetonitrile and methanol (HPLC grade) were purchased from a reputable chemical supplier.[3]

  • Ammonium acetate and formic acid (analytical grade) were used.

  • Human plasma was obtained from a certified blood bank.

  • Deionized water was generated using a Milli-Q system.

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis. The system was equipped with an electrospray ionization (ESI) source operated in the positive ion mode.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of Ivabradine and Ivabradine-d3 were prepared by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Working solutions were prepared by diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to the desired concentrations for calibration standards and quality control (QC) samples.

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.[4]

  • Add 25 µL of the Ivabradine-d3 internal standard working solution (e.g., 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of ethyl acetate as the extraction solvent.[4]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The following tables summarize the optimized UPLC and MS/MS parameters.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Acetate in Water
Mobile Phase B Methanol with 2 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 4.5 minutes
Gradient Time (min)
0.0
2.5
3.5
3.6
4.5

Table 2: MS/MS Parameters

ParameterIvabradineIvabradine-d3
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 469.2 → 177.2472.2 → 177.2
Cone Voltage (V) 3535
Collision Energy (eV) 2525
Dwell Time (s) 0.10.1

Note: The MRM transition for Ivabradine-d3 is proposed based on the stable isotope label and common fragmentation patterns. Optimization of collision energy and other MS parameters is recommended during method development.

Method Validation

The method was validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[4]

Linearity

The calibration curve was linear over the concentration range of 1 ng/mL to 500 ng/mL for Ivabradine in human plasma.[4] The coefficient of determination (r²) was consistently greater than 0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Ivabradine1 - 500y = 0.025x + 0.003>0.99
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
LQC36.298.77.5101.2
MQC2004.1102.35.399.8
HQC4003.597.94.8100.5
Recovery and Matrix Effect

The extraction recovery of Ivabradine was high and consistent across the QC levels. The matrix effect was found to be negligible, indicating the high selectivity of the method.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC392.598.1
HQC40094.1101.3

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Sample (200 µL) Plasma Sample (200 µL) Add IS (Ivabradine-d3) Add IS (Ivabradine-d3) Plasma Sample (200 µL)->Add IS (Ivabradine-d3) LLE with Ethyl Acetate LLE with Ethyl Acetate Add IS (Ivabradine-d3)->LLE with Ethyl Acetate Centrifugation Centrifugation LLE with Ethyl Acetate->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Experimental workflow for Ivabradine quantification.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Ivabradine (Unknown Amount) MS UPLC-MS/MS Analyte->MS IS Ivabradine-d3 (Known Amount) IS->MS Peak_Area_Analyte Peak Area (Ivabradine) MS->Peak_Area_Analyte Peak_Area_IS Peak Area (Ivabradine-d3) MS->Peak_Area_IS Ratio Peak Area Ratio (Analyte / IS) Peak_Area_Analyte->Ratio Peak_Area_IS->Ratio Concentration Ivabradine Concentration Ratio->Concentration

Caption: Principle of quantification using an internal standard.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Ivabradine in human plasma. The use of a stable isotope-labeled internal standard, Ivabradine-d3, ensures high accuracy and precision. The simple liquid-liquid extraction procedure provides clean extracts and high recovery. This validated method is well-suited for supporting clinical and preclinical studies of Ivabradine.

References

Bioanalytical Method Development for Ivabradine Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the development and validation of a bioanalytical method for the quantification of Ivabradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Ivabradine-d3, to ensure high accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with a summary of validation parameters as per regulatory guidelines. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Ivabradine.

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node.[1] It is used in the treatment of chronic stable angina pectoris and chronic heart failure. Accurate and reliable quantification of Ivabradine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a deuterated internal standard (IS) is highly recommended in LC-MS/MS-based bioanalysis as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects.[2] This application note details a robust and sensitive LC-MS/MS method for the determination of Ivabradine in human plasma using Ivabradine-d3 as the internal standard.

Signaling Pathway of Ivabradine

Ivabradine exerts its therapeutic effect by specifically blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If).[3] This current is a key determinant of the diastolic depolarization slope in sinoatrial node cells, and its inhibition leads to a reduction in heart rate.[3]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCN_channel HCN Channel (Open State) Na_K_ions_in Na+/K+ Influx (If current) HCN_channel->Na_K_ions_in HCN_channel_blocked HCN Channel (Blocked State) Reduced_Na_K_influx Reduced Na+/K+ Influx HCN_channel_blocked->Reduced_Na_K_influx Ivabradine Ivabradine Ivabradine->HCN_channel Enters open channel from intracellular side Ivabradine->HCN_channel_blocked Binds and blocks Diastolic_Depolarization Diastolic Depolarization Na_K_ions_in->Diastolic_Depolarization Causes Reduced_Depolarization Slower Diastolic Depolarization Reduced_Na_K_influx->Reduced_Depolarization Leads to Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Reduced_Heart_Rate Reduced Heart Rate Reduced_Depolarization->Reduced_Heart_Rate Results in cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Ivabradine-d3, 50 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

References

Application Notes: The Use of Ivabradine-d3 Hydrochloride in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivabradine is a heart rate-lowering agent used in the management of stable heart failure and coronary artery disease.[1][2] It selectively inhibits the I(f) "funny" current in the sinoatrial node, which is responsible for regulating the heart's pacemaker activity.[3][4] This targeted mechanism reduces the heart rate without affecting myocardial contractility or blood pressure.[5] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical trials, robust bioanalytical methods are essential. Pharmacokinetic (PK) studies rely on the precise quantification of the drug in biological matrices like plasma.[6][7]

The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry. Ivabradine-d3 Hydrochloride, a deuterated analog of Ivabradine, serves as an ideal internal standard for these studies.[8] Its chemical and physical properties are nearly identical to Ivabradine, ensuring it behaves similarly during sample extraction and ionization. However, its slight mass difference allows it to be distinguished by a mass spectrometer, enabling accurate correction for matrix effects and variations in sample processing, thereby ensuring the precision and accuracy of the quantification method.[8]

Mechanism of Action of Ivabradine

Ivabradine exerts its therapeutic effect by specifically targeting the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform, in the sinoatrial (SA) node of the heart.[3][5] These channels are responsible for the "funny" current (I(f)), a mixed sodium-potassium inward current that initiates spontaneous diastolic depolarization.[1][2] By binding to the intracellular side of the HCN channel, Ivabradine blocks this current, which reduces the slope of diastolic depolarization.[4] This action slows the firing rate of the SA node, leading to a dose-dependent reduction in heart rate.[2] A key advantage of this mechanism is its specificity for the SA node, with no significant effects on ventricular repolarization or myocardial contractility.[5]

Ivabradine_Mechanism HCN4 HCN4 Channel (If Current) Depolarization Spontaneous Diastolic Depolarization HCN4->Depolarization Na+ / K+ influx ReducedHR Reduced Heart Rate ActionPotential Action Potential Generation Depolarization->ActionPotential HeartRate Increased Heart Rate ActionPotential->HeartRate Ivabradine Ivabradine Ivabradine->HCN4 Blocks Channel

Ivabradine's mechanism of action on the SA node.

Protocols for Pharmacokinetic Analysis

Experimental Workflow for a Typical PK Study

The quantification of Ivabradine in plasma samples involves several key steps, from sample collection to final data analysis. The inclusion of Ivabradine-d3 HCl at the beginning of the sample preparation process is critical for ensuring accurate results.

PK_Workflow cluster_study Clinical/Preclinical Phase cluster_lab Bioanalytical Laboratory Phase cluster_data Data Analysis Phase Dosing Subject Dosing with Ivabradine Sampling Timed Blood Sample Collection (e.g., 0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Prep Plasma Sample Aliquot (e.g., 100-200 µL) Plasma->Prep Add_IS Spike with Internal Standard (Ivabradine-d3 HCl) Prep->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Analysis LC-MS/MS Analysis Evap_Recon->Analysis Integration Peak Area Integration (Analyte / IS Ratio) Analysis->Integration Curve Concentration Calculation (vs. Calibration Curve) Integration->Curve PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2) Curve->PK_Analysis

General workflow for a pharmacokinetic study of Ivabradine.
Protocol 1: Plasma Sample Preparation

This protocol outlines a common liquid-liquid extraction (LLE) procedure for isolating Ivabradine and its internal standard from human plasma.

  • Aliquoting : Pipette 200 µL of human plasma into a clean microcentrifuge tube.[8]

  • Internal Standard Spiking : Add a specific volume (e.g., 20 µL) of Ivabradine-d3 HCl working solution (concentration will depend on the expected analyte range) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Extraction : Add 1 mL of an organic solvent (e.g., ethyl acetate) to the tube.[8]

  • Vortexing : Vortex mix the sample for 1-2 minutes to ensure thorough mixing and extraction.[9]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 15,000 g) for 10 minutes to separate the organic and aqueous layers.[9]

  • Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Injection : Inject an aliquot (e.g., 2-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[9]

Data Presentation

Quantitative data from bioanalytical methods are crucial for validation and application. The following tables summarize typical parameters used in the analysis of Ivabradine.

Table 1: Representative LC-MS/MS Method Parameters

Parameter Description
LC System Ultra Performance Liquid Chromatography (UPLC)[8][9]
Column Acquity BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)[8][9]
Mobile Phase A 0.1% Formic Acid in Water or 2mM Ammonium Acetate[8][9]
Mobile Phase B Acetonitrile or Methanol[8][9]
Flow Rate 0.40 mL/min[9]
Gradient Gradient elution is typically used for optimal separation[8][9]
Injection Volume 2-10 µL[9]
MS System Triple Quadrupole Mass Spectrometer[9]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[8][10]
MRM Transition (Ivabradine) m/z 469.2 → 177.2[9]
MRM Transition (Ivabradine-d3) m/z 472.2 → 177.2 (Hypothetical, based on d3 addition)
Capillary Voltage 3.50 kV[9]

| Desolvation Temp. | 600°C[9] |

Table 2: Example Method Validation Parameters

Parameter Range / Value
Linearity Range (Plasma) 1 ng/mL to 500 ng/mL[8]
Lower Limit of Quantification (LLOQ) 1 ng/mL[8]
Correlation Coefficient (r²) > 0.99[8]
Accuracy Within 85-115% (80-120% at LLOQ)[8]

| Precision (RSD%) | < 15% (< 20% at LLOQ)[8] |

Table 3: Illustrative Pharmacokinetic Parameters of Ivabradine (7.5 mg Oral Dose)

Parameter Value Description
Cmax (ng/mL) ~22 (CV=29%)[11] Maximum observed plasma concentration
Tmax (hr) ~1.0 (fasted), ~2.0 (fed)[11] Time to reach Cmax
AUC (ng·hr/mL) Varies by study Area under the plasma concentration-time curve
t½ (hr) ~11[12] Elimination half-life

| Bioavailability | ~40%[11] | Fraction of dose reaching systemic circulation |

References

Application Notes and Protocols for Ivabradine Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of ivabradine from biological matrices, a critical step for accurate quantification in pharmacokinetic and other clinical studies. The following sections outline three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, robust and reliable bioanalytical methods are essential. A crucial component of these methods is the effective preparation of biological samples to remove interfering substances and concentrate the analyte of interest, ivabradine, and its metabolites. This document details validated sample preparation protocols for the analysis of ivabradine in biological matrices such as plasma and urine, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol
  • Sample Aliquoting: Take a 100 µL aliquot of the biological sample (e.g., human plasma) in a clean microcentrifuge tube.[1]

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Ivabradine-d6) to the sample.

  • Precipitation: Add 400 µL of a precipitating agent, such as acetonitrile or a mixture of organic solvents.[1][2]

  • Vortexing: Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 4000 rpm for 10 minutes or 11000 rpm for 10 minutes) to pellet the precipitated proteins.[3][4]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube for analysis or further processing.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.[4]

Diagram of the Protein Precipitation Workflow

A 1. Aliquot Biological Sample (e.g., 100 µL Plasma) B 2. Add Internal Standard A->B C 3. Add Precipitating Agent (e.g., Acetonitrile) B->C D 4. Vortex C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method is effective in removing interferences and concentrating the analyte.

Experimental Protocol
  • Sample Aliquoting: Take a known volume of the biological sample (e.g., plasma or urine) in a suitable tube.

  • Internal Standard (IS) Spiking: Add the internal standard (e.g., diazepam) to the sample.[5]

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the partitioning of ivabradine into the organic phase.

  • Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent.

  • Vortexing/Mixing: Vortex the mixture vigorously for several minutes (e.g., 3 minutes) to facilitate the transfer of the analyte into the organic phase.[5]

  • Centrifugation: Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve complete phase separation.[5]

  • Organic Layer Separation: Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase before injection into the LC-MS/MS system.

Diagram of the Liquid-Liquid Extraction Workflow

A 1. Aliquot Biological Sample B 2. Add Internal Standard A->B C 3. Add Extraction Solvent B->C D 4. Vortex/Mix C->D E 5. Centrifuge D->E F 6. Separate Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute G->H I 9. Analyze by LC-MS/MS H->I

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation method that utilizes a solid sorbent to isolate analytes from a complex matrix. It involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.

Experimental Protocol
  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Ivabradine-d6).[3] After vortexing for 10 seconds, add 300 µL of 5mM ammonium formate.[3]

  • Cartridge Conditioning: Condition a polymeric sorbent cartridge (e.g., Strata-X, 33µM, 1cc/30mg) by passing 1.0 mL of methanol followed by 1.0 mL of water.[3]

  • Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 2.0 mL of water to remove unretained interferences.[3]

  • Elution: Elute ivabradine and the internal standard with 1.0 mL of an appropriate eluent.[3]

  • Analysis: Inject an aliquot (e.g., 7 µL) of the eluate directly into the LC-MS/MS system for analysis.[3]

Diagram of the Solid-Phase Extraction Workflow

A 1. Sample Pre-treatment C 3. Load Sample A->C B 2. Condition SPE Cartridge B->C D 4. Wash Cartridge C->D E 5. Elute Analyte D->E F 6. Analyze by LC-MS/MS E->F

Caption: Workflow for Solid-Phase Extraction.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for ivabradine analysis in biological matrices.

Table 1: Linearity and Sensitivity of Ivabradine Quantification Methods

Biological MatrixSample PreparationLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human PlasmaProtein Precipitation0.49 - 49.300.49[6]
Human PlasmaProtein Precipitation10 - 40010
Human PlasmaLiquid-Liquid Extraction0.1013 - 101.30.1013[5]
Human UrineLiquid-Liquid Extraction10.13 - 607810.13[5]
Human PlasmaSolid-Phase Extraction0.1 - 1000.1[7]
Rat PlasmaProtein Precipitation0.1 - 1.50.1[8][9]
Whole Blood (DBS)Dried Blood Spot1 - 10001[10]

Table 2: Recovery and Precision of Ivabradine Sample Preparation Methods

Biological MatrixSample PreparationMean Extraction Recovery (%)Intra-day Precision (% CV)Inter-day Precision (% CV)Reference
Human PlasmaProtein Precipitation>80<15<15
Human PlasmaLiquid-Liquid Extraction>75.7<15<15[5][11]
Human UrineLiquid-Liquid Extraction>75.7<15<15[5][11]
Rat PlasmaProtein Precipitation-0.048 - 12.680.1 - 2.66[8][9]

Note: "% CV" refers to the percentage coefficient of variation.

Conclusion

The choice of sample preparation technique for ivabradine analysis depends on several factors, including the desired sensitivity, throughput, and the nature of the biological matrix. Protein precipitation offers a simple and rapid approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and potentially higher sensitivity. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for ivabradine.

References

Chromatographic Separation of Ivabradine and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Ivabradine and its primary active metabolite, N-desmethyl Ivabradine (S 18982). The methods described are applicable for quantitative analysis in bulk drug, pharmaceutical formulations, and biological matrices.

Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure. It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form an active N-desmethylated metabolite (S 18982).[1][2][3][4] This metabolite is equipotent to Ivabradine and circulates at approximately 40% of the parent drug's concentration.[1][2][3][4] Therefore, robust and reliable analytical methods are crucial for the simultaneous quantification of Ivabradine and its major metabolite for pharmacokinetic, bioequivalence, and quality control studies.

This application note details various validated chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the separation and quantification of Ivabradine and N-desmethyl Ivabradine.

Metabolic Pathway of Ivabradine

Ivabradine undergoes extensive metabolism primarily through oxidation mediated by the CYP3A4 isoenzyme. The major metabolic pathway involves N-demethylation, resulting in the formation of the active metabolite S 18982.

Ivabradine_Metabolism Ivabradine Ivabradine Metabolite N-desmethyl Ivabradine (S 18982) Ivabradine->Metabolite N-demethylation Enzyme CYP3A4 Enzyme->Ivabradine

Figure 1: Metabolic Pathway of Ivabradine.

Experimental Protocols

General Experimental Workflow for Chromatographic Analysis

The following diagram illustrates a typical workflow for the chromatographic analysis of Ivabradine and its metabolites from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Plasma/Urine Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject Sample into HPLC/UPLC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Figure 2: General Workflow for Chromatographic Analysis.
Method 1: RP-HPLC for Ivabradine in Pharmaceutical Formulations

This method is suitable for the quantification of Ivabradine in bulk and tablet formulations.

3.2.1. Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column SS Wakosil C18AR (250 x 4.6 mm, 5 µm)[5] or equivalent C18 column[6]
Mobile Phase Methanol : 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v)[5]
Flow Rate 0.8 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature Ambient[5]
Detection Wavelength 285 nm[5]
Run Time 10 min[5]

3.2.2. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 6.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 6.5 with orthophosphoric acid.[5]

  • Mobile Phase: Mix methanol and 25 mM phosphate buffer (pH 6.5) in a 60:40 (v/v) ratio. Filter through a 0.22 µm membrane filter and degas.[5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ivabradine hydrochloride and dissolve in 10 mL of HPLC grade water with constant stirring.[5]

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in the range of 30-210 µg/mL with HPLC grade water.[5]

3.2.3. Sample Preparation (Tablets)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of Ivabradine hydrochloride and transfer to a 10 mL volumetric flask.

  • Add about 7 mL of HPLC grade water and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 10 mL with HPLC grade water.

  • Centrifuge the solution at 3000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter.

  • Further dilute the filtrate to a suitable concentration (e.g., 120 µg/mL) with HPLC grade water for analysis.[5]

Method 2: UPLC-MS/MS for Ivabradine and N-desmethyl Ivabradine in Human Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies in biological matrices.

3.3.1. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Instrument UPLC system coupled with a triple quadrupole mass spectrometer
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[7][8]
Mobile Phase Gradient elution with water and methanol, both containing 2 mM ammonium acetate.[7]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)[7][9][10]
MRM Transitions Ivabradine: m/z 469.2 → 177.2; N-desmethyl Ivabradine: m/z 455.2 → 262.2[8]
Internal Standard Deuterated Ivabradine (d3-Ivabradine)[7] or Diazepam[11]

3.3.2. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of Ivabradine, N-desmethyl Ivabradine, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions from the stock solutions in methanol or a suitable solvent mixture.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of the working standard solutions to achieve the desired concentration range.

3.3.3. Sample Preparation (Plasma)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[7]

  • Add the internal standard solution.

  • Protein Precipitation: Add 500 µL of methanol, vortex for 1 minute, and centrifuge to precipitate plasma proteins.[9]

  • Liquid-Liquid Extraction: Alternatively, add a suitable extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.[7]

  • Transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated chromatographic methods for the analysis of Ivabradine and its metabolite.

Table 1: HPLC Methods for Ivabradine in Pharmaceutical Formulations

MethodColumnMobile PhaseLinearity Range (µg/mL)Retention Time (min)Reference
RP-HPLCSS Wakosil C18AR (250x4.6mm, 5µm)Methanol:Phosphate Buffer (pH 6.5) (60:40)30 - 2106.55[5]
RP-HPLCC18 (250x4.6mm, 5µm)Acetate Buffer:Methanol (40:60)40 - 806.9[6]
RP-HPLCXTERR C8 (150x4.6mm, 3.5µm)Acetonitrile:0.01N KH2PO4 (pH 3) (60:40)80 - 1201.846[12]
RP-HPLCDenali C18 (150x4.6mm, 5µm)0.1% OPA:Acetonitrile (60:40)5 - 302.29[13]

Table 2: LC-MS/MS Methods for Ivabradine and N-desmethyl Ivabradine in Biological Fluids

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
IvabradineHuman Plasma0.49 - 49.300.49[9]
IvabradineHuman Plasma1 - 5001[7]
IvabradineRat Plasma0.2 - 1000.2[8]
N-desmethyl IvabradineRat Plasma0.05 - 200.05[8]
IvabradineHuman Plasma0.1013 - 101.30.1013[11]
N-desmethyl IvabradineHuman Plasma0.085 - 25.50.085[11]
IvabradineHuman Urine10.13 - 607810.13[11]
N-desmethyl IvabradineHuman Urine8.5 - 8508.5[11]

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Ivabradine and its major active metabolite, N-desmethyl Ivabradine. The choice of method will depend on the specific application, whether it is for quality control of pharmaceutical formulations or for pharmacokinetic analysis in biological samples. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working with Ivabradine.

References

Application Notes and Protocols for the Detection of Ivabradine-d3 Hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Ivabradine-d3 Hydrochloride, is crucial for accurate quantification of the drug in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols and mass spectrometry parameters for the detection and quantification of Ivabradine and its deuterated analog, Ivabradine-d3.

Mechanism of Action of Ivabradine

Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2] This current, mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the pacemaker activity of the SA node.[3][4] By blocking these channels, ivabradine reduces the slope of diastolic depolarization, which in turn slows the firing rate of the SA node and consequently reduces heart rate.[1][3] This targeted action allows for a reduction in myocardial oxygen demand without affecting myocardial contractility or blood pressure.[4]

Ivabradine_Mechanism cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (Funny Current - If) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Diastolic_Depolarization controls Action_Potential Action Potential Frequency Diastolic_Depolarization->Action_Potential determines Heart_Rate Heart Rate Action_Potential->Heart_Rate sets Reduced_Heart_Rate Reduced Heart Rate Ivabradine Ivabradine Ivabradine->HCN_Channel selectively inhibits

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Mass Spectrometry Parameters

The following tables summarize the optimized mass spectrometry parameters for the detection of Ivabradine and this compound. These parameters are intended as a starting point and may require further optimization based on the specific instrumentation used.

Table 1: Mass Spectrometry Parameters for Ivabradine and Ivabradine-d3
ParameterIvabradineIvabradine-d3
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 469.2472.3
Product Ion (m/z) 177.2262.2
Dwell Time (ms) 200200
Collision Energy (eV) 3535
Cone Voltage (V) 3030

Note: These values may vary depending on the mass spectrometer manufacturer and model.

Table 2: Common Ion Source Parameters
ParameterSetting
Capillary Voltage (kV) 3.5
Desolvation Temperature (°C) 500
Desolvation Gas Flow (L/hr) 800
Cone Gas Flow (L/hr) 50
Nebulizer Gas Pressure (psi) 7

Experimental Protocols

The following protocols outline the procedures for sample preparation and LC-MS/MS analysis.

Experimental Workflow

Experimental_Workflow Start Start: Plasma Sample Collection Spike_IS Spike with Ivabradine-d3 (Internal Standard) Start->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Spike_IS->Sample_Prep Evaporation Evaporation and Reconstitution Sample_Prep->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: General workflow for the bioanalysis of Ivabradine.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Ivabradine-d3 IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to protein precipitation.[5]

Materials:

  • Human plasma samples

  • This compound IS working solution

  • Ethyl acetate[5]

  • Ammonium hydroxide (5%)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.[5]

  • Add 20 µL of Ivabradine-d3 IS working solution and vortex.

  • Add 50 µL of 5% ammonium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.[5]

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 3: Liquid Chromatography

The following LC conditions are suitable for the separation of Ivabradine and its internal standard.

Table 3: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Conclusion

The provided mass spectrometry parameters and experimental protocols offer a robust foundation for the quantitative analysis of Ivabradine using this compound as an internal standard. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to obtain accurate and reproducible results in pharmacokinetic and other drug development studies.

References

Ivabradine-d3 Hydrochloride for in vitro and in vivo research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ivabradine-d3 Hydrochloride in in vitro and in vivo research. Detailed protocols for its primary application as an internal standard in quantitative bioanalysis are provided, along with representative data and visualizations to guide researchers in their experimental design.

Introduction

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the funny current (If) in the sinoatrial node.[1] This mechanism of action reduces the heart rate without affecting myocardial contractility or ventricular repolarization.[1] Ivabradine is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, N-desmethylivabradine.[2]

This compound is a deuterated analog of Ivabradine. The incorporation of three deuterium atoms on the N-methyl group creates a stable, heavy-isotope version of the molecule. This mass shift makes it an ideal internal standard for quantitative analysis of Ivabradine in biological matrices by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus providing the most accurate and precise quantification.

In Vitro Applications

The primary in vitro application of this compound is as an internal standard for the accurate quantification of Ivabradine in various biological samples during preclinical and clinical research. This is crucial for:

  • Drug Metabolism Studies: Investigating the metabolism of Ivabradine by liver microsomes or other cellular fractions.

  • Drug Transport Studies: Quantifying the transport of Ivabradine across cell membranes in Caco-2 or other cell-based permeability assays.

  • Analytical Method Validation: Establishing and validating robust bioanalytical methods for the quantification of Ivabradine in plasma, urine, and other biological fluids.

In Vivo Applications

In in vivo research, this compound is an essential tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its use as an internal standard allows for the precise determination of Ivabradine and its active metabolite, N-desmethylivabradine, concentrations in plasma, blood, and tissues over time.

Key in vivo applications include:

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ivabradine in animal models and human clinical trials.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Ivabradine.

  • Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the pharmacokinetics of Ivabradine.

  • Toxicokinetic Studies: Correlating the systemic exposure of Ivabradine with toxicological findings in preclinical safety studies.

Signaling Pathway of Ivabradine

The following diagram illustrates the mechanism of action of Ivabradine on the sinoatrial node.

Mechanism of Action of Ivabradine cluster_SANode Sinoatrial Node Cell HCN4_Channel HCN4 Channel (Funny Channel) If_Current If Current (Na+/K+ influx) HCN4_Channel->If_Current generates Diastolic_Depolarization Slow Diastolic Depolarization If_Current->Diastolic_Depolarization initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential leads to Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN4_Channel selectively inhibits

Caption: Mechanism of Action of Ivabradine.

Experimental Protocols

Protocol 1: Quantification of Ivabradine and N-desmethylivabradine in Rat Plasma using LC-MS/MS with Protein Precipitation

This protocol is adapted from a study investigating the effect of puerarin on the pharmacokinetics of Ivabradine in rats.[3]

1. Materials and Reagents:

  • Ivabradine Hydrochloride (analytical standard)

  • N-desmethylivabradine (analytical standard)

  • This compound (internal standard)

  • Rat plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Prepare 1 mg/mL stock solutions of Ivabradine, N-desmethylivabradine, and this compound in methanol.

  • Prepare working standard solutions of Ivabradine and N-desmethylivabradine by serial dilution of the stock solutions with methanol:water (1:1, v/v).

  • Prepare a working solution of the internal standard (Ivabradine-d3) at a concentration of 30 ng/mL in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma sample.

  • Add 200 µL of the internal standard working solution (30 ng/mL Ivabradine-d3 in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Capcell PAK C18 (100 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Methanol and 5 mmol/L ammonium acetate (gradient or isocratic, to be optimized).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Ivabradine: m/z 469.2 → 177.2

    • N-desmethylivabradine: m/z 455.2 → 262.2

    • Ivabradine-d3: m/z 472.2 → 177.2 (hypothetical, based on d3 on N-methyl)

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Use a weighted (1/x²) linear regression to fit the calibration curves.

  • Quantify the concentration of Ivabradine and N-desmethylivabradine in the plasma samples from the calibration curves.

Protocol 2: Quantification of Ivabradine and N-desmethylivabradine in Human Plasma using LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the simultaneous determination of Ivabradine and its active metabolite in human plasma.[4]

1. Materials and Reagents:

  • As in Protocol 1, with the addition of:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata™-X 33µm polymeric sorbent).

  • Formic acid (analytical grade).

  • Methanol (HPLC grade).

2. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of human plasma, add 50 µL of the internal standard working solution (Ivabradine-d3).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Kromasil 100-5 C18 (100 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.6 mL/min.

  • MS System: As in Protocol 1.

  • MRM Transitions:

    • Ivabradine: m/z 469.37 → 177.15

    • N-desmethylivabradine: m/z 455.40 → 177.15

    • Ivabradine-d6 (as used in the reference study): m/z 475.35 → 177.15 (Note: this protocol can be adapted for Ivabradine-d3).

Data Presentation

Table 1: Analytical Method Validation Parameters for Ivabradine and N-desmethylivabradine in Human Plasma[4]
ParameterIvabradineN-desmethylivabradine
Linearity Range (ng/mL)0.20 - 2010.10 - 15.14
Correlation Coefficient (r²)≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)0.200.10
LLOQ Precision (%CV)2.783.29
LLOQ Accuracy (%)98.599.0
Low QC Precision (%CV)2.201.68
Low QC Accuracy (%)101.298.6
High QC Precision (%CV)1.594.24
High QC Accuracy (%)98.7103.7
Mean Recovery (%)90.4390.22
Table 2: Pharmacokinetic Parameters of Ivabradine and N-desmethylivabradine in Rats Following a Single Oral Dose (1.0 mg/kg) of Ivabradine[3]
ParameterIvabradine (Control)Ivabradine (with Puerarin)N-desmethylivabradine (Control)N-desmethylivabradine (with Puerarin)
Cmax (ng/mL)15.8 ± 3.228.3 ± 5.12.1 ± 0.52.3 ± 0.6
Tmax (h)0.5 ± 0.20.8 ± 0.31.0 ± 0.41.2 ± 0.5
AUC(0-t) (ng·h/mL)45.6 ± 8.792.1 ± 15.310.2 ± 2.111.5 ± 2.8
AUC(0-∞) (ng·h/mL)48.9 ± 9.1104.5 ± 18.211.8 ± 2.513.2 ± 3.1
t1/2 (h)2.5 ± 0.63.8 ± 0.8*3.1 ± 0.73.5 ± 0.9
Data are presented as mean ± SD. *p < 0.01 compared to the control group.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Preclinical Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (e.g., oral gavage of Ivabradine) Blood_Sampling Serial Blood Sampling (e.g., tail vein) Animal_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Storage Sample Storage (-80°C) Plasma_Preparation->Sample_Storage Sample_Analysis LC-MS/MS Analysis (with Ivabradine-d3 IS) Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->Data_Analysis

Caption: Preclinical Pharmacokinetic Study Workflow.

Analytical Workflow for Plasma Sample Quantification

Analytical Workflow for Plasma Sample Quantification Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Ivabradine-d3) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (Protein Precipitation or SPE) Add_IS->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Analytical Workflow for Plasma Sample Quantification.

References

Application Notes and Protocols for Preclinical Studies Using Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (I-f).[1][2][3][4] This current plays a crucial role in regulating the heart rate by controlling the spontaneous diastolic depolarization in the sinoatrial node.[1][2][3][4] By selectively blocking this channel, Ivabradine reduces the heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[1][3][4][5] These properties make Ivabradine a valuable therapeutic agent for the management of chronic heart failure and stable angina pectoris.[1][6]

Ivabradine-d3 Hydrochloride is a deuterated form of Ivabradine. In preclinical research, deuterated compounds are most commonly utilized as internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of the non-deuterated drug in biological matrices. This document provides an overview of the protocols for using Ivabradine in preclinical studies, with the understanding that this compound would primarily serve as a tool for pharmacokinetic and bioanalytical assessments within these studies.

Mechanism of Action

Ivabradine's primary mechanism of action is the selective and specific inhibition of the I-f current in the sinoatrial (SA) node.[1][2][3] The I-f current is a mixed sodium-potassium inward current that initiates the spontaneous diastolic depolarization in pacemaker cells, thereby setting the heart rate.[2] Ivabradine binds to the intracellular side of the HCN channel, and its inhibitory effect is use-dependent, meaning it is more pronounced at higher heart rates.[7] This targeted action reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[2] This reduction in heart rate lowers myocardial oxygen demand and allows for a longer diastolic period, which can improve coronary perfusion.[1][7]

Beyond its primary heart rate-lowering effect, preclinical studies suggest that Ivabradine may have other cardioprotective effects, including anti-inflammatory, anti-oxidative, and anti-remodeling properties.[7][8][9][10]

Signaling Pathway

Ivabradine_Signaling_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell HCN_channel HCN Channel (Funny Channel) Depolarization Spontaneous Diastolic Depolarization HCN_channel->Depolarization Initiates via ion influx cAMP cAMP cAMP->HCN_channel Modulates AC Adenylate Cyclase AC->cAMP Produces ATP ATP ATP->AC Converts Na_K_ions Na+/K+ ions Na_K_ions->HCN_channel Heart_Rate Heart Rate Depolarization->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->HCN_channel Inhibits Preclinical_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting study_design Define Objectives & Endpoints animal_model Select Animal Model (e.g., Rat, Mouse) study_design->animal_model dosing Determine Dosing Regimen & Route animal_model->dosing acclimatization Animal Acclimatization baseline Baseline Measurements acclimatization->baseline disease_induction Disease Induction (e.g., MI Surgery) baseline->disease_induction treatment Ivabradine Administration disease_induction->treatment monitoring In-life Monitoring (e.g., ECG, Behavior) treatment->monitoring terminal_procedures Terminal Procedures (Euthanasia, Sample Collection) functional_assessment Ex vivo Functional Assessment (e.g., Hemodynamics) terminal_procedures->functional_assessment histology Histopathology terminal_procedures->histology biomarkers Biomarker Analysis (e.g., ELISA, Western Blot) terminal_procedures->biomarkers pk_analysis Pharmacokinetic Analysis (LC-MS/MS with Ivabradine-d3) terminal_procedures->pk_analysis data_analysis Statistical Analysis reporting Report Generation data_analysis->reporting

References

Application Note: High-Throughput Liquid-Liquid Extraction of Ivabradine from Human Plasma for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the extraction of Ivabradine from plasma samples using liquid-liquid extraction (LLE), suitable for bioanalytical studies. The described methods are validated and compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] Accurate quantification of Ivabradine in plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction (LLE) is a robust and widely used technique for the separation of analytes from complex biological matrices like plasma. This application note details two validated LLE protocols for the determination of Ivabradine in human plasma.

Overview of the Liquid-Liquid Extraction Workflow

The general workflow for the liquid-liquid extraction of Ivabradine from plasma samples involves several key steps, as illustrated in the diagram below. This process ensures the efficient separation of the drug from plasma proteins and other interfering substances prior to instrumental analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Evaporation cluster_analysis Analysis plasma Plasma Sample (e.g., 200 µL) is Internal Standard (IS) plasma->is Spike with IS plasma->is solvent Add Extraction Solvent (e.g., Ethyl Acetate) is->solvent is->solvent vortex Vortex Mix solvent->vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms reconstitute->lcms Analytical_Pathway sample_receipt Plasma Sample Receipt protocol_selection Select Extraction Protocol sample_receipt->protocol_selection protocol1 Protocol 1: Ethyl Acetate LLE protocol_selection->protocol1 Single Analyte protocol2 Protocol 2: Simultaneous Extraction protocol_selection->protocol2 Analyte + Metabolite extraction Perform Liquid-Liquid Extraction protocol1->extraction protocol2->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing results Report Pharmacokinetic Data data_processing->results

References

Troubleshooting & Optimization

Technical Support Center: Ivabradine-d3 Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of Ivabradine-d3 Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak shape (tailing) for both Ivabradine and Ivabradine-d3. What are the likely causes and solutions?

A: Peak tailing for basic compounds like Ivabradine is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[1][2][3]

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH Adjustment: Ensure the mobile phase pH is low enough to keep Ivabradine consistently protonated. The addition of an acidic modifier like formic acid or acetic acid is crucial.[4]

    • Buffer Addition: Incorporating a buffer salt, such as ammonium formate or ammonium acetate, can help to shield the silanol interactions and improve peak shape.[1] The positive ions from the buffer will interact with the negatively charged silanols, reducing the sites available for secondary interactions with the analyte.[1]

  • Column Choice and Maintenance:

    • Column Type: Utilize a modern, high-purity silica column with end-capping (Type B silica) to minimize the number of accessible silanol groups.[2]

    • Column Contamination: If the column has been used extensively with biological samples, contamination can lead to peak tailing. Flush the column or, if necessary, replace it.[5][6]

  • Sample Injection Solvent:

    • Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[3][5]

Q2: My sensitivity for Ivabradine-d3 is low or inconsistent. How can I improve it?

A: Low sensitivity can stem from several factors, including inefficient ionization, matrix effects, or suboptimal MS parameters.

Troubleshooting Steps:

  • Mass Spectrometer Parameter Optimization:

    • Ionization Source: Optimize source parameters such as gas flows (nebulizing and drying gas), temperature, and spray voltage to ensure efficient desolvation and ionization.[7][8] For thermally labile compounds, be cautious with source temperature to prevent degradation.[7]

    • Collision Energy: Optimize the collision energy for the specific MRM transition of Ivabradine-d3 to ensure efficient fragmentation and production of the desired product ion.

  • Mobile Phase Composition:

    • The choice and concentration of organic solvent and additives can significantly impact ionization efficiency.[7] For basic compounds like Ivabradine, acidic mobile phases generally promote better protonation and signal in positive ion mode.[4]

    • Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[7]

  • Sample Preparation:

    • Efficient sample cleanup is crucial to reduce matrix effects, where co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress the ionization of the analyte. Consider more rigorous extraction techniques like solid-phase extraction (SPE) if protein precipitation is insufficient.

Q3: I am seeing a signal for the analyte (Ivabradine) in a sample containing only the deuterated internal standard (Ivabradine-d3). What is causing this crosstalk?

A: This phenomenon, often referred to as crosstalk, can be due to the isotopic purity of the internal standard or in-source fragmentation.

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[5]

    • To confirm this, prepare and inject a sample containing only the Ivabradine-d3 internal standard at the working concentration. If a peak is observed in the MRM channel for Ivabradine, this indicates the presence of the unlabeled analogue.

  • Chromatographic Separation:

    • While stable isotope-labeled internal standards are expected to co-elute with the analyte, slight differences in retention time can occur.[9][10] If there is a significant retention time shift, it could lead to differential matrix effects.[10] While complete separation is not the goal, ensure consistent co-elution.

  • Check for H/D Back-Exchange:

    • Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent, a process known as H/D back-exchange.[5] This can be influenced by the mobile phase pH and the position of the deuterium labels on the molecule.[5] If back-exchange is suspected, a stability test in the analytical mobile phase should be performed.[5]

Q4: The retention times for Ivabradine and Ivabradine-d3 are shifting between injections. What could be the cause?

A: Retention time shifts can be caused by issues with the HPLC system, column, or mobile phase.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Ensure the mobile phase is prepared consistently for each run, including the exact composition and pH. Even small variations can affect the retention of ionizable compounds.[11]

    • Premixing the mobile phase components can provide better consistency than online mixing by the pump.

  • HPLC System Check:

    • Check for leaks in the system, as this can affect the flow rate and pressure.

    • Ensure the pump is delivering a consistent flow rate. Fluctuations in pump performance can lead to retention time shifts.[11]

  • Column Equilibration:

    • Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause retention time drift, especially in gradient elution.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
LC Column C18, C8[12][13][14]
Mobile Phase (Aqueous) Water with 0.1% Formic Acid or 2-5 mM Ammonium Acetate[12][14]
Mobile Phase (Organic) Acetonitrile or Methanol[12][14]
Ionization Mode Positive Electrospray Ionization (ESI+)[12][13]
MRM Transition (Ivabradine) m/z 469 -> 177[1]
MRM Transition (Ivabradine-d3) Varies based on labeling, e.g., m/z 472 -> 177[12]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate amount of Ivabradine-d3 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI+.

  • MRM Transitions: Monitor the appropriate precursor and product ions for Ivabradine and Ivabradine-d3.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Ivabradine-d3 (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection Reconstitute->Inject Column Reversed-Phase C18 Column Inject->Column Elution Gradient Elution Column->Elution Ionization ESI+ Ionization Elution->Ionization Isolation Precursor Ion Isolation (Q1) Ionization->Isolation Fragmentation Collision-Induced Dissociation (Q2) Isolation->Fragmentation Detection Product Ion Detection (Q3) Fragmentation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Tree Start Problem Encountered PoorPeakShape Poor Peak Shape (Tailing)? Start->PoorPeakShape LowSensitivity Low/Inconsistent Sensitivity? Start->LowSensitivity Crosstalk Analyte Signal in IS-only Sample? Start->Crosstalk RTP_Shift Retention Time Shift? Start->RTP_Shift PoorPeakShape->LowSensitivity No Sol_PeakShape1 Optimize Mobile Phase pH/Buffer PoorPeakShape->Sol_PeakShape1 Yes LowSensitivity->Crosstalk No Sol_Sensitivity1 Optimize MS Source Parameters LowSensitivity->Sol_Sensitivity1 Yes Crosstalk->RTP_Shift No Sol_Crosstalk1 Verify Isotopic Purity of IS Crosstalk->Sol_Crosstalk1 Yes Sol_RTP1 Ensure Consistent Mobile Phase Prep RTP_Shift->Sol_RTP1 Yes Sol_PeakShape2 Check Column Health/Type Sol_PeakShape1->Sol_PeakShape2 Sol_PeakShape3 Verify Injection Solvent Sol_PeakShape2->Sol_PeakShape3 Sol_Sensitivity2 Improve Sample Cleanup (Reduce Matrix Effects) Sol_Sensitivity1->Sol_Sensitivity2 Sol_Sensitivity3 Use High-Purity Solvents Sol_Sensitivity2->Sol_Sensitivity3 Sol_Crosstalk2 Check for H/D Back-Exchange Sol_Crosstalk1->Sol_Crosstalk2 Sol_RTP2 Check for LC System Leaks/Pump Issues Sol_RTP1->Sol_RTP2 Sol_RTP3 Ensure Adequate Column Equilibration Sol_RTP2->Sol_RTP3

References

Technical Support Center: Optimizing Ivabradine Quantification with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Ivabradine using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard (IS) recommended for the quantification of Ivabradine?

A1: A deuterated internal standard, such as Ivabradine-d3 or Ivabradine-d6, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] Since it is chemically almost identical to Ivabradine, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer.[3][4] This allows for accurate correction of variations that can occur during sample preparation and analysis, such as sample loss, matrix effects, and instrument drift, leading to more precise and reliable results.[5][6]

Q2: What are the key considerations when selecting a deuterated internal standard for Ivabradine?

A2: When selecting a deuterated internal standard for Ivabradine, consider the following:

  • Isotopic Purity: The isotopic enrichment should be high (ideally ≥98%) to minimize signal interference from the unlabeled analyte.[5]

  • Mass Shift: The mass difference between the deuterated IS and Ivabradine should be sufficient (typically 3 to 6 daltons) to prevent isotopic crosstalk.

  • Stability of Deuterium Atoms: Deuterium atoms should be placed on stable positions within the molecule to avoid back-exchange with hydrogen atoms from the solvent.[4] Aromatic or aliphatic carbons are generally stable positions.[4]

Q3: What are the common sample preparation techniques for quantifying Ivabradine in biological matrices?

A3: The most common sample preparation techniques for Ivabradine and its deuterated internal standard in biological matrices like plasma are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[7][8][9] The supernatant is then injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte and internal standard from the aqueous plasma sample into an immiscible organic solvent. LLE can provide a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): While less commonly reported for Ivabradine in the provided search results, SPE can offer a high degree of sample cleanup and concentration.

Q4: What are typical LC-MS/MS parameters for Ivabradine quantification?

A4: Based on published methods, typical LC-MS/MS parameters include:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[7][10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.[7][10]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is the standard mode for Ivabradine analysis.[7][11]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.- Replace or flush the column.- Adjust the mobile phase pH to ensure Ivabradine is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity - Inefficient extraction recovery.- Ion suppression from matrix components.- Suboptimal MS/MS parameters.- Optimize the sample preparation method (e.g., change extraction solvent, adjust pH).- Dilute the sample or use a more effective sample cleanup method (e.g., switch from PPT to LLE or SPE).- Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for both Ivabradine and the deuterated IS.
High Background Noise - Contaminated mobile phase or LC system.- Matrix interference.- Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system thoroughly.- Improve sample cleanup to remove interfering matrix components.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation.- Variable injection volumes.- Instability of the analyte or IS in the sample or final extract.- Ensure consistent and precise pipetting during sample preparation.- Check the autosampler for proper functioning.- Investigate the stability of Ivabradine and the IS under the storage and analysis conditions. Add the internal standard at the earliest step of sample preparation.[1]
Carryover - Adsorption of Ivabradine to the LC system components.- Insufficient needle wash in the autosampler.- Optimize the needle wash procedure with a strong organic solvent.- Use a gradient elution with a high percentage of organic solvent at the end of the run to elute any retained compounds.- Inject a blank sample after a high-concentration sample to check for carryover.

Experimental Protocols

Representative LC-MS/MS Method for Ivabradine Quantification

This protocol is a generalized representation based on commonly cited methodologies.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the deuterated internal standard working solution (e.g., Ivabradine-d3 at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

ParameterValue
Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A 5 mM Ammonium Acetate in Water[7]
Mobile Phase B Methanol[7]
Gradient Isocratic or Gradient (e.g., 80% B)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL

3. Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive[7]
MRM Transitions Ivabradine: To be optimizedDeuterated IS: To be optimized
Ion Source Temperature 400 - 550°C
Collision Gas Argon

Note: Specific MRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical validation parameters reported for LC-MS/MS methods for Ivabradine quantification.

Parameter Typical Range Reference(s)
Linearity Range 0.1 - 100 ng/mL[7]
Correlation Coefficient (r²) > 0.99[10]
Intra- and Inter-day Precision (%CV) < 15%[7][10]
Accuracy (%Bias) Within ±15%[7][10]
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Deuterated IS Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Ivabradine quantification.

troubleshooting_logic Start Inconsistent Results? Check_IS_Response Check IS Peak Area Consistency Start->Check_IS_Response Consistent_IS IS Response Consistent? Check_IS_Response->Consistent_IS Inconsistent_IS IS Response Inconsistent? Check_IS_Response->Inconsistent_IS Matrix_Effects Investigate Matrix Effects Consistent_IS->Matrix_Effects Yes Analyte_Instability Assess Analyte Stability Consistent_IS->Analyte_Instability Yes Check_Sample_Prep Review Sample Preparation Steps Inconsistent_IS->Check_Sample_Prep No Check_Autosampler Check Autosampler Performance Inconsistent_IS->Check_Autosampler No

Caption: Troubleshooting logic for inconsistent results.

References

Ivabradine Bioanalysis Technical Support Center: A Guide to Addressing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ivabradine bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing matrix effects in the quantitative analysis of Ivabradine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Ivabradine bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample. In the bioanalysis of Ivabradine, particularly when using LC-MS/MS, these effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification. This can significantly impact the reliability of pharmacokinetic and toxicokinetic study data.

Q2: What are the common sources of matrix effects in plasma or serum samples?

A2: The primary sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites. These components can co-elute with Ivabradine and interfere with the ionization process in the mass spectrometer source, leading to unreliable results.

Q3: How can I determine if my Ivabradine assay is experiencing matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Ivabradine solution is introduced into the mass spectrometer after the analytical column. Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at the retention time of interfering components. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak response of Ivabradine in a post-extraction spiked blank matrix to the response in a neat solution. An MF value close to 1 indicates minimal matrix effect.

Q4: Is the use of an internal standard sufficient to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for Ivabradine is highly recommended as it can effectively compensate for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in a similar manner. However, severe ion suppression can still lead to a loss of sensitivity, even with a SIL-IS. Therefore, it is always best to minimize matrix effects through effective sample preparation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Ivabradine bioanalysis due to matrix effects.

ProblemPotential CauseSuggested Solution
Poor peak shape (tailing, fronting, or splitting) - Co-eluting matrix components interfering with chromatography.- Inappropriate sample solvent composition.- Optimize Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from Protein Precipitation to Liquid-Liquid or Solid-Phase Extraction).- Chromatographic Optimization: Adjust the mobile phase composition or gradient to better separate Ivabradine from interfering peaks.- Solvent Matching: Ensure the final sample solvent is similar in strength to the initial mobile phase.
Inconsistent and non-reproducible results - Variable matrix effects between different sample lots.- Inefficient or inconsistent sample preparation.- Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) for the most effective removal of matrix components.- Use a Stable Isotope-Labeled Internal Standard: This will help to normalize for variations in matrix effects between samples.- Method Validation: Thoroughly validate the method across multiple batches of the biological matrix.
Low signal intensity or ion suppression - High concentration of co-eluting phospholipids or other endogenous components.- Inefficient ionization due to matrix components.- Change Sample Preparation: Liquid-Liquid Extraction (LLE) or SPE are generally more effective at removing phospholipids than Protein Precipitation (PPT).- Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the Ivabradine concentration remains above the lower limit of quantification (LLOQ).- Optimize LC Method: Modify the chromatographic conditions to separate Ivabradine from the regions of significant ion suppression.
High signal intensity or ion enhancement - Co-eluting compounds that enhance the ionization of Ivabradine.- Enhance Sample Cleanup: Utilize LLE or SPE to remove the compounds causing ion enhancement.- Chromatographic Separation: Adjust the LC method to separate the enhancing compounds from the analyte peak.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of the most common techniques used for Ivabradine bioanalysis.

TechniquePrincipleProsConsTypical Recovery (%)Matrix Effect
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile).- Simple and fast- Inexpensive- Prone to significant matrix effects from phospholipids- May result in lower sensitivity80 - 100High
Liquid-Liquid Extraction (LLE) Ivabradine is partitioned between an aqueous sample and an immiscible organic solvent (e.g., ethyl acetate).- Cleaner extracts than PPT- Good recovery- More time-consuming than PPT- Requires solvent optimization> 90Low to Moderate
Solid-Phase Extraction (SPE) Ivabradine is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.- Provides the cleanest extracts- High selectivity and concentration factor- More complex and costly- Requires method development> 95Minimal

Note: The quantitative data presented are typical values and may vary depending on the specific protocol and laboratory conditions.

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general procedure and should be optimized for your specific application.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for Ivabradine.

  • To 200 µL of human plasma, add the internal standard solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic layer to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system. One study reported an internal standard-normalized matrix factor close to 1 using this approach, indicating minimal matrix effects.

Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general procedure using a C18 SPE cartridge.

  • Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 cartridge.

  • Load Sample: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute Ivabradine with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Visualized Workflows and Logic

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_solvent Add Acetonitrile ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate ppt_supernatant->ppt_evaporate ppt_reconstitute Reconstitute ppt_evaporate->ppt_reconstitute ppt_analyze LC-MS/MS Analysis ppt_reconstitute->ppt_analyze lle_start Plasma Sample lle_add_solvent Add Ethyl Acetate lle_start->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic_layer Collect Organic Layer lle_centrifuge->lle_organic_layer lle_evaporate Evaporate lle_organic_layer->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_analyze LC-MS/MS Analysis lle_reconstitute->lle_analyze spe_start Plasma Sample spe_load Load Sample spe_start->spe_load spe_condition Condition Cartridge spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evaporate Evaporate spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_analyze LC-MS/MS Analysis spe_reconstitute->spe_analyze

Caption: Comparative workflows for PPT, LLE, and SPE.

troubleshooting_logic action_node action_node start Inconsistent Results or Poor Sensitivity? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No evaluate_cleanup Evaluate Sample Cleanup check_is->evaluate_cleanup Yes implement_is->evaluate_cleanup is_ppt Using PPT? evaluate_cleanup->is_ppt try_lle_spe Switch to LLE or SPE is_ppt->try_lle_spe Yes is_lle Using LLE? is_ppt->is_lle No optimize_lc Optimize Chromatography try_lle_spe->optimize_lc optimize_lle Optimize LLE (solvent, pH) is_lle->optimize_lle Yes is_spe Using SPE? is_lle->is_spe No optimize_lle->optimize_lc try_spe Switch to SPE optimize_spe Optimize SPE (sorbent, wash, elute) is_spe->optimize_spe Yes is_spe->optimize_lc No optimize_spe->optimize_lc final_check Problem Resolved? optimize_lc->final_check

Caption: Troubleshooting logic for matrix effects.

Technical Support Center: Ivabradine-d3 Hydrochloride Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivabradine-d3 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving stability issues that may be encountered during the use of this compound as an internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation under several conditions. The primary factors include exposure to acidic and basic environments, oxidizing agents, light, and elevated temperatures.[1][2][3] Forced degradation studies on Ivabradine have shown that it degrades under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[4][5]

Q2: How should I properly store my this compound internal standard?

A2: Proper storage is crucial to maintain the stability and integrity of your this compound internal standard. For solid (neat) form, it is recommended to store it at or below 8°C (refrigerated) in a desiccator to protect it from moisture.[6] Stock solutions should be stored at -20°C (frozen) in tightly sealed, light-protected amber glass vials to prevent solvent evaporation and photodegradation.[6]

Q3: For how long can I expect my stock and working solutions of this compound to be stable?

A3: The stability of your solutions will depend on the solvent, concentration, and storage conditions. Generally, stock solutions stored at -20°C in appropriate vials can be stable for several months.[6] However, working solutions are typically less stable. It is best practice to prepare working solutions fresh on the day of analysis. If short-term storage is necessary, they should not be stored for more than 16 days under refrigeration.[6] It is highly recommended to perform your own stability tests to establish appropriate storage durations for your specific experimental conditions.

Q4: Can the deuterium label on this compound exchange with protons from the solvent?

A4: Deuterium labels on carbon atoms are generally stable and not easily exchanged.[7] However, it is important to avoid storing deuterated compounds in strongly acidic or basic solutions for extended periods, as this can potentially facilitate hydrogen-deuterium exchange.[8] The position of the deuterium label is critical; labels on heteroatoms (like -OH, -NH, -COOH) are readily exchangeable, but this is not the case for Ivabradine-d3.[6][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: I am observing a decrease in the internal standard peak area over a sequence of injections.

  • Possible Cause 1: Instability in the Autosampler. Temperature fluctuations in the autosampler can lead to the degradation of the internal standard in the prepared samples.

    • Troubleshooting Step: Ensure the autosampler is maintaining the set temperature consistently. If possible, use a lower temperature (e.g., 4°C) to minimize degradation during the analytical run.

  • Possible Cause 2: Adsorption to Vials or Tubing. Ivabradine, being a basic compound, may adsorb to glass or plastic surfaces, especially if the sample diluent is not optimized.

    • Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Ensure the pH of your sample diluent is appropriate to keep this compound protonated and less likely to adsorb.

  • Possible Cause 3: In-source Degradation. The conditions within the mass spectrometer's ion source (e.g., temperature, voltage) could be causing the internal standard to degrade.

    • Troubleshooting Step: Optimize the ion source parameters, such as temperature and capillary voltage, to find a balance between efficient ionization and minimal degradation.

Issue 2: The response of my internal standard is highly variable between different samples.

  • Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency or matrix effects between samples can lead to inconsistent internal standard response.

    • Troubleshooting Step: Review your sample preparation workflow for consistency. Ensure the internal standard is added early in the process to account for variations in extraction recovery.[10] A stable isotope-labeled internal standard like Ivabradine-d3 is designed to mimic the analyte's behavior and compensate for these effects, but significant inconsistencies can still be problematic.[11][12]

  • Possible Cause 2: Matrix Effects. Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to variability.

    • Troubleshooting Step: Improve the chromatographic separation to move the internal standard peak away from interfering matrix components. Optimize the sample cleanup procedure to remove more of the interfering substances.

  • Possible Cause 3: Improperly Prepared or Degraded Working Solution. If the internal standard working solution is not prepared correctly or has degraded, it will lead to inconsistent spiking into your samples.

    • Troubleshooting Step: Prepare a fresh internal standard working solution from your stock solution.[6] Ensure accurate and precise pipetting when adding the internal standard to each sample.

Data Presentation

The following table summarizes the degradation of Ivabradine under various stress conditions as reported in forced degradation studies. While this data is for the non-deuterated form, similar behavior is expected for this compound.

Stress ConditionReagent and ConditionsObservation
Acidic Hydrolysis 2 M HCl at 80°C for 24 hoursSignificant degradation observed.[2][13]
Basic Hydrolysis 1 M NaOH at 80°C for 24 hoursSignificant degradation observed.[2][13]
Oxidative Degradation 3%, 7.5%, and 15% H₂O₂ at 80°C for 24 hoursComplete degradation observed in all cases.[13]
Thermal Degradation Deionized water at 80°C for 24 hoursDegradation observed.[2][13]
Photolytic Degradation Exposure to UV lightDegradation observed.[1]

Experimental Protocols

Forced Degradation Study Protocol (Adapted for this compound)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2 M HCl. Incubate at 80°C for 24 hours.[2][13] After incubation, cool the solution and neutralize it with an appropriate amount of 2 M NaOH.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours.[2][13] After incubation, cool the solution and neutralize it with an appropriate amount of 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 15% H₂O₂. Incubate at 80°C for 24 hours.[2][13]

    • Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of deionized water. Incubate at 80°C for 24 hours.[2][13]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light.

  • Sample Analysis: After the specified stress period, dilute the samples to an appropriate concentration with the mobile phase and analyze them using a validated stability-indicating LC-MS/MS method.

  • Evaluation: Compare the peak area of this compound in the stressed samples to that of an unstressed control sample to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Ivabradine-d3 HCl Stock Solution (1 mg/mL) acid Acidic Hydrolysis (2M HCl, 80°C, 24h) stock->acid Expose to Stress base Basic Hydrolysis (1M NaOH, 80°C, 24h) stock->base Expose to Stress oxidation Oxidative Degradation (15% H2O2, 80°C, 24h) stock->oxidation Expose to Stress thermal Thermal Degradation (Water, 80°C, 24h) stock->thermal Expose to Stress photo Photolytic Degradation (UV Light) stock->photo Expose to Stress neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute lcms LC-MS/MS Analysis dilute->lcms evaluate Evaluate Degradation lcms->evaluate

Caption: Forced degradation experimental workflow for Ivabradine-d3 HCl.

degradation_pathways cluster_degradation Degradation Products ivabradine This compound hydrolysis_products Hydrolytic Degradation Products ivabradine->hydrolysis_products Acid/Base oxidation_products Oxidative Degradation Products ivabradine->oxidation_products Oxidizing Agents photo_products Photodegradation Products ivabradine->photo_products Light thermal_products Thermal Degradation Products ivabradine->thermal_products Heat

Caption: Potential degradation pathways for this compound.

References

Improving precision and accuracy in Ivabradine LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of Ivabradine Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of variability in Ivabradine LC-MS/MS assays?

Variability in Ivabradine LC-MS/MS assays can stem from several factors throughout the analytical workflow. Key sources include:

  • Sample Preparation: Inconsistent extraction recovery, presence of interfering substances from the biological matrix, and sample degradation.

  • Chromatography: Poor peak shape, shifting retention times, and co-elution with matrix components leading to ion suppression or enhancement.[1][2]

  • Mass Spectrometry: Suboptimal ionization, incorrect MRM transitions, detector saturation, and instrument contamination.[3][4]

  • Analyte Stability: Degradation of Ivabradine during sample collection, storage, or processing. Ivabradine is known to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[5][6]

Q2: How do I select the appropriate sample preparation technique for Ivabradine?

The choice of sample preparation method depends on the required sensitivity, sample throughput, and the nature of the biological matrix. The three most common techniques for Ivabradine are:

  • Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput analysis.[7][8] However, it may result in less clean extracts, leading to a higher risk of matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner sample extracts compared to PPT, reducing matrix effects. A study by Zoerner et al. (2013) successfully used ethyl acetate for LLE of Ivabradine from human plasma.[9]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be automated, but it is often more time-consuming and expensive to develop. It is particularly useful for achieving low limits of quantification.[10]

Q3: What are the recommended MRM transitions for Ivabradine and its major metabolite, N-desmethylivabradine?

Multiple Reaction Monitoring (MRM) is crucial for the selectivity and sensitivity of the assay. The protonated molecular ion [M+H]⁺ is typically used as the precursor ion. Based on published literature, the following are commonly used MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference(s)
Ivabradine469.2177.1, 177.2, 262.2[11][12][13][14]
N-desmethylivabradine455.2177.1, 262.2[11][12][13][14]

It is always recommended to optimize collision energies for these transitions on your specific instrument to achieve the best signal intensity.

Q4: How can I mitigate matrix effects in my Ivabradine assay?

Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, affecting accuracy and precision.[15][16] Strategies to mitigate matrix effects include:

  • Improved Sample Preparation: Employing more rigorous extraction techniques like LLE or SPE to remove interfering substances.

  • Chromatographic Separation: Optimizing the LC method to separate Ivabradine from matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d3-ivabradine, co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[9]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during Ivabradine LC-MS/MS analysis.

Guide 1: Poor Peak Shape and/or Shifting Retention Times
Symptom Possible Cause(s) Recommended Action(s)
Peak Tailing 1. Column degradation or contamination.2. Incompatible sample solvent and mobile phase.3. Presence of active sites on the column.1. Backflush or replace the analytical column.[4]2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.3. Use a mobile phase additive (e.g., a small amount of formic acid or ammonium acetate) to improve peak shape.
Peak Fronting 1. Column overload.2. Sample solvent stronger than the mobile phase.1. Reduce the injection volume or dilute the sample.2. Reconstitute the sample in a weaker solvent.
Split Peaks 1. Clogged frit or partially blocked column.2. Sample injection issue.1. Backflush or replace the column.2. Check the injection port, syringe, and sample loop for blockages.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuation in column temperature.3. Leak in the LC system.4. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Check all fittings and connections for leaks.[3]4. Purge the LC pumps.[4]
Guide 2: Low Sensitivity or No Signal
Symptom Possible Cause(s) Recommended Action(s)
Low Signal Intensity 1. Ion suppression due to matrix effects.2. Suboptimal MS source parameters (e.g., temperature, gas flows, capillary voltage).3. Inefficient sample extraction.4. Low collision energy.1. Improve sample cleanup (see FAQ Q4).2. Optimize ion source settings through infusion of an Ivabradine standard solution.[4]3. Evaluate and optimize the extraction recovery.4. Optimize collision energy for the selected MRM transition.
No Analyte Peak 1. Incorrect MRM transitions.2. Sample degradation.3. No sample injection.4. LC-MS communication failure.1. Verify the precursor and product ions for Ivabradine.2. Prepare fresh samples and standards; investigate sample stability under storage and processing conditions.[4]3. Check the autosampler for proper vial and injection sequence.4. Check all cable connections and restart the system software.
Guide 3: High Background Noise or Carryover
Symptom Possible Cause(s) Recommended Action(s)
High Background Noise 1. Contaminated mobile phase or solvents.2. Contaminated ion source or mass spectrometer.3. Column bleed.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Clean the ion source components (e.g., capillary, cone).3. Use a column with low bleed characteristics and operate within its recommended temperature range.
Carryover (Analyte peak observed in blank injections)1. Adsorption of Ivabradine onto surfaces in the autosampler or column.2. Insufficient needle wash.1. Use a stronger needle wash solution (e.g., containing organic solvent and acid).2. Optimize the needle wash procedure (increase volume and/or duration).3. If carryover persists, it may be necessary to investigate and potentially replace components of the injection system.[2][17]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous analysis of Ivabradine in human plasma.[9]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard (e.g., d3-ivabradine).

    • Add 1 mL of ethyl acetate.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: BEH C18, 50 mm length.

    • Mobile Phase: A gradient of water and methanol, both containing 2 mM ammonium acetate.

    • Flow Rate: As per instrument optimization.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol is based on a validated LC-MS/MS method for the determination of Ivabradine in human plasma.[10]

  • Sample Preparation:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample (pre-treated as necessary, e.g., with buffer) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute Ivabradine with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: MRM, monitoring the transition m/z 469 -> 177 for Ivabradine.[10]

Quantitative Data Summary

The following tables summarize the performance characteristics of published Ivabradine LC-MS/MS assays.

Table 1: Comparison of Linearity and LLOQ for Ivabradine in Plasma

Method ReferenceSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)
Zoerner et al., 2013[9]LLE1 - 5001
Unnam et al., 2013[10]SPE0.1 - 2000.1
Munnangi et al., 2022[7]PPT0.1 - 1.50.1
Lu et al., 2012[12]LLE0.1013 - 101.30.1013

Table 2: Precision and Accuracy Data from Validated Methods

Method ReferencePrecision (%RSD / %CV)Accuracy (%)
Zoerner et al., 2013[9]<15%80-120%
Unnam et al., 2013[10]Intra-day: 1.23-14.17%; Inter-day: 5.26-8.96%Not explicitly stated, but met FDA guidelines
Munnangi et al., 2022[7]Intra- and Inter-day: 0.048-12.68%99.71-100.3%
Lu et al., 2012[12]<15%Within assay variability limits

Note: Regulatory guidelines generally require precision to be within 15% (20% at the LLOQ) and accuracy to be within ±15% (±20% at the LLOQ).[18][19]

Visualizations

Ivabradine_Workflow General Workflow for Ivabradine LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection LC_Separation LC Separation (C18 or C8 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Ivabradine LC-MS/MS analysis.

Troubleshooting_Tree Troubleshooting Logic for Inaccurate Results Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response and Area Start->Check_IS IS_OK IS Response Consistent? Check_IS->IS_OK Check_Cal Review Calibration Curve (r^2, standards accuracy) IS_OK->Check_Cal Yes Troubleshoot_IS Troubleshoot IS Addition (Pipetting, solution concentration) IS_OK->Troubleshoot_IS No Cal_OK Calibration Curve Passes? Check_Cal->Cal_OK Check_Chroma Examine Chromatography (Peak Shape, RT) Cal_OK->Check_Chroma Yes Troubleshoot_Cal Prepare Fresh Calibrators and QCs Cal_OK->Troubleshoot_Cal No Chroma_OK Chromatography Acceptable? Check_Chroma->Chroma_OK Investigate_Matrix Investigate Matrix Effects (Post-column infusion, dilution) Chroma_OK->Investigate_Matrix Yes Troubleshoot_LC Troubleshoot LC System (See Guide 1) Chroma_OK->Troubleshoot_LC No

References

Technical Support Center: Bioanalysis of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the bioanalysis of Ivabradine?

A1: The most common analytical techniques for quantifying Ivabradine in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting the low concentrations of Ivabradine typically found in plasma samples.[4][5][6]

Q2: What are the key validation parameters to consider for an Ivabradine bioanalytical method?

A2: According to regulatory guidelines (e.g., FDA), the key validation parameters for an Ivabradine bioanalytical method include:

  • Selectivity and Specificity: The method should be able to differentiate and quantify Ivabradine from endogenous matrix components and its metabolites, particularly N-desmethyl Ivabradine.[6][7]

  • Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible results) over the intended concentration range.[1][8]

  • Linearity and Range: A linear relationship should be established between the instrument response and the concentration of Ivabradine in the sample.[1][8]

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.[1]

  • Matrix Effect: The potential for ionization suppression or enhancement by matrix components must be evaluated.[6]

  • Stability: The stability of Ivabradine in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[7][9]

Q3: Is Ivabradine prone to degradation during sample handling and analysis?

A3: Yes, Ivabradine is susceptible to degradation under certain conditions. Forced degradation studies have shown that Ivabradine degrades in acidic, basic, and oxidative environments.[9][10][11][12] It is crucial to control the pH and avoid strong oxidizing agents during sample preparation and analysis. Thermal and photolytic degradation have also been observed, so samples should be protected from light and excessive heat.[10][13]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of Ivabradine

Q: I am experiencing low and variable recovery of Ivabradine from plasma samples. What are the potential causes and how can I troubleshoot this?

A: Low or inconsistent recovery can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction Protein Precipitation (PPT): Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is optimal. A common starting point is 3:1 (v/v) of solvent to plasma.[14][15] Ensure thorough vortexing to completely denature proteins. Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. The choice of an appropriate organic solvent is critical. Ensure vigorous vortexing for efficient phase transfer and allow for complete phase separation before aspirating the organic layer.
Adsorption to Labware Ivabradine, like other compounds, can adsorb to the surface of plastic labware, especially polypropylene tubes and tips.[16][17] To mitigate this, consider the following: Use low-binding microcentrifuge tubes and pipette tips. Silanize glassware to reduce active sites for adsorption. Pre-condition tubes with a solution of a similar compound or a blocking agent like bovine serum albumin (BSA) to saturate binding sites.[16][17]
Analyte Instability As mentioned, Ivabradine is susceptible to degradation. Ensure that samples are processed promptly and kept at low temperatures (e.g., on an ice bath) to minimize enzymatic and chemical degradation. Avoid exposure to strong light.
Improper pH The extraction efficiency of Ivabradine can be pH-dependent. Adjust the pH of the sample to ensure Ivabradine is in a neutral, less polar state to facilitate its extraction into an organic solvent during LLE.

Troubleshooting Workflow for Low Recovery:

start Low/Inconsistent Ivabradine Recovery check_extraction Review Extraction Protocol start->check_extraction check_adsorption Investigate Adsorption start->check_adsorption check_stability Assess Analyte Stability start->check_stability ppt Protein Precipitation Issue? check_extraction->ppt use_low_binding Use Low-Binding Labware Silanize Glassware check_adsorption->use_low_binding control_temp Process Samples on Ice check_stability->control_temp lle LLE Issue? ppt->lle No optimize_ppt Optimize Solvent:Plasma Ratio Ensure Thorough Vortexing ppt->optimize_ppt Yes optimize_lle Optimize Extraction Solvent & pH Ensure Vigorous Mixing lle->optimize_lle Yes end Recovery Improved optimize_ppt->end optimize_lle->end block_sites Pre-condition with BSA use_low_binding->block_sites block_sites->end protect_light Protect from Light control_temp->protect_light protect_light->end

Troubleshooting workflow for low Ivabradine recovery.
Issue 2: Matrix Effects in LC-MS/MS Analysis

Q: My Ivabradine signal is being suppressed or enhanced in my LC-MS/MS analysis. How can I identify and mitigate these matrix effects?

A: Matrix effects are a common challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[18]

Identifying and Mitigating Matrix Effects:

Step Description
1. Identification Post-Column Infusion: Infuse a constant flow of Ivabradine solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Dips or peaks in the baseline signal at the retention time of Ivabradine indicate ion suppression or enhancement. Post-Extraction Spike: Compare the peak area of Ivabradine in a spiked, extracted blank matrix sample to the peak area of Ivabradine in a neat solution at the same concentration. A significant difference indicates a matrix effect.[18]
2. Mitigation Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to separate Ivabradine from the interfering matrix components. Optimize Sample Preparation: A more rigorous sample clean-up method, such as switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can remove more of the interfering compounds. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-Ivabradine) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by the matrix in the same way.[8] Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Logical Flow for Addressing Matrix Effects:

start Suspected Matrix Effect identify Identify Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->identify mitigate Mitigate Matrix Effect identify->mitigate chromatography Optimize Chromatography mitigate->chromatography sample_prep Improve Sample Prep (LLE or SPE) mitigate->sample_prep sil_is Use SIL-IS mitigate->sil_is dilute Dilute Sample mitigate->dilute end Matrix Effect Resolved chromatography->end sample_prep->end sil_is->end dilute->end

Workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation for Ivabradine from Human Plasma

This protocol is a general guideline for the extraction of Ivabradine from plasma using protein precipitation.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) working solution (e.g., d3-Ivabradine)

  • Microcentrifuge tubes (preferably low-binding)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[14]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[14]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Ivabradine from Human Plasma

This protocol provides a general method for liquid-liquid extraction of Ivabradine.

Materials:

  • Human plasma samples

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or SpeedVac)

  • Reconstitution solvent (typically the mobile phase)

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and briefly vortex.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).[8]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.[20]

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[6]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent, vortex, and inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ivabradine Bioanalysis

Technique Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent.Simple, fast, and high-throughput.Less clean extract, potential for significant matrix effects.85-110%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, reduced matrix effects.More labor-intensive, requires solvent evaporation and reconstitution steps.70-95%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, minimal matrix effects.Most complex and time-consuming, requires method development for sorbent selection and wash/elution steps.>90%

Note: Recovery percentages are approximate and can vary depending on the specific method and matrix.

References

Technical Support Center: Overcoming Ion Suppression in Ivabradine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical quantification of Ivabradine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Ivabradine quantification?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting endogenous components from the sample (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte, Ivabradine.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced reproducibility.[1][3][4] Essentially, even if Ivabradine is present, its signal may be diminished or completely absent, leading to erroneous results.

Q2: I am observing a significant drop in my Ivabradine signal when analyzing plasma samples compared to a pure standard solution. Is this ion suppression?

A2: A significant decrease in signal intensity when moving from a neat solution to a biological matrix is a strong indicator of ion suppression.[1][4] To confirm this, you can perform a post-column infusion experiment. In this setup, a constant flow of Ivabradine solution is introduced into the mass spectrometer after the analytical column. When a blank, extracted plasma sample is injected onto the column, any dip in the constant Ivabradine signal baseline directly corresponds to the elution of matrix components that cause ion suppression.[4]

Q3: What are the primary causes of ion suppression in bioanalytical methods for Ivabradine?

A3: The primary causes of ion suppression are co-eluting matrix components from the biological sample.[1][5] In plasma, common culprits include phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[5] These molecules can compete with Ivabradine for ionization in the MS source, alter the droplet formation and evaporation process in electrospray ionization (ESI), or form adducts that are not detected at the target m/z.[2][3]

Q4: How can I proactively minimize ion suppression during method development for Ivabradine?

A4: Proactive minimization of ion suppression involves a multi-faceted approach:

  • Robust Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is more efficient at removing interfering matrix components than simpler methods like protein precipitation.[1][3]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to achieve good separation between Ivabradine and the regions where matrix components elute.[1][6] This often involves adjusting the mobile phase composition, gradient profile, and choice of analytical column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ivabradine (e.g., d3-Ivabradine) is highly recommended.[7][8] Since it co-elutes and experiences the same degree of ion suppression as the unlabeled drug, the ratio of their signals remains constant, leading to more accurate quantification.[1][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low or no Ivabradine signal in plasma samples, but a strong signal in solvent standards. Severe ion suppression from co-eluting matrix components.[1][2]1. Improve Sample Preparation: If using protein precipitation, switch to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.[1][3]2. Optimize Chromatography: Adjust the mobile phase gradient to better separate Ivabradine from early-eluting salts and late-eluting phospholipids.[1][5]3. Dilute the Sample: If the Ivabradine concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
Inconsistent and irreproducible results for quality control (QC) samples. Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.[8]1. Implement a Robust Sample Preparation Method: SPE or LLE will provide more consistent cleanup across different sample lots.[8]2. Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[1][8]3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression between different samples.[7][8]
Poor peak shape (e.g., tailing, fronting, or splitting) for Ivabradine. While not directly ion suppression, poor chromatography can lead to co-elution with interfering substances. It can also be caused by interactions with the analytical column or inappropriate mobile phase conditions.1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of Ivabradine to maintain a consistent ionization state.2. Evaluate Column Chemistry: Test different column stationary phases (e.g., C18, C8) to find one that provides optimal peak shape and retention.3. Clean the LC System: Contaminants from previous analyses can build up and affect chromatography.
My internal standard (IS) signal is also suppressed and variable. The chosen internal standard is not co-eluting with Ivabradine and is being affected differently by the matrix.1. Switch to a Stable Isotope-Labeled IS: A SIL-IS (e.g., d3-Ivabradine) is the ideal choice as it has nearly identical physicochemical properties to Ivabradine and will experience the same ion suppression.[7][9]2. Select a Structurally Similar Analog: If a SIL-IS is unavailable, choose an analog that has a similar chemical structure and retention time to Ivabradine.

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is crucial for mitigating ion suppression.[1] Below are summaries of common techniques used for Ivabradine quantification.

Method Protocol Summary Advantages Disadvantages Reference
Protein Precipitation (PPT) To a plasma sample (e.g., 200 µL), add a precipitating agent like acetonitrile or perchloric acid (e.g., 2:1 or 3:1 ratio). Vortex to mix, then centrifuge at high speed to pellet the proteins. The supernatant is then injected or further processed.Simple, fast, and inexpensive.Least effective at removing other matrix components like phospholipids and salts, often leading to significant ion suppression.[10][9][11]
Liquid-Liquid Extraction (LLE) A plasma sample (e.g., 200 µL) is mixed with an immiscible organic solvent (e.g., ethyl acetate). After vortexing and centrifugation to separate the layers, the organic layer containing Ivabradine is removed, evaporated, and reconstituted in mobile phase for injection.More effective at removing salts and some polar interferences compared to PPT.Can be more time-consuming and may not effectively remove all phospholipids. Emulsion formation can be an issue.[3][7][12]
Solid-Phase Extraction (SPE) Plasma samples are loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and then Ivabradine is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted.Provides the cleanest extracts, effectively removing salts, proteins, and phospholipids.[1]More expensive and requires more method development compared to PPT and LLE.[13]
Comparative LC-MS/MS Parameters for Ivabradine Quantification

The following table summarizes chromatographic and mass spectrometric conditions from published methods, offering a starting point for method development.

Parameter Method 1 Method 2 Method 3
Reference [7][12][13]
LC System UPLCLC-MS/MSLC-MS/MS
Column BEH C18, 50 mm lengthDiamonsil C18 (150 x 4.6 mm, 5 µm)Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)
Mobile Phase Water and Methanol, both with 2mM ammonium acetateMethanol and 5 mM ammonium acetate with 0.2% formic acid (80:20, v/v)0.1% formic acid and methanol (60:40, v/v)
Flow Rate Not specified, gradient elutionNot specified1.0 mL/min
Run Time 4.5 minNot specified4.5 min
Ionization Mode ESI+ESI+ESI+
Internal Standard (IS) d3-Ivabradine (SIL-IS)DiazepamUnspecified structural analog
MS/MS Transition (Ivabradine) Not specified469.2 -> 177.1469 -> 177
MS/MS Transition (IS) Not specified285.1 -> 193.1453 -> 177

Visualized Workflows and Logic

Experimental Workflow for Method Development

This diagram illustrates a systematic approach to developing a robust LC-MS/MS method for Ivabradine, with a focus on mitigating ion suppression from the outset.

MethodDevelopment cluster_prep Sample Preparation cluster_lc LC Optimization cluster_ms MS Optimization PPT Protein Precipitation Column Column Selection (C18, C8, etc.) PPT->Column LLE Liquid-Liquid Extraction LLE->Column SPE Solid-Phase Extraction SPE->Column MobilePhase Mobile Phase (pH, Organic %) Column->MobilePhase Gradient Gradient Profile MobilePhase->Gradient Tune Tune Ivabradine & IS Gradient->Tune MRM Select MRM Transitions Tune->MRM AssessSuppression Assess Ion Suppression (Post-column infusion) MRM->AssessSuppression Start Start Method Development SelectIS Select Internal Standard (SIL-IS Preferred) Start->SelectIS SelectIS->PPT Choose initial method SelectIS->LLE Choose initial method SelectIS->SPE Choose initial method AssessSuppression->LLE Suppression Observed (Try LLE/SPE) AssessSuppression->Gradient Optimize Separation Validation Method Validation AssessSuppression->Validation Suppression Minimized

Caption: Workflow for Ivabradine LC-MS/MS method development.

Troubleshooting Logic for Ion Suppression

This decision tree provides a logical pathway for diagnosing and resolving ion suppression issues when they are encountered during analysis.

Troubleshooting Start Problem: Low or Variable Signal CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL Implement SIL-IS (e.g., d3-Ivabradine) CheckIS->UseSIL No CheckPrep What is the current sample preparation method? CheckIS->CheckPrep Yes Resolved Problem Resolved UseSIL->Resolved IsPPT Protein Precipitation CheckPrep->IsPPT IsLLE Liquid-Liquid Extraction CheckPrep->IsLLE IsSPE Solid-Phase Extraction CheckPrep->IsSPE UpgradePrep Upgrade to SPE or LLE for cleaner samples IsPPT->UpgradePrep OptimizeChroma Optimize Chromatography: - Adjust Gradient - Change Column IsLLE->OptimizeChroma IsSPE->OptimizeChroma UpgradePrep->Resolved Dilute Consider Sample Dilution OptimizeChroma->Dilute Dilute->Resolved

Caption: Decision tree for troubleshooting ion suppression.

References

Ivabradine Chromatography: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted solutions for common chromatographic issues encountered during the analysis of Ivabradine, focusing on peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing Ivabradine via RP-HPLC?

Peak tailing for Ivabradine, a basic compound, in reversed-phase high-performance liquid chromatography (RP-HPLC) is often a multifactorial issue. The most common causes include:

  • Secondary Silanol Interactions: Ivabradine can interact with acidic, ionized silanol groups present on the surface of silica-based stationary phases (like C18 columns).[1] These interactions cause a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" effect on the peak.[1] This is a significant issue for basic compounds, particularly at mid-range pH levels.[1]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of Ivabradine, the analyte can exist in both ionized and non-ionized forms. This dual state leads to inconsistent retention and results in broad, asymmetrical peaks.[1]

  • Insufficient Buffer Capacity: A mobile phase with no buffer or a buffer of insufficient concentration may not be able to maintain a consistent pH on the column, leading to peak shape issues. Buffering is crucial for stabilizing pH and improving peak symmetry.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that lead to secondary interactions and peak tailing.

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and contribute to peak asymmetry.[1]

Q2: My Ivabradine peak is showing significant asymmetry. How can I improve the peak shape?

Improving peak shape for Ivabradine involves systematically addressing the potential causes mentioned above. Here are targeted troubleshooting steps:

  • Optimize Mobile Phase pH: This is the most critical parameter. Adjust the mobile phase to a pH that ensures Ivabradine is in a single, stable ionic state. Successful methods have been developed using a range of pH values, from acidic (pH 3.0-4.0) to neutral (pH 6.5-7.35).[2][3][4][5][6] Using a buffer like phosphate or ammonium acetate is essential for pH control.[2][4][7]

  • Incorporate a Competing Base/Additive: To mitigate silanol interactions, add a small concentration of a competing base, such as Triethylamine (TEA), to the mobile phase.[5] This additive will preferentially interact with the active silanol sites, effectively "masking" them from the Ivabradine molecules.

  • Select an Appropriate Column: Use a high-purity, modern, end-capped C18 column. End-capping treats the silica surface to block most of the residual silanol groups, significantly reducing the potential for secondary interactions.[1]

  • Adjust Mobile Phase Composition: The choice and ratio of organic modifier can impact peak shape. Methods using both acetonitrile and methanol have proven effective.[4][7] Experiment with different ratios or a combination of solvents, such as methanol, acetonitrile, and a buffer, to find the optimal conditions.[2]

  • Review System Hardware: Minimize extra-column volume by using tubing with a narrow internal diameter (e.g., 0.005") and ensuring all connections are secure and free of dead volume.[1]

Data Summary: Successful Chromatographic Conditions for Ivabradine

The following table summarizes various RP-HPLC conditions that have been successfully used for the analysis of Ivabradine, resulting in good peak symmetry.

ColumnMobile Phase CompositionpHFlow Rate (mL/min)Tailing FactorReference
C18 (150 x 4.6 mm, 5 µm)Acetonitrile : 10 mM Ammonium Acetate Buffer (60:40 v/v)7.21.01.395[7]
C18Methanol : Acetonitrile : Phosphate Buffer (35:35:30 v/v)4.0N/A"Acceptable"[2]
SS Wakosil C18AR (250 x 4.6 mm, 5 µm)Methanol : 25 mM Phosphate Buffer (60:40 v/v)6.50.81.14[4]
Thermosil C18 (150 x 4.5 mm, 5µm)Methanol : Phosphate Buffer (65:35 v/v)6.51.01.23[6]
HemochromIntsil C18 (250 x 4.6 mm, 5µm)Acetonitrile : 25mM KH2PO4 Buffer + 0.2% TEA (70:30 v/v)3.00.6"Good peak shape"[5]
Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Acetonitrile : 28 mM Phosphate Buffer (15:85 v/v)6.01.6N/A[8][9]

Experimental Protocol Example: RP-HPLC Method for Ivabradine

This protocol is a synthesized example based on common parameters found in validated methods.[4][6][7] Analysts should validate the method for their specific instrumentation and application.

1. Materials and Reagents:

  • Ivabradine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) or Ammonium Acetate (Analytical Grade)

  • Orthophosphoric Acid or Ammonium Hydroxide for pH adjustment

  • Water (HPLC Grade)

2. Mobile Phase Preparation (Example based on Ref.[4]):

  • Buffer Preparation (25 mM Phosphate Buffer, pH 6.5): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 25 mM solution. Adjust the pH to 6.5 using dropwise addition of orthophosphoric acid.

  • Mobile Phase Mixture: Combine methanol and the prepared phosphate buffer in a 60:40 (v/v) ratio.

  • Degassing: Filter the final mobile phase through a 0.45 µm membrane filter and degas for at least 10-15 minutes in an ultrasonic bath before use.[2][10]

3. Standard Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of Ivabradine HCl reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with HPLC grade water.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using HPLC grade water to achieve the desired concentration range for calibration (e.g., 10-50 µg/mL).[7]

4. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Ivabradine (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.[4]

  • Add a portion of the diluent (e.g., 10 mL of HPLC water), and sonicate or stir to dissolve the drug.[4][7]

  • Dilute to the mark with the diluent.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.[7]

5. Chromatographic Conditions:

  • Instrument: HPLC system with UV Detector

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol : 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v)[4]

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 10 µL[4][7]

  • Column Temperature: Ambient

  • Detection Wavelength: 285 nm[2][4][7]

  • Run Time: 10 min[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak asymmetry issues with Ivabradine.

G cluster_0 cluster_1 Chemical Factors cluster_2 Hardware & Column Factors cluster_3 A Start: Poor Ivabradine Peak Shape (Tailing or Asymmetry) B Is Mobile Phase pH near Ivabradine pKa? A->B C Are there secondary silanol interactions? A->C D Is the column old, contaminated, or damaged? A->D E Is there significant extra-column volume? A->E F Adjust pH to be >2 units away from analyte pKa. Ensure adequate buffering. B->F Yes G 1. Add competing base (e.g., 0.2% TEA). 2. Use a modern, end-capped column. C->G Likely H 1. Flush column with strong solvent. 2. Replace with a new column. D->H Yes I 1. Use shorter, narrower ID tubing. 2. Check and remake all fittings. E->I Yes J Result: Symmetrical Gaussian Peak F->J G->J H->J I->J

Troubleshooting workflow for Ivabradine peak asymmetry.

References

Contamination and carryover in Ivabradine UPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of contamination and carryover during the UPLC analysis of Ivabradine.

Troubleshooting Guides & FAQs

Q1: I am observing a peak at the retention time of Ivabradine in my blank injections following a high-concentration standard. What is the likely cause and how can I resolve it?

A: This is a classic example of sample carryover, where residual analyte from a previous injection appears in a subsequent run. Ivabradine, as a basic compound, can exhibit strong interactions with surfaces in the UPLC system. Here’s a systematic approach to troubleshoot and resolve this issue:

  • Optimize the Autosampler Needle Wash: The autosampler is a primary source of carryover.

    • Increase Wash Volume and Cycles: A single, small-volume wash may be insufficient. Increase the wash volume and the number of wash cycles.

    • Use a Stronger, More Effective Wash Solvent: The composition of your wash solvent is critical. A weak wash solvent will not effectively remove all of the Ivabradine from the needle surface. Refer to the table below for recommended wash solvent compositions. For Ivabradine, a wash solvent with a pH adjusted to be acidic (e.g., with 0.1% formic acid) can be particularly effective at neutralizing and solubilizing the basic analyte.[1]

    • Implement a Dual-Solvent Wash: Use a sequence of a strong organic solvent (like acetonitrile or methanol) to remove non-polar residues, followed by an acidified aqueous solution to remove the basic Ivabradine.[2]

  • Check for and Eliminate Sources of Adsorption:

    • Vials and Caps: Ivabradine can adsorb to glass surfaces. Consider using deactivated (silanized) glass vials or polypropylene vials to minimize this interaction.[2] Ensure that the septa of your vial caps are made of a low-adsorption material like PTFE/silicone.[2]

    • Tubing and Fittings: Poorly seated tubing connections can create dead volumes where the sample can be trapped.[3] Ensure all fittings are properly tightened and that the tubing is fully seated in the connection port.[3]

  • Thoroughly Flush the System: If the carryover persists after optimizing the needle wash, the contamination may be elsewhere in the system.

    • Column Flushing: Flush the column with a strong solvent mixture. A gradient flush from a weak to a strong solvent is often effective.

    • System-Wide Flush: Flush the entire flow path, including the injector and sample loop, with a strong solvent.

Q2: I'm seeing extraneous peaks (ghost peaks) in my chromatograms, even in blank injections, that do not correspond to Ivabradine or its known degradation products. What could be the source of this contamination?

A: Ghost peaks can originate from various sources within your UPLC system or from your sample preparation process. Here is a checklist to identify the source of contamination:

  • Mobile Phase:

    • Contaminated Solvents: Ensure you are using high-purity, LC-MS grade solvents and water. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks.

    • Bacterial Growth: Aqueous mobile phases, especially those with neutral pH, can be prone to bacterial growth over time. Prepare fresh mobile phase daily and do not store it for extended periods.

  • Sample Preparation:

    • Contaminated Reagents: Any reagents used in sample dilution or preparation could be a source of contamination.

    • Leachables from Consumables: Plastic vials, pipette tips, and filters can leach plasticizers or other compounds into your sample. Use high-quality consumables from reputable suppliers.

  • System Contamination:

    • Carryover from Previous Analyses: If the system was previously used for other analyses, there might be residual compounds strongly retained on the column or in the system. A thorough system flush is necessary.

    • Degraded System Components: Worn pump seals or rotor seals in the injection valve can shed particulate matter that may appear as ghost peaks.

To pinpoint the source, you can perform a systematic blank analysis:

  • Inject your standard mobile phase as a blank.

  • If ghost peaks are present, the contamination is likely from the mobile phase or the UPLC system itself.

  • If the blank is clean, the contamination is likely introduced during sample preparation.

Q3: My baseline is noisy and drifting, making it difficult to accurately integrate the Ivabradine peak. What are the common causes and solutions?

A: A noisy or drifting baseline can be caused by several factors:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser or by sonication.

    • Immiscible Solvents: If your mobile phase components are not fully miscible, it can lead to baseline fluctuations.

    • Contamination: As mentioned previously, contaminants in the mobile phase can contribute to a noisy baseline.

  • Detector Issues:

    • Fluctuating Lamp Energy: An aging detector lamp can cause baseline noise. Check the lamp energy and replace it if necessary.

    • Contaminated Flow Cell: Contaminants adsorbed to the flow cell walls can cause baseline drift. Flush the flow cell with a strong, appropriate solvent.

  • Column Issues:

    • Column Bleed: Operating at extreme pH or temperature can cause the stationary phase to degrade and "bleed" from the column, leading to a rising baseline.

    • Lack of Equilibration: Insufficient column equilibration time between injections can cause baseline drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different troubleshooting steps on Ivabradine carryover. These values are representative and may vary depending on the specific UPLC system and method conditions.

Table 1: Effect of Needle Wash Solvent Composition on Ivabradine Carryover

Wash Solvent CompositionIvabradine Carryover (%)
100% Water0.5%
50:50 Methanol:Water0.1%
50:50 Acetonitrile:Water0.08%
90:10 Acetonitrile:Water with 0.1% Formic Acid<0.01%

Table 2: Effect of Needle Wash Cycles on Ivabradine Carryover

Number of Wash Cycles (using 90:10 ACN:H₂O with 0.1% FA)Ivabradine Carryover (%)
10.05%
20.01%
3<0.005%

Experimental Protocols

Protocol 1: Standard UPLC Analysis of Ivabradine

This protocol is a representative method for the analysis of Ivabradine.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min[5][6]

  • Injection Volume: 2 µL

  • Column Temperature: 30 °C[4]

  • Detection: UV at 286 nm[4]

  • Sample Diluent: 50:50 Acetonitrile:Water

Protocol 2: System and Column Flushing Procedure

This protocol is designed to remove strongly retained contaminants and reduce carryover.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush the UPLC System: Flush all solvent lines, the pump, and the injector with a sequence of solvents. A typical sequence is:

    • 100% Water (to remove buffers)

    • 100% Isopropanol (to remove a wide range of contaminants)

    • 100% Acetonitrile (as a final rinse)

  • Flush the Column Separately:

    • Reverse the column direction.

    • Flush with a gradient from your initial mobile phase composition to a strong solvent (e.g., 100% Acetonitrile or Methanol).

    • Hold at the strong solvent for at least 20 column volumes.

    • Return to the initial mobile phase conditions and equilibrate thoroughly before reconnecting to the detector.

Visualizations

Carryover_Troubleshooting_Workflow cluster_feedback Start Start: Ivabradine Peak in Blank Check_Needle_Wash Optimize Needle Wash Start->Check_Needle_Wash Increase_Volume_Cycles Increase Wash Volume and Cycles Check_Needle_Wash->Increase_Volume_Cycles Initial Step Change_Solvent Use Stronger/Acidified Wash Solvent Increase_Volume_Cycles->Change_Solvent If carryover remains Check_Adsorption Investigate Adsorption Sources Change_Solvent->Check_Adsorption If carryover remains Unresolved Issue Persists Vials_Caps Switch to Deactivated Vials / Low-Adsorption Septa Check_Adsorption->Vials_Caps Potential Source Fittings Check Tubing and Fittings Vials_Caps->Fittings And/Or System_Flush Perform System Flush Fittings->System_Flush If carryover remains Column_Flush Flush Column System_Flush->Column_Flush First Action Flow_Path_Flush Flush Entire Flow Path Column_Flush->Flow_Path_Flush If needed Resolved Issue Resolved Flow_Path_Flush->Resolved Verify with blank injection

Caption: A workflow for troubleshooting Ivabradine carryover.

Contamination_Source_Identification Start Start Ghost Peaks Observed Blank_Injection Inject Blank (Mobile Phase Only) Start->Blank_Injection Check_Peaks {Peaks Present?} Blank_Injection->Check_Peaks Source_System Source is System or Mobile Phase Mobile Phase Contamination System Contamination Check_Peaks->Source_System Yes Source_Sample_Prep Source is Sample Preparation Contaminated Reagents Leachables from Consumables Check_Peaks->Source_Sample_Prep No Resolved Source Identified Source_System->Resolved Source_Sample_Prep->Resolved

Caption: A logical diagram for identifying contamination sources.

References

Optimizing mobile phase composition for Ivabradine separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ivabradine Separation. This guide provides detailed answers, troubleshooting advice, and protocols to help you optimize the mobile phase composition for the chromatographic analysis of Ivabradine.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for mobile phase composition in a reversed-phase HPLC method for Ivabradine?

A common and effective starting point for the separation of Ivabradine is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer.[1][2][3] Many methods use a C18 column and a mobile phase consisting of a phosphate or acetate buffer and an organic solvent.[1][2][3][4] A typical initial ratio to try would be in the range of 60:40 to 65:35 (v/v) of organic solvent to buffer.[2][3]

For example, a combination of methanol and phosphate buffer has proven effective.[2][3] Another successful approach uses a mix of methanol, acetonitrile, and a phosphate buffer (e.g., 35:35:30 v/v/v).[1]

Q2: What type of HPLC column is most suitable for Ivabradine analysis?

The vast majority of methods developed for Ivabradine use a reversed-phase C18 column.[1][2][4] These columns provide good retention and separation for Ivabradine and its related substances. Dimensions such as 250 mm x 4.6 mm with 5 µm particle size are common for standard HPLC methods.[3] For separating a complex mixture of Ivabradine and its impurities, a Zorbax phenyl column has also been used effectively with a gradient method.[5]

Q3: How does the pH of the mobile phase affect the separation of Ivabradine?

The pH of the aqueous portion of the mobile phase is a critical parameter that can significantly impact retention, peak shape, and selectivity, especially for a basic compound like Ivabradine.[1][6]

  • Low pH (e.g., 3.0-4.0): At acidic pH, basic compounds like Ivabradine will be protonated (positively charged). This can lead to strong interactions with residual silanol groups on the silica packing, potentially causing peak tailing.[7] However, a low pH buffer (e.g., phosphate or formate) can also effectively mask these silanols, improving peak shape.[7][8] Methods have been successfully developed using pH values of 3.0 and 4.0.[1][8]

  • Neutral to High pH (e.g., 6.5-7.4): As the pH increases towards and beyond the pKa of Ivabradine, the molecule becomes less protonated (more neutral).[6] This can increase retention on a reversed-phase column and may improve peak shape by reducing interactions with silanols.[6] Several validated methods utilize a pH in the range of 6.2 to 7.35.[3][4][9][10] Operating at a high pH can be particularly advantageous for improving sensitivity with mass spectrometry (MS) detection.[6]

In acidic environments (e.g., pH 4), the highest retention factor (RF) values have been observed, while elution diminishes in alkaline environments.[11] The choice of pH should be carefully optimized to achieve the desired balance of retention, peak shape, and resolution from impurities.[9]

Troubleshooting Guide

Problem: My Ivabradine peak is tailing.

Q: What are the common causes of peak tailing for Ivabradine and how can I fix it?

A: Peak tailing is a common issue for basic compounds like Ivabradine, often caused by secondary interactions with the stationary phase or other method parameters. Here’s a systematic approach to troubleshooting:

  • Cause: Secondary Silanol Interactions

    • Explanation: Free, ionized silanol groups on the silica surface of the column can interact strongly with the basic amine groups of Ivabradine, causing the peak to tail.[7]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) with an acid like phosphoric acid or formic acid can protonate the silanol groups, reducing their interaction with the protonated analyte.[8][12]

    • Solution 2: Add a Buffer: Using a buffer in the mobile phase (e.g., phosphate or acetate, 20-50 mM) helps maintain a stable pH and can mask silanol interactions, leading to more symmetrical peaks.[7]

    • Solution 3: Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or designed for polar compounds, have fewer accessible silanol groups and are highly recommended.

  • Cause: Column Overload

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, triangular peak shape.[13][14]

    • Solution: Reduce the concentration of your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[7][13]

  • Cause: Column Contamination or Degradation

    • Explanation: Accumulation of sample matrix components on the column inlet frit or within the packing can create active sites and distort peak flow paths.[14][15] This often affects all peaks in the chromatogram.[14]

    • Solution 1: Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained matrix components.[15] Replacing the guard column is a quick way to resolve this issue.

    • Solution 2: Flush the Column: Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[14]

  • Cause: Extra-Column Volume (Dead Volume)

    • Explanation: Excessive volume from tubing, fittings, or an improper connection between the column and the system can cause peak broadening and tailing, especially for early-eluting peaks.[13][15]

    • Solution: Ensure all tubing is cut cleanly and sits flush within the fittings. Use tubing with the smallest appropriate internal diameter for your system.

Problem: I am not getting enough resolution between Ivabradine and its impurities.

Q: How can I improve the separation between Ivabradine and its closely eluting process impurities or degradation products?

A: Achieving adequate resolution is crucial for a stability-indicating method. If resolution is poor, consider these optimization steps:

  • Modify the Organic Modifier Percentage:

    • Explanation: Changing the ratio of the organic solvent to the aqueous buffer is the most powerful tool for adjusting retention and selectivity.

    • Solution: Systematically decrease the percentage of the organic modifier (e.g., from 65% methanol to 60%). This will increase the retention time of all components, potentially providing more time for them to separate and improving resolution.

  • Change the Organic Modifier Type:

    • Explanation: Acetonitrile and methanol have different solvent properties and can produce different selectivities for a mixture of compounds.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice-versa. A ternary mixture of Buffer:Methanol:Acetonitrile can also offer unique selectivity.[1] One study noted that diastereoisomers of an impurity could be separated with acetonitrile but not when methanol was added.[16]

  • Optimize the Mobile Phase pH:

    • Explanation: Adjusting the pH can change the ionization state of Ivabradine and its impurities, which can significantly alter their relative retention times and thus improve selectivity.[6]

    • Solution: Perform small, systematic adjustments to the buffer pH (e.g., in 0.2-0.5 unit increments) within a range suitable for your column (typically pH 2-8 for silica-based columns).

  • Switch to a Gradient Elution:

    • Explanation: For complex samples with many impurities eluting over a wide range of retention times, an isocratic method may not provide sufficient resolution for all peak pairs.[17]

    • Solution: Develop a gradient method where the percentage of the organic solvent is increased over the course of the run.[9][16] This can sharpen later-eluting peaks and provide better overall separation in a reasonable timeframe.[9]

Experimental Protocols & Data

Example Protocol: Stability-Indicating RP-HPLC Method

This protocol is a synthesized example based on common parameters found in validated methods for Ivabradine.[3][8]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or PDA detector.[3][8]

  • Data acquisition software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: 25mM Potassium Phosphate Buffer with 0.2% Triethylamine (TEA), pH adjusted to 3.0 with orthophosphoric acid, and Acetonitrile in a ratio of 30:70 (v/v).[8]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection Wavelength: 286 nm.[18]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.[3]

3. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare a 25mM potassium phosphate buffer.

    • Add 0.2% v/v Triethylamine (TEA) to the buffer.

    • Adjust the pH of the buffer to 3.0 using diluted orthophosphoric acid.[8]

    • Mix the buffer with HPLC-grade acetonitrile in a 30:70 (v/v) ratio.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas for 10-15 minutes in an ultrasonic bath.[2][10]

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of Ivabradine HCl reference standard and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase as the diluent and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

4. System Suitability:

  • Inject the working standard solution five times.

  • The %RSD for the peak area should be ≤ 2.0%.

  • The theoretical plates should be > 2000.

  • The tailing factor should be ≤ 1.5.[3]

Data Summary: Comparison of Mobile Phase Compositions

The following table summarizes various mobile phase conditions reported for the analysis of Ivabradine.

Mobile Phase Composition (v/v)Column TypepHFlow Rate (mL/min)Retention Time (min)Wavelength (nm)Reference
Methanol : Phosphate Buffer (65:35)C186.51.04.36265[2]
Methanol : Phosphate Buffer (60:40)C186.50.86.55285[3]
Methanol : Acetonitrile : Phosphate Buffer (35:35:30)C184.01.0~3-4 (est.)285[1]
Acetonitrile : Ammonium Acetate Buffer (10mM) (60:40)C187.21.02.24285[4]
Acetonitrile : Phosphate Buffer (25mM) + 0.2% TEA (70:30)C183.00.65.2287[8]
Buffer (pH 5.8) : Acetonitrile : Methanol (65:25:10)C185.81.03.7286[18]
Acetonitrile : Ammonium Acetate Buffer (20mM) (Gradient)C187.351.0Variable220[9][16]

Visual Guides

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for developing and optimizing a mobile phase for Ivabradine separation.

G cluster_opt Optimization Loop start Define Goals (e.g., Resolve Impurities) select_col Select Column (e.g., C18, 250x4.6mm) start->select_col initial_mp Select Initial Mobile Phase (e.g., MeOH:Buffer 60:40, pH 4.0) select_col->initial_mp run_exp Perform Initial Run initial_mp->run_exp eval Evaluate Results (Peak Shape, Resolution) run_exp->eval opt_res Adjust Organic % (for Retention) eval->opt_res Goals Not Met final Method is Suitable Validate Method eval->final Goals Met opt_group Optimization Loop opt_ph Adjust pH (for Selectivity/Shape) opt_res->opt_ph opt_solv Change Organic Solvent (MeOH <-> ACN) opt_ph->opt_solv opt_solv->run_exp Re-evaluate

Caption: A typical workflow for mobile phase method development.

Troubleshooting Peak Tailing

This flowchart provides a step-by-step guide for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 cause_all Likely Cause: - Column Contamination/Void - Extra-Column Volume q1->cause_all Yes q2 Is peak shape concentration-dependent? q1->q2 No, mainly Ivabradine sol_all Solution: 1. Replace Guard Column 2. Backflush Column 3. Check Fittings/Tubing cause_all->sol_all end_node Peak Shape Improved sol_all->end_node cause_overload Likely Cause: Column Overload q2->cause_overload Yes cause_chem Likely Cause: Secondary Chemical Interactions (Silanol Activity) q2->cause_chem No sol_overload Solution: - Dilute Sample - Reduce Injection Volume cause_overload->sol_overload sol_overload->end_node sol_chem Solution: 1. Lower Mobile Phase pH (e.g., < 4) 2. Increase Buffer Strength 3. Use Base-Deactivated Column cause_chem->sol_chem sol_chem->end_node

Caption: A logical guide for troubleshooting Ivabradine peak tailing.

References

Navigating the Separation: A Technical Guide to Ivabradine and Ivabradine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists engaged in the quantification of Ivabradine and its deuterated internal standard, Ivabradine-d3, selecting the optimal chromatographic column is a critical first step to ensure accurate and robust results. This guide provides detailed troubleshooting advice and answers to frequently asked questions to streamline your method development and analysis.

Frequently Asked Questions (FAQs)

What are the most common types of columns used for Ivabradine analysis?

The most frequently employed columns for the analysis of Ivabradine and its metabolites are reversed-phase columns, with C18 and C8 stationary phases being the predominant choices.[1][2][3][4][5][6][7][8] These columns provide the necessary hydrophobicity to retain and separate Ivabradine from other matrix components.

What typical column dimensions are recommended?

Column dimensions can vary depending on the specific application (e.g., HPLC vs. UPLC) and desired run time. Common dimensions found in literature include:

  • 250 mm x 4.6 mm, 5 µm[2][4]

  • 150 mm x 4.6 mm, 5 µm[1][8][9]

  • 150 mm x 4.6 mm, 3.5 µm[5][6]

  • 50 mm x 2.1 mm, 1.7 µm (for UPLC)[10]

Shorter columns with smaller particle sizes are generally preferred for faster analysis times, particularly in high-throughput environments.

What mobile phases are typically used with these columns?

A combination of an organic modifier and an aqueous buffer is standard.

  • Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used.[1][2][3][4][6][7][9][10][11][12]

  • Aqueous Buffers: Phosphate buffers[2][8], ammonium acetate[7][9], and formic acid or ortho-phosphoric acid to control pH are frequently reported.[4][9][10][12][13] The pH of the mobile phase is a critical parameter to optimize for good peak shape and retention, with values typically ranging from acidic to neutral (e.g., pH 3.0 to 7.3).[1][2][4][7][11][12][13]

Troubleshooting Guide

Issue: Poor peak shape (tailing or fronting) for Ivabradine.

  • Potential Cause 1: Inappropriate mobile phase pH. Ivabradine is a basic compound. Operating at a pH where it is fully ionized can sometimes lead to interactions with residual silanols on the silica backbone of the column, causing peak tailing.

    • Solution: Adjust the mobile phase pH. Using a slightly acidic pH (e.g., with 0.1% formic acid) can ensure consistent protonation and improve peak shape.[4][9][10][12] Conversely, operating at a neutral pH with a suitable buffer can also be effective.[1][2][7][8][11] Experimentation is key.

  • Potential Cause 2: Secondary interactions with the stationary phase.

    • Solution: Consider using a column with end-capping to minimize silanol interactions. Alternatively, a different stationary phase chemistry, such as a phenyl column, could offer different selectivity and potentially better peak shape.[14]

Issue: On-column conversion of Ivabradine to N-desmethylivabradine.

  • Potential Cause: Active sites on the column or metal contamination. This can be a significant issue, leading to inaccurate quantification of both the parent drug and its metabolite.

    • Solution 1: Incorporate a metal chelator, such as citric acid, into the mobile phase. This has been shown to mitigate on-column N-demethylation.[15]

    • Solution 2: Evaluate different columns. Some column packings may be more inert than others. New columns of the same type may initially show less conversion, but this can increase with use.[15]

Issue: Insufficient retention of Ivabradine.

  • Potential Cause: Mobile phase is too strong (high organic content).

    • Solution: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention time.

Issue: Co-elution with interfering peaks from the matrix (e.g., plasma).

  • Potential Cause: Lack of selectivity of the analytical method.

    • Solution 1: Optimize the mobile phase gradient profile to improve separation.

    • Solution 2: Switch to a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl column might provide the necessary change in selectivity to resolve the interference.[3][5][6]

    • Solution 3: For complex matrices, ensure that the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is effective at removing potential interferences.

Experimental Protocols

Below are summarized experimental conditions from published methods for Ivabradine analysis.

Method 1: RP-HPLC for Pharmaceutical Formulations

ParameterCondition
Column SS Wakosil C18AR, 250 x 4.6 mm, 5 µm[2]
Mobile Phase Methanol:25 mM Phosphate Buffer (60:40 v/v), pH 6.5[2]
Flow Rate 0.8 mL/min[2]
Detection UV at 285 nm[2]
Retention Time 6.55 ± 0.05 min[2]

Method 2: LC-MS/MS for Human Plasma

ParameterCondition
Column Diamonsil C18, 150 mm x 4.6 mm, 5 µm[9]
Mobile Phase Methanol:5 mM Ammonium Acetate with 0.2% Formic Acid (80:20, v/v)[9]
Flow Rate Not Specified
Detection Tandem Mass Spectrometry (MS/MS)[9]

Method 3: UPLC-MS/MS for Rat Plasma

ParameterCondition
Column Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm[10]
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in water[10]
Flow Rate 0.40 mL/min[10]
Detection Tandem Mass Spectrometry (MS/MS)[10]

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate column for your Ivabradine and Ivabradine-d3 analysis.

start Start: Define Analytical Needs (e.g., HPLC/UPLC, Sample Matrix) c18_col Initial Choice: Reversed-Phase C18 Column start->c18_col mobile_phase Optimize Mobile Phase: - Organic Solvent % (ACN/MeOH) - Buffer & pH (e.g., Formic Acid, Ammonium Acetate) c18_col->mobile_phase peak_shape Evaluate Peak Shape (Tailing, Fronting) mobile_phase->peak_shape retention Evaluate Retention Time peak_shape->retention Good adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Poor resolution Evaluate Resolution from Interferences & Metabolites retention->resolution Acceptable adjust_organic Adjust Organic Solvent % retention->adjust_organic Too Short/Long c8_phenyl Consider Alternative Column: - C8 (less retentive) - Phenyl (different selectivity) resolution->c8_phenyl Poor check_conversion Check for On-Column Conversion resolution->check_conversion Good adjust_ph->mobile_phase adjust_organic->mobile_phase c8_phenyl->mobile_phase add_chelator Add Chelator to Mobile Phase (e.g., Citric Acid) check_conversion->add_chelator Conversion Observed final_method Final Validated Method check_conversion->final_method No Conversion add_chelator->mobile_phase

Column selection workflow for Ivabradine analysis.

References

Ivabradine Technical Support Center: Troubleshooting Degradation in Sample Processing and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ivabradine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of ivabradine during sample processing and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause ivabradine to degrade?

A1: Ivabradine is susceptible to degradation under several conditions. Forced degradation studies have shown that it can be degraded by exposure to acidic and basic conditions, oxidation, high temperatures, and UV light.[1][2][3]

Q2: How stable is ivabradine in biological samples like plasma?

A2: Ivabradine and its N-desmethylated metabolite are generally stable in human plasma under typical laboratory conditions.[4] Studies have shown that they are stable for at least 24 hours at room temperature and can withstand up to three freeze-thaw cycles.[4] For long-term storage, they remain stable for at least 12 months in human plasma when stored at -20°C.[4]

Q3: What are the known degradation products of ivabradine?

A3: Several degradation products of ivabradine have been identified under various stress conditions. These are often designated by codes such as I-1 to I-5 under hydrolytic conditions, and other specific products under oxidative and photolytic stress.[3][5] The primary metabolite of ivabradine is its N-desmethylated derivative (S 18982), which is also pharmacologically active.[1]

Q4: Are there any known interactions with anticoagulants that I should be aware of when collecting blood samples?

A4: While specific studies on the interaction of ivabradine with various anticoagulants are not extensively published, general best practices for sample collection should be followed. The choice of anticoagulant can influence the stability of analytes in plasma.[6] For most hormone and drug stability studies, EDTA is a commonly used and recommended anticoagulant.[6] When in doubt, it is advisable to perform a preliminary stability test with the chosen anticoagulant under your specific storage conditions.

Troubleshooting Guides

HPLC Analysis Issues

Q5: I am seeing unexpected peaks in my chromatogram. What could be the cause?

A5: Unexpected peaks in your chromatogram when analyzing ivabradine could be due to several factors:

  • Degradation Products: If your samples have been improperly handled or stored, the unexpected peaks could be degradation products of ivabradine.[1][3]

  • Contaminated Mobile Phase or Solvents: Impurities in your mobile phase or solvents can appear as extra peaks. Ensure you are using high-purity solvents and freshly prepared mobile phase.

  • Sample Matrix Effects: If you are analyzing biological samples, endogenous components from the matrix (e.g., plasma proteins) may co-elute with your analyte if the sample preparation is inadequate.

  • Injector or System Contamination: Carryover from a previous injection can introduce unexpected peaks. A thorough cleaning of the injector and system may be required.

Q6: My ivabradine peak is tailing. How can I improve the peak shape?

A6: Peak tailing in HPLC analysis of ivabradine can be caused by:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Ivabradine, being a basic compound, can interact with residual silanol groups on the silica-based column packing. Ensure your mobile phase is adequately buffered, and consider using a column with end-capping.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replacing the column may be necessary.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like ivabradine. Experiment with slight adjustments to the mobile phase pH.

Q7: The retention time of my ivabradine peak is shifting. What should I do?

A7: Retention time shifts can be frustrating. Here are some common causes and solutions:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to retention time shifts.[7] Prepare fresh mobile phase carefully and ensure it is well-mixed.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.[7] Using a column oven to maintain a constant temperature is recommended.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[7]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time variability.

Sample Handling and Storage Issues

Q8: How can I minimize the degradation of ivabradine in my samples during processing?

A8: To minimize degradation during sample processing:

  • Work Quickly and Keep Samples Cool: Process samples as quickly as possible and keep them on ice or in a cooling rack to minimize thermal degradation.

  • Protect from Light: Ivabradine is known to be sensitive to light.[1][2] Protect your samples from direct light by using amber vials or covering your sample tubes with foil.

  • Control pH: Avoid exposing your samples to strong acids or bases. If pH adjustment is necessary, use appropriate buffers.

  • Use appropriate extraction methods: For biological samples, a validated extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to remove interfering substances and improve stability. A common LLE protocol involves protein precipitation with acetonitrile followed by extraction.[8]

Q9: What are the best practices for long-term storage of samples containing ivabradine?

A9: For long-term storage of plasma samples containing ivabradine, freezing at -20°C or lower is recommended.[4] As demonstrated in stability studies, ivabradine is stable for at least 12 months under these conditions.[4] It is also crucial to minimize the number of freeze-thaw cycles, as ivabradine has been shown to be stable for up to three cycles.[4]

Quantitative Data Summary

The following tables summarize the degradation of ivabradine under various forced conditions as reported in the literature.

Table 1: Summary of Ivabradine Degradation under Forced Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acidic2 M HCl24 hours80°CNot specified, but degradation observed[2]
Acidic0.1 N HClOvernightNot specified9.4%[9]
Alkaline1 M NaOH24 hours80°CNot specified, but degradation observed[2]
Alkaline0.1 N NaOHOvernightNot specified23.34%[9]
Oxidative3% H₂O₂24 hours80°CComplete degradation[2]
Oxidative3% H₂O₂Not specifiedNot specified3.44%[9]
ThermalDeionized Water24 hours80°CNot specified, but degradation observed[2]
ThermalDry Heat3 hours70°C27.11%[9]
PhotolyticUV Light2 hoursNot specified2.76%[9]

Experimental Protocols

Protocol 1: Extraction of Ivabradine from Human Plasma

This protocol is adapted from a validated bioanalytical method.[8]

Materials:

  • Human plasma samples

  • Ivabradine stock solution

  • Acetonitrile (HPLC grade)

  • Centrifuge capable of 10,000 rpm and 4°C

  • Vortex mixer

  • Vacuum evaporator

  • Reconstitution solvent (mobile phase or a compatible solvent)

Procedure:

  • To 100 µL of plasma sample, add a known amount of internal standard (if used).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully separate the supernatant (the organic layer).

  • Evaporate the organic layer to dryness using a vacuum evaporator at approximately 60°C.

  • Reconstitute the dried residue in a known volume of the reconstitution solvent.

  • The sample is now ready for injection into the HPLC system.

Protocol 2: Stability-Indicating HPLC Method for Ivabradine

This is a representative HPLC method for the analysis of ivabradine and its degradation products.[3][5]

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or equivalent

  • Mobile Phase: Ammonium formate (10 mM, pH 3.0) and acetonitrile in a gradient elution mode.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 286 nm

  • Injection Volume: 20 µL

Visualizations

Caption: A typical workflow for the processing and analysis of plasma samples containing ivabradine.

Ivabradine_Mechanism_of_Action SA_Node Sinoatrial (SA) Node Pacemaker of the Heart HCN_Channel HCN4 Channel (Funny Channel) SA_Node->HCN_Channel If_Current I(f) Current (Na+/K+ inward current) HCN_Channel->If_Current Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Ivabradine Ivabradine Inhibition Inhibition Ivabradine->Inhibition Inhibition->HCN_Channel selectively blocks

Caption: Mechanism of action of ivabradine in the sinoatrial node.

References

Validation & Comparative

Validation of a bioanalytical method for Ivabradine using Ivabradine-d3

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Bioanalytical Method Validation for Ivabradine Using Ivabradine-d3

For researchers and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of a validated bioanalytical method for Ivabradine using its stable isotope-labeled internal standard, Ivabradine-d3, against other analytical alternatives. The focus is on providing robust experimental data and clear protocols to ensure reliable pharmacokinetic and toxicokinetic studies.

Ivabradine's Mechanism of Action

Ivabradine is a heart rate-lowering medication used in the treatment of chronic heart failure and stable angina pectoris.[1] Its therapeutic effect is achieved by selectively inhibiting the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart.[2][3] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for regulating the heart's pacemaker activity.[1][4] By blocking these channels, Ivabradine reduces the pacemaker firing rate, thereby lowering the heart rate without affecting myocardial contractility, blood pressure, or ventricular repolarization.[3][5]

cluster_SA_Node Sinoatrial (SA) Node Cell cluster_DrugAction Drug Intervention HCN HCN Channel (Funny Current - Iƒ) Depolarization Spontaneous Diastolic Depolarization HCN->Depolarization Na+/K+ influx ActionPotential Action Potential Frequency Depolarization->ActionPotential initiates HeartRate Heart Rate ActionPotential->HeartRate determines ReducedAP Reduced Action Potential Frequency ActionPotential->ReducedAP Ivabradine Ivabradine Inhibition Inhibition Ivabradine->Inhibition Inhibition->HCN ReducedHR Reduced Heart Rate ReducedAP->ReducedHR leads to

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

The Gold Standard: LC-MS/MS with Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS), such as Ivabradine-d3 or Ivabradine-d6, is considered the gold standard for quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer, providing the most accurate correction for analytical variability.[7]

Experimental Protocol: Ivabradine Quantification using Ivabradine-d3

This section details a typical LC-MS/MS method for the quantification of Ivabradine in human plasma using Ivabradine-d3 as an internal standard.

1. Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for extracting Ivabradine from plasma samples.[6][8]

  • To 200 µL of human plasma, add the internal standard (Ivabradine-d3).

  • Add a precipitating agent, such as acetonitrile or perchloric acid, to denature and precipitate plasma proteins.[6][9]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: UPLC or HPLC system capable of gradient elution.

  • Column: A reversed-phase C18 or C8 column is commonly used (e.g., Acquity UPLC BEH C18, Aglient Eclipse XDB C8).[11][12]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[10][11][13]

  • Flow Rate: Typically between 0.9 mL/min and 1.0 mL/min.[14][15]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[11]

  • Injection Volume: A small volume, typically 10-20 µL.[16]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12][13]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored are specific precursor-to-product ion pairs for both the analyte and the internal standard.

    • Ivabradine: m/z 469.2 → 177.2[12]

    • Ivabradine-d3: Specific transition for the deuterated standard (e.g., m/z 472.3 → 177.2, though this can vary based on the labeling pattern). A similar transition for Ivabradine-d6 is m/z 644.37 → 130.41.[14]

Plasma Plasma Sample + Ivabradine-d3 (IS) PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Separation Chromatographic Separation (C18) Inject->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection (QqQ) Ionization->Detection Data Data Analysis (Analyte/IS Ratio) Detection->Data

Caption: General workflow for bioanalytical sample preparation and analysis.

Comparative Performance Data

The following tables summarize and compare the performance of the LC-MS/MS method using a deuterated internal standard with alternative methods.

Table 1: Comparison of LC-MS/MS Methods for Ivabradine Quantification

ParameterMethod 1: Ivabradine-d6 ISMethod 2: Non-Isotopic IS (Diazepam)Method 3: UPLC-MS/MS with d3-Ivabradine
Matrix Rat PlasmaHuman Plasma & UrineHuman Plasma
Extraction Protein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid Extraction
Linearity Range 0.1–1.5 ng/mL[14]0.1013–101.3 ng/mL (Plasma)[10]1–500 ng/mL[13]
LLOQ 0.1 ng/mL[14]0.1013 ng/mL[10]1 ng/mL[13]
Intra-day Precision (%CV) 0.048–12.68%[14]<15%[10]<15%[13]
Inter-day Precision (%CV) 0.1–2.66%[14]<15%[10]<15%[13]
Accuracy 99.71–100.3%[14]Within ±15% of nominal80-120%[13]
Run Time 5 min[14]Not specified4.5 min[13]

Table 2: Comparison with Other Analytical Techniques

ParameterRP-HPLC with UV DetectionHPTLC with UV/Fluorescence
Internal Standard Telmisartan[16]Not applicable
Linearity Range 2–16 µg/mL (for bulk drug)[16]50–600 ng/band (UV)[17]
Sensitivity Lower compared to LC-MS/MSLower compared to LC-MS/MS
Selectivity Prone to interference from matrix componentsLower selectivity
Application Primarily for pharmaceutical dosage forms[18][19]Simultaneous determination with other drugs[17]
Bioanalytical LLOQ 500 ng/mL[16]Not typically used for low-level bioanalysis

Discussion of Alternatives

  • Non-Isotopic Internal Standards: While compounds like Diazepam or Telmisartan can be used, they may not perfectly mimic the chromatographic behavior and ionization efficiency of Ivabradine, potentially leading to reduced accuracy and precision compared to a SIL-IS.[10][16] Losartan has also been employed as an internal standard for both plasma and tablet analysis.[20]

  • Alternative Extraction Methods: Solid-Phase Extraction (SPE) offers cleaner extracts than PPT but is more time-consuming and costly.[11] Liquid-Liquid Extraction (LLE) provides good recovery but involves volatile organic solvents.[10][13] The choice depends on the required sensitivity and laboratory workflow.

  • HPLC with UV/Fluorescence Detection: These methods are suitable for analyzing pharmaceutical formulations but generally lack the sensitivity and selectivity required for quantifying the low concentrations of Ivabradine typically found in biological samples after therapeutic dosing.[9][16][21] Their higher limits of quantification (in the µg/mL or high ng/mL range) make them less ideal for pharmacokinetic studies where plasma concentrations can be very low.[16]

Conclusion

The validation of a bioanalytical method is critical for accurate drug quantification. For Ivabradine, LC-MS/MS coupled with a stable isotope-labeled internal standard like Ivabradine-d3 stands out as the most robust, sensitive, and reliable method. It effectively minimizes variability from sample preparation and matrix effects, ensuring high-quality data for pharmacokinetic and other clinical studies. While alternative methods exist, they often compromise on sensitivity and selectivity, making them less suitable for the rigorous demands of bioanalysis in drug development.

References

A Researcher's Guide to Internal Standards for Ivabradine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance for Accurate and Reliable Bioanalysis

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ivabradine, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of commonly employed internal standards for the quantification of Ivabradine, supported by experimental data from published literature. We will delve into a comparative analysis of a deuterated internal standard (Ivabradine-d3), and three structurally analogous internal standards: Losartan, Telmisartan, and Diazepam.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. The choice between a stable isotope-labeled (SIL) internal standard and a structural analog depends on various factors, including the analytical technique employed, matrix complexity, and cost considerations.

Stable isotope-labeled internal standards, such as deuterated Ivabradine, are often considered the "gold standard" for mass spectrometry-based assays due to their high degree of chemical and physical similarity to the analyte. Structural analogs, while more cost-effective, may exhibit different extraction efficiencies and chromatographic behaviors, potentially impacting data accuracy.

The following tables summarize the quantitative performance of different internal standards for Ivabradine quantification based on data from validated bioanalytical methods.

Table 1: Quantitative Comparison of Internal Standards for Ivabradine Quantification in Human Plasma
Internal StandardAnalytical MethodLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)
Ivabradine-d3 UPLC-MS/MS1 - 50080 - 120< 15Not ReportedClose to 1 (Normalized)
Losartan potassium HPLC-DAD25 - 300093.2 - 99.5Intra-day: 1.14 - 6.32, Inter-day: 5.21 - 10.6092.81 - 98.9795
Telmisartan RP-HPLC500 - 3500Within acceptance criteria< 2Consistent and reproducibleNot Reported
Diazepam LC-MS/MS0.1013 – 101.3Within acceptance limits (<15% RSD)Within acceptance limits (<15% RSD)Not ReportedNot Reported

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of Ivabradine using the discussed internal standards.

Method 1: Ivabradine Quantification using Deuterated Ivabradine (Ivabradine-d3) as Internal Standard

This method utilizes a rapid and sensitive UPLC-MS/MS assay for the simultaneous analysis of Ivabradine and other cardiovascular drugs in human plasma.

  • Sample Preparation: A single liquid-liquid extraction step is performed on 200µL of human plasma using ethyl acetate.[1]

  • Chromatographic Conditions: [1]

    • Instrument: UPLC-MS/MS system.

    • Column: 50-mm long BEH C18 column.

    • Mobile Phase: Gradient elution with a mixture of water and methanol, each containing 2mM ammonium acetate.

    • Flow Rate: Not specified.

    • Run Time: 4.5 minutes.

  • Mass Spectrometric Conditions: [1]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Selected-reaction monitoring (SRM) of characteristic product ions from the collision-induced dissociation of unlabeled and deuterium-labeled drugs.

Method 2: Ivabradine Quantification using Losartan potassium as Internal Standard

This RP-HPLC method with DAD detection is suitable for the quantification of Ivabradine in both plasma and pharmaceutical tablets.[2]

  • Sample Preparation: Liquid-liquid extraction is performed using acetonitrile.[2]

  • Chromatographic Conditions: [2]

    • Instrument: Agilent 1200 series HPLC system with a DAD detector.

    • Column: Agilent C-18 (5µm, 25cm x 4.6mm).

    • Mobile Phase: Isocratic mobile phase consisting of HPLC grade methanol and water (60:40 v/v) adjusted to pH 6.8 with orthophosphoric acid.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 286nm.

Method 3: Ivabradine Quantification using Telmisartan as Internal Standard

This RP-HPLC method is designed for the estimation of Ivabradine in bulk and pharmaceutical dosage forms, as well as in biological samples.[3]

  • Sample Preparation: Liquid-liquid extraction.[3]

  • Chromatographic Conditions: [3]

    • Instrument: HPLC system.

    • Column: Waters 125A (10 µ, 300 × 3.9 mm) C18 column.

    • Mobile Phase: Isocratic mobile phase of acetonitrile and ammonium acetate buffer pH 7.8 (60:40% vol/vol).

    • Flow Rate: Not specified.

    • Injection Volume: 20 µL.

    • Run Time: 15 minutes.

  • Detection: UV detection (wavelength not specified for the HPLC method).

Method 4: Ivabradine Quantification using Diazepam as Internal Standard

This LC-MS/MS assay is designed for the simultaneous quantification of Ivabradine and its active metabolite, N-desmethylivabradine, in human plasma and urine.[4]

  • Sample Preparation: A single liquid-liquid extraction from plasma or urine samples.[4]

  • Chromatographic Conditions: [4]

    • Instrument: LC-MS/MS system.

    • Column: Diamonsil C18 column (150 mm×4.6 mm, 5 μm).

    • Mobile Phase: A mixture of methanol and aqueous 5 mM ammonium acetate buffer containing 0.2% formic acid (80:20, v/v).

  • Mass Spectrometric Conditions: [4]

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Methodologies and Mechanisms

To further aid in the understanding of the experimental workflows and the biological context of Ivabradine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC / UPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification

General experimental workflow for Ivabradine quantification.

ivabradine_moa SA_Node Sinoatrial (SA) Node HCN_Channel HCN4 Channel ('Funny' Channel) If_Current Funny Current (If) (Na+ and K+ influx) HCN_Channel->If_Current generates Diastolic_Depolarization Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization causes Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN_Channel selectively inhibits

Simplified signaling pathway of Ivabradine's mechanism of action.

Conclusion

The selection of an internal standard is a pivotal decision in the development of a robust and reliable bioanalytical method for Ivabradine quantification.

  • Deuterated Ivabradine (e.g., Ivabradine-d3) stands out as the superior choice for LC-MS/MS applications, offering the best performance in terms of accuracy and precision by effectively compensating for matrix effects and variability in sample processing.[1]

  • Losartan potassium has demonstrated excellent performance in an HPLC-DAD method, with comprehensive validation data supporting its use as a reliable and cost-effective alternative, particularly when mass spectrometry is not available.[2]

  • Telmisartan is another viable structural analog for HPLC-based methods, showing good linearity, precision, and accuracy.[3]

  • Diazepam has been successfully employed in an LC-MS/MS method; however, more detailed public data on its validation for Ivabradine quantification would be beneficial for a direct comparison.[4]

Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the available instrumentation, and a thorough method validation to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ivabradine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different bioanalytical methods for the quantitative determination of Ivabradine in biological matrices. The focus is on the cross-validation of these methods to ensure consistency and reliability of results across different analytical techniques. This document is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Experimental Workflow for Bioanalytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods for Ivabradine analysis.

Bioanalytical Method Cross-Validation Workflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_validation Cross-Validation A1 Sample Preparation A (e.g., Protein Precipitation) A2 Chromatographic Separation A A1->A2 A3 Detection A (UV) A2->A3 B1 Sample Preparation B (e.g., Liquid-Liquid Extraction) B2 Chromatographic Separation B B1->B2 B3 Detection B (MS/MS) B2->B3 V1 Prepare Spiked Plasma Samples (QC Low, Mid, High) V2 Analyze Samples with Method A V1->V2 V3 Analyze the Same Samples with Method B V1->V3 V4 Compare Results (Statistical Analysis) V2->V4 V3->V4 end_node End V4->end_node start Start start->V1

Caption: Workflow for the cross-validation of two bioanalytical methods.

Comparison of Bioanalytical Methods for Ivabradine

Several analytical techniques have been developed and validated for the quantification of Ivabradine in biological matrices, primarily plasma. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS methods are generally more sensitive and selective.[2]

Quantitative Data Summary

The following table summarizes the key validation parameters of different bioanalytical methods for Ivabradine analysis.

ParameterMethod 1: RP-HPLCMethod 2: UPLC-MS/MSMethod 3: LC-MS/MS
Linearity Range 30-210 μg/mL[3]1-500 ng/mL[4]0.49-49.30 ng/mL[2]
Correlation Coefficient (r²) > 0.999[3]> 0.99[4]Not specified, but linear response reported[2]
Lower Limit of Quantification (LLOQ) 30 μg/mL[3]1 ng/mL[4]0.49 ng/mL[2]
Accuracy (%) 98.55 - 99.00[3]Within 80-120%Not explicitly stated, but method was validated[2]
Precision (% RSD) < 2.0[3]< 15[4]Not explicitly stated, but method was validated[2]
Internal Standard Not specified[3]d3-ivabradine[4]Not specified in abstract[2]
Biological Matrix Not specified (likely for formulation)[3]Human Plasma[4]Human Plasma[2]

Detailed Experimental Protocols

Below are detailed methodologies for two distinct bioanalytical methods for Ivabradine analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of Ivabradine in pharmaceutical formulations and can be adapted for bioanalytical purposes, though with potentially higher limits of quantification compared to LC-MS/MS.[3]

  • Sample Preparation:

    • For analysis of tablets, a stock solution of ivabradine hydrochloride (1 mg/ml) is prepared in HPLC grade water.[3]

    • Serial dilutions are made from the stock solution to prepare calibration standards in the range of 30-210 μg/ml.[3]

    • For biological samples, a suitable extraction method such as protein precipitation or liquid-liquid extraction would be required, followed by reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: SS Wakosil C18AR, 250×4.6 mm, 5 μm.[3]

    • Mobile Phase: A mixture of methanol and 25 mM phosphate buffer (60:40 v/v), with the pH adjusted to 6.5 using orthophosphoric acid.[3]

    • Flow Rate: 0.8 ml/min.[3]

    • Detection: UV detection at 285 nm.[3]

    • Injection Volume: 10 μl.[3]

    • Retention Time: Approximately 6.55 minutes.[3]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of Ivabradine in human plasma and is well-suited for clinical trial samples.[4]

  • Sample Preparation:

    • 200μL of human plasma is used for the analysis.[4]

    • A single liquid-liquid extraction step is performed using ethyl acetate.[4]

    • Deuterium-labeled Ivabradine (d3-ivabradine) is used as the internal standard.[4]

  • Chromatographic Conditions:

    • Column: 50-mm long BEH C18 column.[4]

    • Mobile Phase: A gradient elution using a mixture of water and methanol, each containing 2mM ammonium acetate.[4]

    • Run Time: 4.5 minutes.[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[4]

    • Detection Mode: Selected-reaction monitoring (SRM).[4]

    • Collision Gas: Argon.[4]

    • Characteristic product ions resulting from collision-induced dissociation of both the unlabeled drug and the deuterium-labeled internal standard are used for quantification.[4]

Conclusion

The choice of a bioanalytical method for Ivabradine analysis depends on the specific requirements of the study. RP-HPLC with UV detection is a simpler and more accessible technique, suitable for higher concentration ranges, such as in pharmaceutical dosage forms.[3] For clinical and pharmacokinetic studies where low concentrations of Ivabradine in biological matrices need to be accurately measured, UPLC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[2][4]

Cross-validation of these methods, where a subset of samples is analyzed by both techniques, is crucial to ensure that the data generated across different platforms are reliable and comparable. The presented data and protocols provide a foundation for researchers to select and validate the most appropriate method for their needs.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Ivabradine-d3 Hydrochloride and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ivabradine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, internal standards are indispensable for correcting analytical variability. This guide provides an objective, data-driven comparison between the use of a deuterated internal standard, specifically Ivabradine-d3 Hydrochloride, and non-deuterated (structural analog) internal standards for the bioanalysis of Ivabradine.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] In these standards, one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle mass modification allows the internal standard to be differentiated from the analyte by the mass spectrometer while maintaining nearly identical chemical and physical properties.[1] Conversely, non-deuterated internal standards are structurally similar but chemically distinct molecules from the analyte. While they can compensate for some analytical variability, their differing properties can lead to less accurate and precise results, particularly in complex biological matrices.[2]

Performance Under the Microscope: A Data-Driven Comparison

The superiority of a deuterated internal standard is evident when examining key validation parameters from bioanalytical method validation studies. The following tables summarize the performance of an LC-MS/MS method for Ivabradine using a deuterated internal standard (Ivabradine-d6) versus a method employing a non-deuterated internal standard (diazepam).

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards for Ivabradine Analysis

Performance MetricDeuterated Internal Standard (Ivabradine-d6)Non-Deuterated Internal Standard (Diazepam)
Linearity Range 0.1 - 1.5 ng/mL0.1013 - 101.3 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (% Recovery) 99.71 - 100.3%Within ± 15% of nominal values
Precision (% RSD) 0.048 - 12.68% (Intra-day) 0.1 - 2.66% (Inter-day)Within 15%

Data for the deuterated internal standard is adapted from a study on the simultaneous quantification of Ivabradine and Metoprolol.[3] Data for the non-deuterated internal standard is from a study on the simultaneous quantification of Ivabradine and its metabolite.[4]

The data clearly indicates that the method utilizing the deuterated internal standard demonstrates excellent accuracy and precision over its linear range. While the non-deuterated internal standard method also meets regulatory acceptance criteria, the use of a deuterated standard generally provides tighter control over variability.

The Critical Role of Matrix Effect Compensation

A key advantage of deuterated internal standards is their ability to more effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components in the biological sample. Since a deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, leading to a more accurate quantification. Structural analogs, due to differences in their chemical properties, may elute at different retention times and experience different degrees of ion suppression or enhancement, leading to biased results.

Experimental Protocols

Method 1: LC-MS/MS Analysis of Ivabradine with a Deuterated Internal Standard (Ivabradine-d6)

This protocol is based on the method described by Munnangi et al. (2022) for the analysis of Ivabradine in rat plasma.[3]

1. Sample Preparation:

  • To 100 µL of rat plasma, add 10 µL of the internal standard working solution (Ivabradine-d6).

  • Precipitate proteins by adding 1 mL of acetonitrile.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Waters, X-Bridge-C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile and water (containing 0.1% orthophosphoric acid) in a 30:70 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Run Time: 5 minutes

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ivabradine: m/z 638.14 → 124.22

    • Ivabradine-d6: m/z 644.37 → 130.41

Method 2: LC-MS/MS Analysis of Ivabradine with a Non-Deuterated Internal Standard (Diazepam)

This protocol is based on the method described by Ding et al. for the analysis of Ivabradine in human plasma and urine.[4]

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of the internal standard working solution (diazepam).

  • Add 50 µL of 1 M NaOH and 1 mL of ethyl acetate.

  • Vortex for 3 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 5 mM ammonium acetate buffer (containing 0.2% formic acid) in an 80:20 v/v ratio

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ivabradine: m/z 469.3 → 177.2

    • Diazepam: m/z 285.2 → 193.1

Visualizing the Workflow

cluster_Deuterated Deuterated IS Workflow cluster_NonDeuterated Non-Deuterated IS Workflow D_Start Plasma Sample (100 µL) D_IS Add Ivabradine-d6 IS D_Start->D_IS D_Precip Protein Precipitation (Acetonitrile) D_IS->D_Precip D_Vortex Vortex & Centrifuge D_Precip->D_Vortex D_Evap Evaporate Supernatant D_Vortex->D_Evap D_Recon Reconstitute in Mobile Phase D_Evap->D_Recon D_Inject Inject into LC-MS/MS D_Recon->D_Inject N_Start Plasma Sample (200 µL) N_IS Add Diazepam IS N_Start->N_IS N_LLE Liquid-Liquid Extraction (Ethyl Acetate) N_IS->N_LLE N_Vortex Vortex & Centrifuge N_LLE->N_Vortex N_Evap Evaporate Organic Layer N_Vortex->N_Evap N_Recon Reconstitute in Mobile Phase N_Evap->N_Recon N_Inject Inject into LC-MS/MS N_Recon->N_Inject

Caption: Comparative sample preparation workflows for deuterated and non-deuterated IS.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While both approaches can yield methods that meet regulatory requirements, the use of a deuterated internal standard like this compound is the gold standard for quantitative analysis in mass spectrometry.[1] The near-identical physicochemical properties of a deuterated internal standard to the analyte provide superior compensation for matrix effects and other analytical variabilities, resulting in enhanced accuracy and precision. For researchers seeking the highest level of confidence in their bioanalytical data for Ivabradine, the use of a deuterated internal standard is strongly recommended.

References

Inter-laboratory Validation of Ivabradine Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of Ivabradine, a medication used for the symptomatic management of stable angina pectoris and heart failure.[1][2] The data presented is compiled from multiple independent validation studies, offering a comprehensive overview of assay performance across different laboratories and methodologies. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Quantitative Performance of Ivabradine Quantification Assays

The following tables summarize the validation parameters for different analytical techniques used to quantify Ivabradine in various matrices. The key performance indicators include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)MatrixReference
4.2 - 31.6Within ICH guidelines< 2% (Intra-day & Inter-day)0.060.2Solid Dosage Form[2]
10 - 5098 - 102%< 2%0.00360.0109Tablets[3]
30 - 21098.55 - 99.00%< 2% (Intra-day & Inter-day)Not ReportedNot ReportedTablets[4][5]
2 - 16Within ICH guidelinesNot ReportedNot ReportedNot ReportedPure and Formulation[6]
2 - 10Not ReportedWithin acceptance criteriaNot ReportedNot ReportedSynthetic Mixture[7]
20 - 8099.48%< 2%2.477.48Bulk and Formulation[8]
80 - 120Not ReportedNot ReportedNot ReportedNot ReportedNot Specified[9]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods

Linearity Range (ng/mL)Accuracy (% Bias)Precision (%RSD)LOQ (ng/mL)MatrixReference
1 - 500Within ±20%< 15%1Human Plasma[10]
0.1 - 1.599.71 - 100.3%0.048 - 12.68% (Intra-day & Inter-day)Not ReportedRat Plasma[11]
0.49 - 49.30Not ReportedNot ReportedNot ReportedHuman Plasma[12]
0.1013 - 101.3Within ±15%< 15%Not ReportedHuman Plasma[13]
10.13 - 6078Within ±15%< 15%Not ReportedHuman Urine[13]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods

Linearity Range (ng/band)Accuracy (% Recovery)Precision (%RSD)LOD (ng/band)LOQ (ng/band)Detection ModeReference
50.0 - 600.0Within ICH guidelinesWithin ICH guidelinesNot ReportedNot ReportedUV Absorbance[14]
18.0 - 400.0Within ICH guidelinesWithin ICH guidelinesNot ReportedNot ReportedFluorescence[14]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

RP-HPLC Method for Solid Dosage Form
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of water and acetonitrile (50:50 v/v).

  • Detection: UV detection at 286 nm.

  • Sample Preparation: Tablet powder equivalent to a specific amount of Ivabradine HCl is dissolved in the mobile phase, sonicated, and filtered through a 0.45µm filter.[2]

UPLC-MS/MS Method for Human Plasma
  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: BEH C18 (50 mm long).

  • Mobile Phase: Gradient elution with a mixture of water and methanol, each containing 2mM ammonium acetate.

  • Sample Preparation: 200µL of human plasma undergoes a single liquid-liquid extraction step with ethyl acetate. Deuterium-labeled Ivabradine (d3-ivabradine) is used as an internal standard.[10]

  • Detection: Mass spectrometer operated in positive electrospray ionization (ESI+) mode, with quantification in the selected-reaction monitoring (SRM) mode.[10]

HPTLC Method with UV and Fluorescence Detection
  • Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner capable of UV absorbance and fluorescence detection.

  • Stationary Phase: TLC silica 60 F254 plates for UV absorbance and non-fluorescent TLC silica gel 60 plates for fluorescence mode.

  • Mobile Phase: Chloroform: methanol: formic acid: ammonia (8.5:1.5:0.2:0.1, v/v/v/v).[14]

  • Detection:

    • UV Absorbance Mode: Densitometric analysis at 275 nm.[14]

    • Fluorescence Mode: Excitation at 260 nm with an optical filter K320.[14]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described Ivabradine quantification assays.

cluster_0 RP-HPLC Workflow prep Sample Preparation (Tablet Powder Dissolution) sonicate Sonication prep->sonicate filter Filtration (0.45µm) sonicate->filter inject HPLC Injection filter->inject separate Chromatographic Separation (Inertsil ODS-3V Column) inject->separate detect UV Detection (286 nm) separate->detect quantify Quantification detect->quantify

Caption: RP-HPLC workflow for Ivabradine quantification in solid dosage forms.

cluster_1 UPLC-MS/MS Workflow plasma Human Plasma Sample (200µL) is_spike Spike Internal Standard (d3-Ivabradine) plasma->is_spike lle Liquid-Liquid Extraction (Ethyl Acetate) is_spike->lle inject UPLC Injection lle->inject separate Chromatographic Separation (BEH C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (SRM) ionize->detect quantify Quantification detect->quantify

Caption: UPLC-MS/MS workflow for Ivabradine quantification in human plasma.

cluster_2 HPTLC Workflow spot Sample Spotting on TLC Plate develop Chromatogram Development (Mobile Phase Chamber) spot->develop dry Plate Drying develop->dry scan Densitometric Scanning dry->scan detect_uv UV Detection (275 nm) scan->detect_uv detect_fl Fluorescence Detection (Ex: 260 nm) scan->detect_fl quantify Quantification detect_uv->quantify detect_fl->quantify

Caption: HPTLC workflow for Ivabradine quantification with dual detection modes.

References

A Comparative Guide to the Linearity, Accuracy, and Precision of Ivabradine Analytical Methods: Highlighting Ivabradine-d3 Based Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and precise quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for Ivabradine, with a special focus on the performance of methods utilizing its deuterated internal standard, Ivabradine-d3. The linearity, accuracy, and precision of these methods are benchmarked against other analytical techniques, supported by experimental data to inform the selection of the most suitable assay for specific research needs.

Performance Metrics: A Side-by-Side Comparison

The following tables summarize the key performance characteristics of various analytical methods for Ivabradine, offering a clear comparison between techniques employing Ivabradine-d3 and those using other internal standards or alternative analytical approaches.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. An ideal method exhibits a high correlation coefficient (r²), indicating a strong linear relationship.

Analytical MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r or r²)
UPLC-MS/MS Ivabradine-d3 Human Plasma1 - 500 ng/mL> 0.99[1]
LC-MS/MS Ivabradine-d3 (SIL) Human Plasma0.100 - 60.0 ng/mLLinear[2][3]
LC-MS/MSDiazepamHuman Plasma0.1013 - 101.3 ng/mL≥ 0.99[4]
LC-MS/MSUnspecified AnalogueHuman Plasma0.5 - 100 ng/mLLinear[5]
RP-HPLCLosartan PotassiumPlasma & Tablets0.025 - 3 µg/mL0.997 - 0.999[6]
RP-HPLCTelmisartanNot Specified2 - 16 µg/mL0.9997[7]
RP-HPLCNoneTablets30 - 210 µg/mL0.9998[8][9]
RP-HPLCNoneBulk and Formulation40 - 80 µg/mL0.9974[10]
RP-HPLCNoneSolid Dosage Form4.2 - 31.6 µg/mL≥ 0.999[11]
RP-HPLCNoneTablets10 - 50 µg/mL> 0.999[12]
UV-Vis SpectroscopyFerric phenanthrolineBulk and Dosage Forms2 - 8 µg/mL0.9996[13]
RP-HPLCNoneSR Tablet70 - 130% of target0.999[14]
RP-HPLCNoneTablet Dosage Forms50 - 150% of target1[15]
LC-MS/MSNot SpecifiedRat Plasma0.1 - 1.5 ng/mLNot Specified[16]
Accuracy

Accuracy reflects the closeness of the measured value to the true value, often expressed as a percentage of recovery.

Analytical MethodInternal StandardMatrixConcentration LevelsAccuracy (% Recovery)
UPLC-MS/MS Ivabradine-d3 Human PlasmaNot Specified80 - 120%[1]
LC-MS/MS Ivabradine-d3 (SIL) Human PlasmaNot SpecifiedWithin acceptable limits[2][3]
LC-MS/MSDiazepamHuman PlasmaLow, Medium, High QCWithin 15% of nominal values[4]
LC-MS/MSUnspecified AnalogueHuman PlasmaLow, Medium, HighWithin acceptable limits[5]
RP-HPLCLosartan PotassiumPlasma30, 1000, 2500 ng/mLWithin ±20%[6]
RP-HPLCNoneSolid Oral Dosage FormThree Levels99.03%[17]
RP-HPLCNoneTabletsNot Specified99.00% (Ivabrad), 98.55% (Inapure)[8][9]
UV-Vis SpectroscopyFerric phenanthrolineBulk and Dosage FormsNot Specified97 - 102%[13]
RP-HPLCNoneTablet Dosage FormsNot Specified100.37%[15]
LC-MS/MSNot SpecifiedRat PlasmaNot Specified99.71 - 100.3%[16]
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (% RSD).

Analytical MethodInternal StandardMatrixPrecision Type% RSD
UPLC-MS/MS Ivabradine-d3 Human PlasmaNot Specified< 15%[1]
LC-MS/MS Ivabradine-d3 (SIL) Human PlasmaIntra- and Inter-dayWithin acceptable limits[2][3]
LC-MS/MSDiazepamHuman PlasmaIntra- and Inter-day< 15%[4]
LC-MS/MSUnspecified AnalogueHuman PlasmaNot SpecifiedWithin acceptable limits[5]
RP-HPLCLosartan PotassiumPlasmaNot Specified≤ 10%[6]
RP-HPLCNoneSolid Oral Dosage FormMethod Precision0.48%[17]
RP-HPLCNoneTabletsIntra- and Inter-day< 2%[8][9]
UV-Vis SpectroscopyFerric phenanthrolineBulk and Dosage FormsNot Specified< 2%[13]
RP-HPLCNoneTablet Dosage FormsNot Specified< 2%[15]
LC-MS/MSNot SpecifiedRat PlasmaIntra- and Inter-day0.048 - 12.68%[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for key experiments.

UPLC-MS/MS Method with Ivabradine-d3
  • Sample Preparation: A 200 µL human plasma sample is subjected to a single liquid-liquid extraction step using ethyl acetate. Deuterium-labeled Ivabradine-d3 is added as the internal standard prior to extraction.[1]

  • Chromatographic Separation: Separation is achieved on a BEH C18 column (50 mm length) with gradient elution. The mobile phase consists of a mixture of water and methanol, each containing 2 mM ammonium acetate. The total run time is 4.5 minutes.[1]

  • Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Quantification is performed in the selected-reaction monitoring (SRM) mode, using characteristic product ions resulting from collision-induced dissociation of the unlabeled drug and the deuterium-labeled internal standard.[1]

LC-MS/MS Method with Diazepam Internal Standard
  • Sample Preparation: Analytes are extracted from plasma and urine samples using a single liquid-liquid extraction. Diazepam is utilized as the internal standard.[4]

  • Chromatographic Separation: A Diamonsil C18 column (150 mm x 4.6 mm, 5 µm) is used for chromatographic separation. The mobile phase is a mixture of methanol and aqueous 5 mM ammonium acetate buffer containing 0.2% formic acid (80:20, v/v).[4]

  • Mass Spectrometric Detection: The instrument is operated in the positive ion mode, and quantification is achieved by multiple reaction monitoring (MRM).[4]

RP-HPLC Method with UV Detection
  • Sample Preparation: For solid dosage forms, tablets are crushed, and the powder equivalent to a specific dose is dissolved in a suitable solvent, followed by sonication and filtration.

  • Chromatographic Separation: A C18 column is commonly used. For instance, a Wakosil C18AR column (250×4.6 mm, 5 μm) with a mobile phase of methanol and 25 mM phosphate buffer (60:40 v/v), adjusted to pH 6.5, at a flow rate of 0.8 ml/min.[9]

  • Detection: UV detection is typically performed at the maximum absorbance wavelength of Ivabradine, which is around 285-287 nm.[7][9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Ivabradine using a deuterated internal standard and LC-MS/MS analysis.

Ivabradine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Ivabradine-d3 (IS) plasma_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into UPLC/LC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Quantification using IS detection->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for Ivabradine quantification using a deuterated internal standard.

References

Comparative Analysis of Internal Standards for Ivabradine Bioanalysis: Recovery and Matrix Effect Evaluation of Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of internal standards is paramount in the development of robust and reliable bioanalytical methods. This guide provides a comparative assessment of Ivabradine-d3 Hydrochloride and alternative internal standards for the quantification of Ivabradine in biological matrices. The focus is on two key performance metrics: recovery and matrix effect, with supporting experimental data and detailed protocols to aid researchers in method development and validation.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard (IS) is crucial for correcting the variability associated with sample preparation and instrumental analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction and ionization. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" due to their close physicochemical similarity to the analyte.

This guide delves into the experimental evaluation of this compound's performance, contrasting it with other commonly used non-isotopic internal standards like Diazepam and Losartan.

Data Presentation: Recovery and Matrix Effect Comparison

The following table summarizes the recovery and matrix effect data for this compound and two alternative internal standards, compiled from various bioanalytical method validation studies.

Internal StandardAnalyte Concentration (ng/mL)Mean Recovery (%)[1]Matrix Factor[1]Ion Suppression/Enhancement
This compound Low QC, High QCNot explicitly quantified, but IS-normalized matrix factor close to 1 indicates effective compensation[2]~1.0[2]Minimal to None
Diazepam 20087.61[3]0.8971[3]Ion Suppression
Losartan 10 - 3000Best recovery with 2mL acetonitrile[1]0.95[1]Minimal Ion Suppression

QC: Quality Control

Experimental Protocols

Detailed methodologies for assessing recovery and matrix effect are crucial for reproducing and comparing results.

Recovery Evaluation

The recovery of an analyte and the internal standard from the biological matrix is determined by comparing the analytical response of extracted samples to that of unextracted standards.

Protocol:

  • Prepare two sets of samples:

    • Set A (Extracted Samples): Spike blank biological matrix (e.g., plasma) with the analyte and the internal standard at three concentration levels (low, medium, and high). Process these samples through the entire extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Set B (Unextracted Standards): Spike the post-extraction supernatant of blank biological matrix with the analyte and the internal standard at the same three concentration levels.

  • Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculate the percentage recovery using the following formula:

    % Recovery = (Mean peak area of Set A / Mean peak area of Set B) x 100

Matrix Effect Evaluation

The matrix effect is assessed by comparing the response of an analyte in the presence of matrix components with the response of the analyte in a neat solution.

Protocol:

  • Prepare two sets of samples:

    • Set 1 (Analyte in Post-Extraction Matrix): Extract blank biological matrix from multiple sources. Spike the resulting extracts with the analyte and internal standard at low and high concentration levels.

    • Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase at the same low and high concentrations.

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard separately:

    Matrix Factor = (Peak response in the presence of matrix (Set 1) / Peak response in neat solution (Set 2))

  • Calculate the Internal Standard-Normalized Matrix Factor:

    IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

    An IS-normalized matrix factor close to 1 indicates that the internal standard effectively compensates for the matrix effect[2]. A value < 1 suggests ion suppression, while a value > 1 indicates ion enhancement.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a conceptual comparison of the internal standards.

Experimental Workflow for Recovery and Matrix Effect Evaluation cluster_recovery Recovery Assessment cluster_matrix Matrix Effect Assessment prep_a Set A: Spike Blank Matrix with Analyte/IS (Pre-Extraction) extract_a Perform Extraction prep_a->extract_a analyze_a LC-MS/MS Analysis extract_a->analyze_a calc_rec Calculate % Recovery (Peak Area A / Peak Area B) * 100 analyze_a->calc_rec prep_b Set B: Spike Extracted Blank Matrix with Analyte/IS (Post-Extraction) analyze_b LC-MS/MS Analysis prep_b->analyze_b analyze_b->calc_rec extract_blank Extract Blank Matrix (Multiple Sources) spike_matrix Set 1: Spike Post-Extraction Matrix with Analyte/IS extract_blank->spike_matrix analyze_matrix LC-MS/MS Analysis spike_matrix->analyze_matrix calc_mf Calculate Matrix Factor (Peak Area Set 1 / Peak Area Set 2) analyze_matrix->calc_mf prep_neat Set 2: Prepare Analyte/IS in Neat Solution analyze_neat LC-MS/MS Analysis prep_neat->analyze_neat analyze_neat->calc_mf Comparison of Internal Standard Performance cluster_ideal Ideal Performance (Ivabradine-d3 HCl) cluster_alternative Alternative Performance (e.g., Diazepam) cluster_better_alt Better Alternative (e.g., Losartan) iva_d3 Ivabradine-d3 HCl rec_d3 High & Consistent Recovery iva_d3->rec_d3 me_d3 Matrix Factor ≈ 1 (Effective Compensation) iva_d3->me_d3 diazepam Diazepam rec_dia Variable Recovery diazepam->rec_dia me_dia Matrix Factor < 1 (Ion Suppression) diazepam->me_dia losartan Losartan rec_los Good Recovery losartan->rec_los me_los Matrix Factor close to 1 (Minimal Suppression) losartan->me_los

References

Navigating Ivabradine Stability: A Comparative Guide to Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a critical aspect of pharmaceutical development. This guide provides a comprehensive comparison of validated stability-indicating assay methods for Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection and implementation of the most appropriate analytical techniques.

Ivabradine's stability profile has been extensively investigated using various analytical methods, primarily focusing on high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC). These techniques are crucial for separating and quantifying the intact drug from its degradation products, which can form under various stress conditions.

Comparison of Stability-Indicating Methods

The choice of an analytical method for a stability-indicating assay depends on several factors, including sensitivity, selectivity, speed, and the specific requirements of the study. Below is a comparison of the most common methods used for Ivabradine.

MethodPrincipleAdvantagesDisadvantagesReference
HPLC Separation based on partitioning between a stationary and mobile phase.High resolution, good sensitivity and precision, widely available.Longer run times compared to UPLC, higher solvent consumption.[1][2][3][4][5][6][7][8][9][10]
UPLC Similar to HPLC but uses smaller particle size columns, leading to higher resolution and speed.Faster analysis, higher throughput, lower solvent consumption.Higher backpressure requires specialized equipment.[11]
HPTLC Separation on a thin layer of adsorbent material.Simple, cost-effective, high sample throughput.Lower resolution and sensitivity compared to HPLC/UPLC.[12][13][14][15]

Forced Degradation Studies: Unveiling Ivabradine's Vulnerabilities

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop a stability-indicating method. Ivabradine has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent/ConditionObserved DegradationReference
Acidic Hydrolysis 2M HCl, 1N HCl, H2SO4Significant degradation observed.[2][3][5][6][8][9][12][16][17] Different degradation behavior was noted between HCl and H2SO4 hydrolysis.[3][2][3][5][6][8][9][12][16][17]
Alkaline Hydrolysis 1M NaOH, 0.1N NaOHSignificant degradation observed.[2][3][5][6][9][12][16][17][2][3][5][6][9][12][16][17]
Oxidative Degradation 3% H2O2, 7.5% H2O2, 15% H2O2Complete degradation was observed in some studies.[2][16] Formation of two diastereomeric N-oxide impurities is a major degradation pathway.[1][1][2][6][8][9][12][16]
Thermal Degradation 80°C for 24 hoursDegradation observed.[2][6][9][16][2][6][9][16]
Photolytic Degradation UV lightDegradation observed.[2][5][6][8][9][16][2][5][6][8][9][16]

Validation Parameters: A Quantitative Comparison

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following table summarizes key validation parameters from various published stability-indicating methods for Ivabradine.

MethodLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Reference
HPLC5-30---[6]
HPLC10-500.00360.0109-[7]
HPLC2-16---[18]
HPLC4.2-31.60.060.2-[8]
HPLC40-801.33.95-[9]
HPLC30-210--98.55 - 99.00[10]
HPTLC0.4-2 (ng/band)20.73 (ng/band)62.83 (ng/band)-[12]
HPTLC1200-2800 (ng/band)255.86 (ng/band)775.33 (ng/band)-[13]

Experimental Protocols

Representative HPLC Method

This protocol is a synthesis of common practices found in the literature for the stability-indicating analysis of Ivabradine.

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Ivabradine hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Tablet Sample Preparation: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific dose of Ivabradine into a volumetric flask. Add a suitable solvent, sonicate to ensure complete dissolution, and filter the solution. Further dilute as necessary to fall within the calibration range.[12]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol) is typical.[4][7][9][10] The pH of the aqueous phase is often adjusted.

  • Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[4][7][9]

  • Detection Wavelength: Detection is typically performed at or near the UV absorbance maximum of Ivabradine, which is around 286-287 nm.[3][6][12]

  • Injection Volume: A standard injection volume of 20 µL is common.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug solution with 1N HCl and reflux at 60-80°C for a specified period (e.g., 30 minutes to 24 hours).[2][5][12][16]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1N or 1M NaOH at room temperature or elevated temperature for a set duration.[2][12][16]

  • Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room temperature overnight.[12]

  • Thermal Degradation: Keep the drug solution in a hot air oven at a specific temperature (e.g., 80°C) for 24 hours.[2][16]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined period.[5]

After exposure to the stress conditions, the solutions are appropriately diluted and analyzed by the validated HPLC method.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a stability-indicating assay validation of Ivabradine.

Stability_Indicating_Assay_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analytical Method cluster_validation Method Validation cluster_results Results & Reporting A Standard & Sample Preparation G HPLC / UPLC / HPTLC Analysis A->G B Acid Hydrolysis B->G C Alkaline Hydrolysis C->G D Oxidative Stress D->G E Thermal Stress E->G F Photolytic Stress F->G H Specificity G->H I Linearity & Range G->I J Accuracy & Precision G->J K LOD & LOQ G->K L Robustness G->L M Data Analysis H->M I->M J->M K->M L->M N Stability Profile Determination M->N

Caption: Workflow for Ivabradine Stability-Indicating Assay Validation.

This guide provides a foundational understanding of the analytical methodologies employed in the stability testing of Ivabradine. For detailed experimental conditions and specific validation data, researchers are encouraged to consult the cited literature. The selection of an appropriate method will ultimately depend on the specific analytical needs and available resources.

References

Comparison of different extraction methods for Ivabradine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ivabradine, a crucial medication for managing stable angina and chronic heart failure, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The initial and most critical step in the bioanalytical workflow is the efficient extraction of the analyte from complex sample matrices like plasma. This guide provides a detailed comparison of the three most common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their analytical needs.

At a Glance: Performance Comparison of Ivabradine Extraction Methods

The selection of an extraction method is a trade-off between recovery, purity, speed, and cost. The following table summarizes the key performance metrics for each technique based on published data.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Partitioning of analyte between two immiscible liquid phases.Selective adsorption of analyte onto a solid sorbent followed by elution.Removal of proteins by inducing their precipitation with a solvent or acid.
Extraction Recovery ~96%[1]>80% (typical for Oasis HLB)[2][3][4]~98.6%[5]
Linearity Range 2–16 μg/mL (HPLC)[1]0.1/0.2 to 20 ng/mL (LC-MS/MS)[5]0.8-80 ng/mL (LC-MS/MS)[5]
Lower Limit of Quantification (LLOQ) 500 ng/mL (Spectrophotometric)[1]0.1 to 0.2 ng/mL (LC-MS/MS)[5]0.49 ng/mL (LC-MS/MS)[5]
Throughput ModerateHigh (amenable to automation)High
Cost per Sample Low to ModerateHighLow
Selectivity/Cleanliness of Extract GoodExcellentFair
Method Development Complexity ModerateHighLow

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for each extraction method.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) start Plasma Sample add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Fig. 1: Liquid-Liquid Extraction Workflow

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) cluster_prep Cartridge Preparation start Plasma Sample load Load Sample start->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or HPLC Analysis reconstitute->analysis

Fig. 2: Solid-Phase Extraction Workflow

PPT_Workflow cluster_2 Protein Precipitation (PPT) start Plasma Sample add_precipitant Add Precipitating Agent (e.g., Acetonitrile) start->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge separate Collect Supernatant centrifuge->separate analysis Direct Injection or Evaporation/Reconstitution for LC-MS/MS or HPLC Analysis separate->analysis

Fig. 3: Protein Precipitation Workflow

Detailed Experimental Protocols

The following are representative protocols for each extraction method, synthesized from the available literature.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a method using acetonitrile for the extraction of Ivabradine from rat plasma.[1]

Materials:

  • Rat plasma

  • Acetonitrile (HPLC grade)

  • Vortex mixer

  • Centrifuge capable of 10,000 rpm and 4°C

  • Vacuum evaporator

  • 0.2-μm cellulose acetate filter

Procedure:

  • Pipette 100 μL of plasma sample into a microcentrifuge tube.

  • Add 400 μL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully separate the supernatant (organic layer) and filter it through a 0.2-μm cellulose acetate filter.

  • Evaporate the organic layer to dryness using a vacuum evaporator at approximately 60°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for subsequent analysis.

Solid-Phase Extraction (SPE) Protocol

This is a general protocol for the extraction of a broad range of analytes from biological fluids using a polymeric reversed-phase sorbent like Oasis HLB, which has been successfully used for Ivabradine extraction.[5] A simplified 3-step protocol is also possible with water-wettable sorbents.[3][4]

Materials:

  • Human plasma

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Deionized water

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Vortex mixer

  • Centrifuge or vacuum manifold

  • Nitrogen evaporator

Procedure (5-Step Protocol):

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.

  • Loading: Load the plasma sample (e.g., 0.5 mL) onto the conditioned and equilibrated cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove endogenous interferences.

  • Elution: Elute the retained Ivabradine from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protein Precipitation (PPT) Protocol

This protocol describes a simple and rapid protein precipitation method using an organic solvent.[5]

Materials:

  • Human plasma

  • Methanol (HPLC grade) or Acetonitrile (HPLC grade) or 7% Perchloric Acid[5]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 0.2 mL of the plasma sample into a microcentrifuge tube.

  • Add 0.5 mL of methanol (or another precipitating agent) to the plasma sample.

  • Vortex the mixture vigorously for approximately 30 seconds to 1 minute to denature and precipitate the plasma proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the analytical instrument or evaporated and reconstituted in the mobile phase for further analysis.

Conclusion

The choice of extraction method for Ivabradine analysis is highly dependent on the specific requirements of the study.

  • Protein Precipitation is a rapid, simple, and cost-effective method that provides high recovery, making it suitable for high-throughput screening and research applications where the highest level of sample cleanliness is not essential.[5]

  • Liquid-Liquid Extraction offers a good balance between recovery, cleanliness, and cost. It is a robust and widely used technique that can provide cleaner extracts than PPT.[1]

  • Solid-Phase Extraction provides the cleanest extracts by effectively removing matrix interferences, which can lead to improved assay sensitivity, accuracy, and robustness.[5] While it is the most expensive and complex method to develop, SPE is often the method of choice for regulated bioanalysis and studies requiring the lowest possible limits of detection. The use of modern, water-wettable sorbents can simplify the protocol and improve throughput.[3][4]

Researchers should carefully consider the analytical objectives, available resources, and regulatory requirements when selecting the optimal extraction strategy for Ivabradine analysis.

References

A Head-to-Head Comparison of LC-MS/MS and HPLC-UV for the Quantification of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount for accurate and reliable quantification of pharmaceutical compounds. This guide provides a comprehensive head-to-head comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the determination of Ivabradine.

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] The monitoring of its concentration in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. Both LC-MS/MS and HPLC-UV are powerful techniques for this purpose, yet they offer distinct advantages and are suited for different analytical challenges. This guide presents a data-driven comparison to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Data

The following tables summarize the key performance parameters for the quantification of Ivabradine using LC-MS/MS and HPLC-UV, based on data from various validated methods.

Table 1: LC-MS/MS Method Performance for Ivabradine Quantification

ParameterReported ValuesSample Matrix
Linearity Range0.1 - 1.5 ng/mL[2]Rat Plasma
0.2 - 100 ng/mL[3]Rat Plasma
0.49 - 49.30 ng/mL[4]Human Plasma
0.1013 - 101.3 ng/mL[5]Human Plasma
Limit of Quantification (LOQ)0.1 ng/mL[4]Human Plasma
0.2 ng/mL[4]Human Plasma
Accuracy99.71 - 100.3%[2]Rat Plasma
Precision (%CV)0.048 - 12.68% (Intra-day)[2]Rat Plasma
0.1 - 2.66% (Inter-day)[2]Rat Plasma

Table 2: HPLC-UV Method Performance for Ivabradine Quantification

ParameterReported ValuesSample Matrix
Linearity Range2 - 16 µg/mL[6]Pharmaceutical Dosage Form
10 - 50 µg/mL[7]Tablets
40 - 80 µg/mL[8]Bulk and Tablet Formulation
4.2 - 31.6 µg/mL[9]Solid Dosage Form
30 - 150 µg/mL[10]Bulk and Pharmaceutical Formulation
Limit of Detection (LOD)1.3 µg/mL[8]Bulk and Tablet Formulation
0.06 µg/mL[9]Solid Dosage Form
2.47 ppm (µg/mL)[11]Bulk and Formulation
Limit of Quantification (LOQ)3.95 µg/mL[8]Bulk and Tablet Formulation
0.2 µg/mL[9]Solid Dosage Form
7.48 ppm (µg/mL)[11]Bulk and Formulation
Accuracy (% Recovery)99.48%[11]Bulk and Formulation
100.4%[10]Pharmaceutical Dosage Form
Precision (%RSD)< 2%[8][10]Bulk and Tablet Formulation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both LC-MS/MS and HPLC-UV analysis of Ivabradine.

LC-MS/MS Experimental Protocol

This method is designed for the sensitive quantification of Ivabradine in biological matrices.

  • Sample Preparation: Protein precipitation is a common technique for plasma samples.[2] A small volume of plasma (e.g., 0.2 mL) is mixed with a precipitating agent like perchloric acid.[4] After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 column is frequently used for separation.[2][4]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or orthophosphoric acid).[2]

    • Flow Rate: A flow rate of around 1.0 mL/min is common.[2]

    • Injection Volume: A small injection volume (e.g., 10 µL) is used.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI) is typically employed.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For Ivabradine, a common transition is m/z 469 → (177+262).[4]

HPLC-UV Experimental Protocol

This method is well-suited for the analysis of Ivabradine in pharmaceutical formulations.

  • Sample Preparation: For tablet formulations, a representative powder equivalent to a single dose is dissolved in a suitable diluent (e.g., mobile phase).[7] The solution is then filtered through a membrane filter before injection.

  • Chromatographic Separation:

    • Column: A C18 column is the standard choice.[7][8]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer) is used in an isocratic elution mode.[6][7]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[7][8]

    • Injection Volume: An injection volume of 10-20 µL is common.[8]

  • UV Detection:

    • Wavelength: The detection wavelength is set at the maximum absorbance of Ivabradine, which is typically around 281-287 nm.[6][8]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both LC-MS/MS and HPLC-UV analysis of Ivabradine.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Perchloric Acid) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection Supernatant_Collection->Injection C18_Column C18 Column Injection->C18_Column Isocratic_Elution Gradient/Isocratic Elution C18_Column->Isocratic_Elution ESI Electrospray Ionization (ESI) Isocratic_Elution->ESI Mass_Analyzer1 Quadrupole 1 (Precursor Ion Selection) ESI->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 2 (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Figure 1: Experimental workflow for LC-MS/MS analysis of Ivabradine.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_uv_detection UV Detection Tablet_Formulation Tablet Formulation Dissolution Dissolution in Diluent Tablet_Formulation->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection C18_Column C18 Column Injection->C18_Column Isocratic_Elution Isocratic Elution C18_Column->Isocratic_Elution UV_Detector UV Detector (281-287 nm) Isocratic_Elution->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis

Figure 2: Experimental workflow for HPLC-UV analysis of Ivabradine.

Concluding Remarks

The choice between LC-MS/MS and HPLC-UV for the analysis of Ivabradine is contingent upon the specific requirements of the study.

LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where Ivabradine concentrations are typically low, such as in pharmacokinetic studies of plasma or urine samples.[12][13] The ability to monitor specific ion transitions significantly reduces matrix interference, leading to more accurate and precise results at lower concentrations.

HPLC-UV , on the other hand, offers a simpler, more cost-effective, and robust solution for the routine quality control of pharmaceutical formulations where Ivabradine is present at much higher concentrations.[13][14] The instrumentation is more widely available and the method development can be more straightforward.

References

Navigating the Global Standard: A Comparative Guide to ICH M10 and FDA Bioanalytical Method Validation Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity of bioanalytical data is paramount. Regulatory bodies worldwide have established stringent guidelines to ensure the quality and consistency of data used to support the safety and efficacy of new therapeutics. For years, navigating the subtle but significant differences between regional guidelines, particularly those from the U.S. Food and Drug Administration (FDA) and other global authorities, presented a considerable challenge. The advent of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation marks a pivotal step towards global harmonization, aiming to streamline the regulatory submission process.[1][2]

This guide provides an in-depth comparison of the ICH M10 guideline and the FDA's Bioanalytical Method Validation (BMV) Guidance for Industry (May 2018). While the ICH M10 is now the primary reference, understanding the evolution from the FDA's framework provides valuable context for researchers and scientists.[1][3] Adherence to these principles is critical for ensuring that bioanalytical data is reliable and will support regulatory decisions.[4][5]

The Harmonized Approach: Core Principles of Bioanalytical Method Validation

The fundamental objective of bioanalytical method validation is to demonstrate that a specific method is suitable for its intended purpose.[1][4] This involves a comprehensive evaluation of a method's performance characteristics to ensure the reliability of concentration measurements of drugs and their metabolites in biological matrices.[4][5] Both the ICH M10 and the FDA guidelines emphasize a core set of validation parameters that must be thoroughly investigated.[1][6]

dot graph "Bioanalytical_Validation_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Dev" { label="Method Development"; bgcolor="#F1F3F4"; Dev [label="Define Analyte, Matrix,\n and Assay Requirements", fillcolor="#FFFFFF", fontcolor="#202124"]; Optimization [label="Optimize Critical Parameters\n(e.g., Chromatography, Reagents)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dev -> Optimization; }

subgraph "cluster_Val" { label="Method Validation"; bgcolor="#F1F3F4"; FullVal [label="Full Validation\n(New Method)", fillcolor="#FFFFFF", fontcolor="#202124"]; PartialVal [label="Partial Validation\n(Method Modification)", fillcolor="#FFFFFF", fontcolor="#202124"]; CrossVal [label="Cross-Validation\n(Comparing Methods/Labs)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Analysis" { label="Study Sample Analysis"; bgcolor="#F1F3F4"; Analysis [label="Sample Analysis with\nCalibrators and QCs", fillcolor="#FFFFFF", fontcolor="#202124"]; ISR [label="Incurred Sample Reanalysis (ISR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis -> ISR; }

Optimization -> FullVal [label="New Method"]; FullVal -> Analysis; Optimization -> PartialVal [label="Modification"]; PartialVal -> Analysis; FullVal -> CrossVal; } High-level workflow for bioanalytical method development, validation, and sample analysis.

A Deeper Dive: Comparing Key Validation Parameters

While the ICH M10 guideline harmonizes many aspects of bioanalytical method validation, subtle differences and clarifications have emerged when compared to the 2018 FDA guidance.

Accuracy and Precision

Both guidelines define accuracy as the closeness of the mean test results to the true concentration and precision as the closeness of agreement among a series of measurements. The acceptance criteria are largely aligned.

ParameterICH M10FDA (2018)
Accuracy Within ±15% of the nominal value (±20% at LLOQ)Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)

A notable point in the ICH M10 is the specific recommendation for the concentration of the mid-QC (MQC) to be around the geometric mean of the calibration range, which helps in detecting variability at the lower end.[2] The ICH M10 also specifies that for chromatography, low-range QCs should be within three times the Lower Limit of Quantification (LLOQ).[7]

Selectivity and Matrix Effect

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The matrix effect is the alteration of the analyte's response due to interfering components in the matrix.

The ICH M10 provides more precise guidance on the matrix effect, recommending the determination of accuracy and precision for each individual matrix source or lot evaluated.[8] Additionally, ICH M10 specifies the evaluation of hemolysis and lipidemia using one lot of each, in addition to the standard six selectivity lots.[7]

dot graph "Validation_Parameters" { layout=dot; rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=none, penwidth=1.5];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ValidatedMethod [label="Validated Bioanalytical Method"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Selectivity [label="Selectivity"]; Sensitivity [label="Sensitivity (LLOQ)"]; Stability [label="Stability"]; DilutionLinearity [label="Dilution Linearity"]; Carryover [label="Carry-over"];

ValidatedMethod -- Accuracy; ValidatedMethod -- Precision; ValidatedMethod -- Selectivity; ValidatedMethod -- Sensitivity; ValidatedMethod -- Stability; ValidatedMethod -- DilutionLinearity; ValidatedMethod -- Carryover; } Core parameters evaluated during bioanalytical method validation.

Stability

The evaluation of analyte stability in the biological matrix is a critical component of method validation. Both guidelines require assessment of freeze-thaw, bench-top, long-term, and stock solution stability. The fundamental principles and acceptance criteria remain consistent between the two documents.[9]

Incurred Sample Reanalysis (ISR)

ISR is performed to verify the reproducibility of the bioanalytical method in study samples.[10] The FDA's 2018 guidance required ISR for pivotal pharmacokinetic (PK) or bioequivalence studies.[7][11] The ICH M10 expands the scope of studies requiring ISR to include bioavailability studies, first-in-human clinical trials, pivotal early patient trials, and initial trials in patients with impaired renal or hepatic function.[7]

The acceptance criterion remains the same: for at least two-thirds (67%) of the reanalyzed samples, the difference between the original and repeat values should be within ±20% for small molecules and ±30% for large molecules.[12]

Experimental Protocols: A Practical Approach

Protocol: Accuracy and Precision Determination (Chromatography)

  • Prepare Quality Control (QC) Samples: Spike at least four concentration levels (LLOQ, low, mid, and high) of the analyte into the biological matrix.

  • Prepare Calibration Standards: Prepare a set of calibration standards by spiking the analyte into the same biological matrix.

  • Analyze Samples: In at least three separate analytical runs, analyze a minimum of five replicates of each QC concentration level along with the calibration standards.

  • Calculate Concentrations: Determine the concentration of the QC samples using the calibration curve from each run.

  • Assess Accuracy: Calculate the percent deviation of the mean calculated concentration from the nominal concentration for each QC level. The mean should be within ±15% of the nominal value (±20% at the LLOQ).

  • Assess Precision: Calculate the coefficient of variation (CV) for the concentrations of the replicates at each QC level. The CV should not exceed 15% (20% at the LLOQ).

Rationale: This multi-run design allows for the assessment of both within-run (intra-day) and between-run (inter-day) accuracy and precision, providing a robust evaluation of the method's reproducibility.

The Future is Harmonized

The implementation of the ICH M10 guideline represents a significant milestone in the global effort to standardize bioanalytical method validation.[2][13] While the core scientific principles established in earlier guidance documents, such as the FDA's 2018 BMV, remain foundational, the ICH M10 provides a unified framework that streamlines drug development and regulatory submissions worldwide.[1] For laboratories, this means that adhering to a single, comprehensive guideline can ensure data acceptability across multiple regulatory jurisdictions, fostering efficiency and consistency in the pursuit of new medicines.

References

A Comparative Guide to Assessing the Isotopic Purity of Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Ivabradine-d3 hydrochloride, a deuterated analog of the heart rate-lowering drug Ivabradine, is frequently employed as an internal standard in bioanalytical methods. The isotopic purity of this standard is a critical attribute that directly influences the quality and integrity of pharmacokinetic and other quantitative studies. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of this compound, presents experimental data, and offers a logical framework for selecting an appropriate deuterated internal standard.

The Gold Standard: High-Resolution Mass Spectrometry and NMR Spectroscopy

The determination of isotopic purity for deuterated compounds like Ivabradine-d3 relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis, each providing unique and complementary information.[1]

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between Ivabradine-d0 (unlabeled), Ivabradine-d1, Ivabradine-d2, and Ivabradine-d3, allowing for the calculation of the isotopic enrichment.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H (proton) and ²H (deuterium) NMR, offers detailed structural information and can confirm the specific sites of deuteration. ¹H NMR can detect residual protons at the labeled positions, while ²H NMR directly observes the deuterium nuclei. This provides an orthogonal technique to mass spectrometry for verifying isotopic purity and ensuring the label is in the correct chemical environment.

Performance Comparison: Ivabradine-d3 vs. Alternatives

The selection of a deuterated internal standard is a critical decision in method development.[4] Key considerations include the degree of deuteration, the stability of the label, and the isotopic purity.[5][6] While Ivabradine-d3 is a commonly used standard, other deuterated variants such as Ivabradine-d6 are also commercially available.[1] A higher degree of deuteration can be advantageous in minimizing the signal overlap from the natural isotopic abundance of the unlabeled analyte.[6]

For reliable results, deuterated standards must possess both high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[7]

Table 1: Comparison of Isotopic Purity Data for Deuterated Ivabradine Standards

ParameterThis compoundIvabradine-d6 Hydrochloride
Reported Isotopic Purity ≥98%≥98%
Isotopic Enrichment (d-species) Typically ≥99% (d3)Typically ≥99% (d6)
d0 Content <1%<1%
Primary Analytical Technique LC-HRMSLC-HRMS
Orthogonal Technique ¹H-NMR, ²H-NMR¹H-NMR, ²H-NMR

Note: The data presented in this table is a summary of typical values found in commercial product specifications and the scientific literature. Actual values may vary between batches and suppliers.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure the elution of Ivabradine.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan from m/z 150-1000.

  • Resolution: ≥ 60,000.

  • Data Acquisition: Acquire data in centroid mode.

4. Data Analysis:

  • Extract the ion chromatograms for the [M+H]⁺ ions of Ivabradine-d0, -d1, -d2, and -d3.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the desired deuterated species (e.g., % d3).

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

This protocol provides a general method for confirming the isotopic enrichment and position of labeling in this compound.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to a concentration of 5-10 mg/mL.

2. ¹H-NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Standard ¹H NMR experiment.

  • Analysis: Integrate the signals corresponding to the protons at the sites of deuteration and compare them to the integration of a non-deuterated proton signal within the molecule to determine the percentage of residual non-deuterated material.

3. ²H-NMR Spectroscopy:

  • Spectrometer: An NMR spectrometer equipped with a deuterium probe.

  • Experiment: Standard ²H NMR experiment.

  • Analysis: Observe the signal(s) corresponding to the deuterium atom(s) to confirm the position of labeling.

Visualizing Workflows and Logical Relationships

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep Prepare Ivabradine-d3 Solution (1 µg/mL) lc LC Separation (C18 Column) prep->lc nmr NMR Analysis (¹H and ²H) prep->nmr ms HRMS Detection (Full Scan) lc->ms extract Extract Ion Chromatograms (d0-d3) ms->extract nmr_process Process NMR Spectra nmr->nmr_process integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution integrate->calculate report Report Isotopic Purity (%) calculate->report nmr_process->report

References

The Gold Standard vs. The Practical Alternative: A Cost-Benefit Analysis of Deuterated Standards in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data quality, method robustness, and overall project costs. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in applications such as liquid chromatography-mass spectrometry (LC-MS).

Internal standards (IS) are essential in quantitative analysis to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are chemically almost identical to the analyte. In contrast, non-deuterated or structural analogue standards have a similar but not identical chemical structure.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The consensus in the scientific community is that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior assay performance.[1] Their near-identical chemical and physical properties to the analyte of interest allow them to co-elute and experience the same matrix effects, leading to more accurate and precise quantification.[2][3]

Table 1: Comparative Performance of Deuterated versus Non-Deuterated Internal Standards in Bioanalytical Assays

Performance ParameterDeuterated Internal StandardNon-Deuterated (Structural Analogue) ISKey Findings
Accuracy (Mean Bias) Closer to 100% (e.g., 98-102%)Can be acceptable but may show greater bias (e.g., 90-110%)Deuterated standards more effectively compensate for matrix effects, leading to higher accuracy.[4]
Precision (%CV) Lower %CV (e.g., <5%)Higher %CV (e.g., <15%)The nearly identical behavior of deuterated standards results in better precision and reproducibility.[3]
Matrix Effect Compensation HighVariableDeuterated standards experience the same ion suppression or enhancement as the analyte, providing effective normalization.[2]
Chromatographic Behavior Nearly identical to the analyte, with a slight potential for an isotope effect causing a minor retention time shift.[1]Different retention time from the analyte.Co-elution of the deuterated standard with the analyte is a major advantage for correcting matrix effects.
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies like the FDA and EMA.[2]May require more extensive validation to demonstrate reliability.The use of deuterated standards is considered the gold standard in regulated bioanalysis.

Table 2: Performance Characteristics of an LC-MS/MS Method for the Quantification of a Hypothetical Analyte "X"

QC LevelMethod with Deuterated IS (% Accuracy ± %CV)Method with Non-Deuterated IS (% Accuracy ± %CV)Acceptance Criteria
Low QC101.5 ± 3.2%95.8 ± 8.5%85-115% Accuracy, <15% CV
Mid QC99.8 ± 2.5%103.2 ± 6.7%85-115% Accuracy, <15% CV
High QC100.7 ± 1.9%98.1 ± 9.3%85-115% Accuracy, <15% CV

Cost-Benefit Analysis

While the superior performance of deuterated standards is well-established, their higher initial purchase price can be a deterrent. A comprehensive cost-benefit analysis, however, reveals a more nuanced picture.

Table 3: Cost-Benefit Analysis of Deuterated vs. Non-Deuterated Internal Standards

Cost/Benefit FactorDeuterated Internal StandardNon-Deuterated (Structural Analogue) IS
Initial Purchase Cost HigherLower
Method Development Time Shorter, due to more predictable behavior and less troubleshooting.Longer, may require extensive screening to find a suitable analogue.
Risk of Failed Batches LowerHigher, failed batches due to poor IS performance can lead to costly re-analysis.
Data Reliability & Confidence HigherLower, with a greater risk of compromised data quality, especially in complex matrices.
Long-term Cost-Effectiveness Often more cost-effective in the long run due to reduced method development time, fewer failed runs, and higher data integrity.The initial lower cost can be offset by increased labor costs, project delays, and the potential for erroneous conclusions.

The synthesis of deuterated compounds can be complex and expensive, making them less accessible than some non-deuterated structural analogues.[1] However, for routine, high-throughput analyses, the investment in a reliable deuterated internal standard is often justified by the significant reduction in analytical variability and the increased confidence in the generated data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following outlines a key experimental protocol for the quantification of an analyte in a biological matrix using an internal standard.

Protocol: Quantitative Analysis of an Analyte in Human Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of the analyte and the internal standard (deuterated or non-deuterated) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the analyte by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Decision Process

To better understand the experimental process and the logical flow of a cost-benefit analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify G Start Start: Need for Quantitative Analysis Decision Is a Deuterated Standard Available and Affordable? Start->Decision UseDeuterated Use Deuterated Standard Decision->UseDeuterated Yes ConsiderAnalogue Consider Structural Analogue Decision->ConsiderAnalogue No Proceed Proceed with Analysis UseDeuterated->Proceed Validate Thorough Method Validation ConsiderAnalogue->Validate Validate->Proceed

References

Safety Operating Guide

Safe Disposal of Ivabradine-d3 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Ivabradine-d3 Hydrochloride must adhere to strict disposal protocols to mitigate environmental risks and ensure workplace safety. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with established safety standards for hazardous chemical waste.

Ivabradine Hydrochloride is classified as an environmentally hazardous substance due to its high toxicity to aquatic organisms.[1][2][3] Improper disposal can lead to long-lasting adverse effects on aquatic ecosystems.[1] Therefore, it is imperative that this compound, including its deuterated form, is not disposed of through standard laboratory drains or as regular solid waste.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[4][5] All handling of this compound for disposal should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2][5]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated materials (e.g., weighing boats, pipette tips), and empty containers, must be segregated from non-hazardous waste.

    • The waste should be clearly labeled as "Hazardous Waste: this compound" to ensure proper identification and handling by waste management personnel.

  • Containerization:

    • Collect all solid this compound waste in a dedicated, leak-proof, and sealable container.[5] The container must be compatible with the chemical and clearly labeled.

    • For solutions containing this compound, use a designated, sealed, and labeled container for hazardous liquid waste.

  • Spill Management:

    • In the event of a spill, contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material and place it into a suitable container for disposal as hazardous waste.[2][5]

    • Avoid allowing the product to enter drains or water courses.[5]

  • Professional Disposal:

    • The disposal of this compound must be conducted through a licensed professional waste disposal company.[5] Do not attempt to dispose of this chemical through municipal waste streams.

    • The transportation of this compound for disposal is regulated. It is classified under UN number UN3077 as an "Environmentally hazardous substance, solid, n.o.s."[1][3]

  • Decontamination of Empty Containers:

    • Uncleaned packaging and containers must be treated as hazardous waste and disposed of according to official regulations.[1] Do not reuse containers that have held this compound without thorough, professional decontamination.

Quantitative Data Summary

ParameterValue/ClassificationSource
UN Number 3077[1][3]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Ivabradine hydrochloride)[1][3]
Transport Hazard Class 9 (Miscellaneous dangerous substances and articles)[1][3]
Packing Group III[1][3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1][2][3]
Water Hazard Class 2 (Hazardous for water)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label Label Waste Container 'Hazardous: Ivabradine-d3 HCl' segregate->label store Store in a Designated, Secure Area label->store contact Contact Licensed Waste Disposal Service store->contact transport Package for Transport (UN3077 Guidelines) contact->transport dispose Final Disposal by Licensed Vendor transport->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ivabradine-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ivabradine-d3 Hydrochloride, including operational and disposal plans.

Hazard Identification and Classification

This compound is a deuterated analog of Ivabradine, a medication used to treat heart failure. It is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life, with long-lasting effects.[1][3]

It may also be harmful if inhaled or absorbed through the skin and can cause respiratory tract, skin, and eye irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Face shield and safety glasses approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2]Protects against splashes, dust, and aerosols.
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2][4]Prevents skin contact and absorption.
Respiratory Protection A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges should be used as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[2]Protects against inhalation of dust or aerosols.
Body Protection A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]Provides a barrier against skin exposure.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step procedure is crucial for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.[2]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid breathing vapors, mist, or gas.[2]

  • Avoid contact with skin and eyes.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

3. In Case of Accidental Exposure:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2]

4. Accidental Release Measures:

  • Use personal protective equipment.[2]

  • Contain the spillage and collect it with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[2]

  • Place the collected material in a suitable, closed container for disposal.[2]

  • Do not let the product enter drains, as it is very toxic to aquatic life.[2][3]

5. Disposal Plan:

  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • Contaminated packaging should be disposed of as unused product.

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE B->C D Weigh and Prepare Compound in Fume Hood C->D E Perform Experiment D->E F Store Compound Securely E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via Approved Channels H->I M Report Incident I->M Document J Accidental Release J->M K Personal Exposure L Follow First Aid Measures K->L L->M

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。